molecular formula C7H7ClN2OS B1591930 2-Aminobenzo[d]thiazol-6-ol hydrochloride CAS No. 26278-78-4

2-Aminobenzo[d]thiazol-6-ol hydrochloride

Cat. No.: B1591930
CAS No.: 26278-78-4
M. Wt: 202.66 g/mol
InChI Key: VLQGGLVKPGDBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobenzo[d]thiazol-6-ol hydrochloride is a useful research compound. Its molecular formula is C7H7ClN2OS and its molecular weight is 202.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminobenzo[d]thiazol-6-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminobenzo[d]thiazol-6-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,3-benzothiazol-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS.ClH/c8-7-9-5-2-1-4(10)3-6(5)11-7;/h1-3,10H,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQGGLVKPGDBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613387
Record name 2-Amino-1,3-benzothiazol-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26278-78-4
Record name 2-Amino-1,3-benzothiazol-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Aminobenzo[d]thiazol-6-ol hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Aminobenzo[d]thiazol-6-ol Hydrochloride Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

The Scaffold Hub: From Bioluminescence to Neuroprotection [2][3]

Executive Summary

2-Aminobenzo[d]thiazol-6-ol (also known as 6-hydroxy-2-aminobenzothiazole) represents a critical "scaffold hub" in heterocyclic chemistry.[2][3] While structurally related to the neuroprotective agent Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), its primary industrial and research value lies in its role as the immediate biosynthetic precursor to D-Luciferin , the light-emitting substrate of firefly luciferase.[2][3]

This guide details the physicochemical properties, synthetic pathways, and analytical protocols for the hydrochloride salt form, which is frequently utilized to enhance aqueous solubility in biological assays and synthetic workflows.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The hydrochloride salt is the protonated form of the free base, typically generated in situ or isolated to improve stability and solubility in aqueous media.

Core Identity Data[2][3]
PropertyData
IUPAC Name 2-Amino-1,3-benzothiazol-6-ol hydrochloride
Common Synonyms 6-Hydroxy-2-aminobenzothiazole HCl; 6-OH-ABT
CAS Number (Free Base) 26278-79-5
CAS Number (HCl Salt) Not widely indexed; often prepared in situ
Molecular Formula C₇H₆N₂OS[2][3][4][5] · HCl
Molecular Weight 166.20 g/mol (Free Base) / 202.66 g/mol (HCl Salt)
SMILES OC1=CC2=C(SC(N)=N2)C=C1.Cl
Appearance Off-white to grey crystalline solid (darkens upon oxidation)
Solubility & Stability[2][3]
  • Aqueous Solubility: The free base is sparingly soluble in water (<1 mg/mL). The hydrochloride salt significantly enhances solubility (>10 mg/mL), making it the preferred form for preparing stock solutions in biological buffers (PBS, Tris).

  • pKa Values:

    • pKa1 (Amine): ~5.5 (Protonation of the thiazole nitrogen).[2]

    • pKa2 (Phenol): ~9.5 (Deprotonation of the hydroxyl group).[2]

  • Stability: Susceptible to oxidation at the C6-hydroxyl position, leading to quinone-imine formation.[2][3] Solutions should be prepared fresh or stored at -20°C under inert gas (Ar/N₂).[2][3]

Synthetic Pathways[1][2][3][10]

The synthesis of 2-aminobenzo[d]thiazol-6-ol is a classic example of heterocyclic construction.[2][3] Two primary routes dominate the literature: the "Classic" Hugerschoff cyclization and the "Practical" Benzoquinone addition.

Route A: The Benzoquinone "One-Pot" Method

This method is favored for its atom economy and use of inexpensive starting materials.[2][3] It involves the 1,4-addition of thiourea to 1,4-benzoquinone, followed by cyclization.[6]

Protocol:

  • Reactants: 1,4-Benzoquinone (1.0 eq) + Thiourea (2.0 eq).[2][3]

  • Solvent: Ethanol/Concentrated HCl (2:1 ratio).[2][3]

  • Conditions: Stir at room temperature for 30 minutes, then reflux for 1 hour.

  • Isolation: Concentrate under vacuum. The residue is triturated with acetonitrile to yield the hydrochloride salt as a grey solid.[3]

  • Purification: Recrystallization from isopropanol/water.[2][3]

Route B: The Sandmeyer/Cyclization Route

Often used when starting from substituted anilines (e.g., p-anisidine), requiring demethylation (using HBr or Pyridine·HCl) as a final step.[2][3]

SynthesisPathways BQ 1,4-Benzoquinone Intermediate S-(2,5-dihydroxyphenyl) isothiouronium HCl BQ->Intermediate 1,4-Addition (EtOH/HCl) Thiourea Thiourea Thiourea->Intermediate ProductHCl 2-Aminobenzo[d]thiazol-6-ol Hydrochloride Intermediate->ProductHCl Cyclization (- NH4Cl) Luciferin D-Luciferin ProductHCl->Luciferin + D-Cysteine (Condensation)

Figure 1: Synthetic workflow from p-benzoquinone to the target hydrochloride salt and subsequent conversion to D-Luciferin.

Analytical Characterization

Validating the purity of 2-aminobenzo[d]thiazol-6-ol is critical, as impurities (e.g., unreacted quinones or oxidation products) can quench bioluminescence or interfere with receptor binding assays.[2]

HPLC Method (Reverse Phase)

This method separates the 6-hydroxy derivative from potential impurities like 2-aminobenzothiazole or oxidation byproducts.[2][3]

  • Column: Waters XTerra RP8 (250 x 4.6 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 9.0).

  • Mobile Phase B: Methanol (HPLC Grade).[2][3][7]

  • Gradient Profile:

    • 0-5 min: 90% A / 10% B[2][3]

    • 5-20 min: Linear gradient to 40% A / 60% B

    • 20-25 min: Hold at 40% A

  • Flow Rate: 1.0 mL/min.[2][3][7][8]

  • Detection: UV at 270 nm (primary absorption max) and 295 nm.[2][3]

  • Retention Time: ~11.2 min (varies by column).

Spectroscopic Markers
  • ¹H NMR (DMSO-d₆):

    • δ 9.20 (s, 1H, -OH)

    • δ 7.30 (s, 2H, -NH₂, broad exchangeable)

    • δ 7.12 (d, 1H, H-4, meta coupling)

    • δ 7.01 (d, 1H, H-7)

    • δ 6.64 (dd, 1H, H-5)

  • Mass Spectrometry (ESI+):

    • Major ion: m/z 167.1 [M+H]⁺.[2][3]

Biological Context & Applications[2][4][9][13][14][15]

The Luciferin Connection

The primary utility of 2-aminobenzo[d]thiazol-6-ol is as the precursor for D-Luciferin .[2][3] In the presence of D-Cysteine and a mild base (or enzymatic catalysis), the nitrile derivative (2-cyano-6-hydroxybenzothiazole) condenses to form the thiazoline ring of Luciferin.

  • Mechanism: The 2-amino group is first converted to a nitrile (Sandmeyer reaction) to form 2-cyano-6-hydroxybenzothiazole (CHBT) .[2][3] CHBT then undergoes a biomimetic condensation with D-cysteine to yield D-Luciferin.[2][3]

Riluzole Structural Homology

While Riluzole (used for ALS treatment) is 2-amino-6-(trifluoromethoxy)benzothiazole, the 6-hydroxy analog serves as a vital reference standard in metabolic studies.[2][3]

  • Metabolism: Riluzole undergoes oxidative metabolism (CYP1A2) primarily at the N-position, but defluorination pathways can theoretically yield the 6-hydroxy scaffold, making this compound a necessary standard for impurity profiling in Riluzole manufacturing.

BiologicalContext Riluzole Riluzole (6-OCF3) Scaffold 2-Amino-6-hydroxybenzothiazole (The Core Scaffold) Riluzole->Scaffold Structural Analog (Defluorination) CHBT 2-Cyano-6-hydroxybenzothiazole Scaffold->CHBT Sandmeyer Rxn (NaNO2/CuCN) Luciferin D-Luciferin (Bioluminescence) CHBT->Luciferin + D-Cysteine

Figure 2: The chemical relationship between Riluzole, the 6-hydroxy scaffold, and Firefly Luciferin.

Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Signal Word: WARNING .

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of dust.[2][3]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses.[2]

    • Skin Contact: Wash with plenty of soap and water.[2] The hydrochloride salt is acidic; neutralization may be required if large exposure occurs.[2]

  • Storage: Hygroscopic. Store in a desiccator at 2-8°C. Protect from light to prevent oxidation (browning).

References

  • Synthesis via Benzoquinone: Lau, P. T. S., & Gompf, T. E. (1970). The reaction of 1,4-quinones with thiourea.[2][3][7][6] The Journal of Organic Chemistry, 35(12), 4103–4108.Link[2]

  • Luciferin Biosynthesis: White, E. H., McCapra, F., & Field, G. F. (1963). The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 85(3), 337–343.Link[2]

  • Riluzole Metabolism: Sanderink, G. J., et al. (1997). Involvement of Cytochrome P450 1A2 in the Metabolism of Riluzole.[3] Journal of Pharmacology and Experimental Therapeutics, 282(3), 1465-1472.Link[2]

  • HPLC Methodology:Besse, P., et al. (2001). Aspects concerning the photo- and biodegradation of benzothiazoles. Chemistry Journal of Moldova.

Sources

Structural Elucidation and Spectroscopic Validation of 2-Amino-6-hydroxybenzothiazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-6-hydroxybenzothiazole Structure Elucidation Audience: Researchers, Senior Scientists, and Medicinal Chemists Content Type: Technical Whitepaper

Executive Summary & Significance

2-Amino-6-hydroxybenzothiazole (AHBT) represents a "privileged scaffold" in medicinal chemistry and bioluminescence research. It serves as the immediate synthetic precursor to D-Luciferin (the firefly bioluminescent substrate) and acts as a core pharmacophore in neuroprotective agents related to Riluzole .

The structural elucidation of AHBT presents unique challenges due to the interplay of tautomeric equilibrium (amino vs. imino forms) and the electronic push-pull effects of the 2-amino and 6-hydroxy substituents. This guide provides a definitive, self-validating protocol for synthesizing, characterizing, and distinguishing this molecule from its isomers, grounded in first-principles spectroscopy.

Synthetic Genesis: The Context of Structure

To understand the impurities and structural nuances of AHBT, one must understand its genesis. The most robust route—and the one yielding the highest structural fidelity—is the Oxidative Cyclization of 4-Hydroxyphenylthiourea .

The Validated Protocol (Bernthsen Adaptation)
  • Principle: Electrophilic attack of a brominated intermediate on the aromatic ring, followed by ring closure and dehydrohalogenation.

  • Reaction:

    
    
    
Step-by-Step Methodology:
  • Precursor Preparation: Dissolve 4-aminophenol (0.1 mol) in dilute HCl and react with ammonium thiocyanate (0.12 mol) at reflux to generate 4-hydroxyphenylthiourea.

  • Cyclization: Suspend the thiourea in chloroform. Add bromine (1.0 eq) dropwise at 0°C. Critical Control Point: Temperature must remain <5°C to prevent over-bromination at the C-5 or C-7 positions.

  • Workup: The intermediate hydrobromide salt precipitates. Filter and neutralize with aqueous sodium bicarbonate to obtain the free base.

  • Purification: Recrystallize from ethanol/water (4:1).

  • Physical Validation: Melting Point: 243–250°C (dec).

Spectroscopic Elucidation (The Core)

This section details the specific spectral fingerprints required to confirm the AHBT structure and rule out regioisomers (e.g., 2-amino-5-hydroxybenzothiazole).

Mass Spectrometry (MS)[1]
  • Technique: ESI-MS (Positive Mode)

  • Diagnostic Signal:

    • [M+H]⁺: Observed at m/z 167.02 (Calc. for C₇H₆N₂OS: 166.19 Da).

    • Fragmentation: Loss of CO (28 Da) or HCN (27 Da) is characteristic of hydroxy-substituted heterocycles.

Infrared Spectroscopy (FT-IR)

The IR spectrum resolves the functional group ambiguity.

Functional GroupFrequency (cm⁻¹)MorphologyStructural Insight
O-H Stretch 3200–3400BroadIndicates phenolic hydroxyl; broadening suggests intermolecular H-bonding.
N-H Stretch 3400–3500DoubletCharacteristic of primary amine (-NH₂). Absence of a single sharp band rules out the imino tautomer in solid state.
C=N Stretch 1610–1630SharpThiazole ring unsaturation.
C-S Stretch 600–700WeakThioether linkage in the ring.
Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in DMSO-d₆ is the definitive tool for structural proof. The 2,6-substitution pattern creates a specific coupling network on the benzene ring (1,2,4-trisubstituted system).

¹H NMR Assignment (400 MHz, DMSO-d₆)
  • Solvent Choice: DMSO-d₆ is required to observe exchangeable protons (-OH, -NH₂) and prevent aggregation.

Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)AssignmentMechanistic Logic
9.20 Broad s1H-6-OH Phenolic proton; deshielded by aromatic ring current. Disappears with D₂O shake.
7.30 Broad s2H-2-NH₂ Exocyclic amine. Broadening indicates quadrupole relaxation from ¹⁴N or exchange.
7.55 Doublet (d)1HJ ≈ 8.6H-4 Meta to OH, Ortho to bridgehead N. Most deshielded aromatic proton due to proximity to the electronegative Nitrogen (C=N).
7.15 Doublet (d)1HJ ≈ 2.4H-7 Ortho to OH, Ortho to S. Shielded by OH (EDG). Small coupling (J=2.4) is meta coupling to H-5.
6.75 dd1HJ ≈ 8.6, 2.4H-5 Ortho to OH, Ortho to H-4. Most shielded due to direct ortho-donation from OH. Shows ortho coupling to H-4 and meta coupling to H-7.

Critical Distinction:

  • 6-Hydroxy vs. 5-Hydroxy: A 5-hydroxy isomer would show a different coupling pattern (two doublets and a triplet-like t or dd, depending on resolution) and would lack the specific meta-coupling (J=2.4 Hz) between the protons flanking the substituent.

Tautomerism: The Amino-Imino Equilibrium[2]

A frequent point of confusion in benzothiazole chemistry is the tautomeric state.

  • Amino Form: Aromatic benzothiazole ring with an exocyclic -NH₂.

  • Imino Form: Non-aromatic (quinoid-like) ring with an exocyclic =NH.

Elucidation Verdict: In polar aprotic solvents (DMSO) and the solid state, AHBT exists predominantly in the Amino form . This is driven by the thermodynamic stability of the aromatic sextet in the benzene ring fused to the thiazole.

  • Evidence: X-ray crystallography of similar 2-aminobenzothiazoles shows a C2–N(exocyclic) bond length of ~1.36 Å (single bond character) rather than ~1.27 Å (double bond character).

Visualized Pathways

Synthetic Workflow & Fragmentation Logic

The following diagram illustrates the oxidative cyclization pathway and the mass spectrometry fragmentation logic used for identification.

G Precursor 4-Hydroxyphenylthiourea Intermediate S-Brominated Intermediate Precursor->Intermediate + Br2 / CHCl3 Cyclization Electrophilic Ring Closure Intermediate->Cyclization - HBr Product 2-Amino-6-hydroxybenzothiazole (AHBT) Cyclization->Product Aromatization MS_Frag MS Fragment [M-CO]+ (m/z ~139) Product->MS_Frag ESI-MS Fragmentation

Figure 1: Synthetic genesis via Bernthsen cyclization and diagnostic MS fragmentation pathway.

NMR Coupling Network

This diagram visualizes the scalar coupling interactions (J-coupling) confirming the 1,2,4-trisubstituted benzene ring pattern.

NMR H4 H-4 (δ 7.55, d) Meta to OH H5 H-5 (δ 6.75, dd) Ortho to OH H4->H5 Ortho Coupling (³J ≈ 8.6 Hz) H7 H-7 (δ 7.15, d) Ortho to OH H5->H7 Meta Coupling (⁴J ≈ 2.4 Hz) OH 6-OH Group (EDG Source) OH->H5 Shielding OH->H7 Shielding

Figure 2: NMR Scalar Coupling Network. Green lines indicate observed J-couplings; dashed lines indicate electronic shielding effects.

References

  • White, E. H., McCapra, F., & Field, G. F. (1963). The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society. Link

  • Huggins, H. A. (1961). Synthesis of 2-Amino-6-hydroxybenzothiazole and Related Compounds. Journal of Organic Chemistry.
  • Toya, Y., Takagi, M., & Kondo, H. (2020). Fluorescence Properties of Benzothiazole Derivatives. Photochemical & Photobiological Sciences. Link

  • PubChem Compound Summary. (2024). 2-Amino-6-hydroxybenzothiazole (CID 8706). National Center for Biotechnology Information. Link

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives. European Journal of Medicinal Chemistry. Link

physicochemical characteristics of 2-Aminobenzo[d]thiazol-6-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 2-Aminobenzo[d]thiazol-6-ol Hydrochloride

Executive Summary

2-Aminobenzo[d]thiazol-6-ol hydrochloride (also known as 6-hydroxy-2-aminobenzothiazole HCl) represents a critical heterocyclic scaffold in medicinal chemistry and bio-organic synthesis.[1][2][3] Structurally analogous to the neuroprotective agent Riluzole and a direct synthetic precursor to D-Luciferin (firefly luciferin), this compound exhibits unique zwitterionic potential and pH-dependent solubility profiles.[3][4][5] This guide provides a comprehensive technical analysis of its physicochemical characteristics, synthesis pathways, and stability parameters, designed to support researchers in drug discovery and assay development.[4][5]

Molecular Identity & Structural Analysis

The compound consists of a fused benzene and thiazole ring system (benzothiazole) substituted with an amino group at position 2 and a hydroxyl group at position 6.[3][4][5][6] The hydrochloride salt form is utilized to enhance aqueous solubility and bioavailability compared to the sparingly soluble free base.[3][4][5]

Parameter Technical Detail
IUPAC Name 2-Amino-1,3-benzothiazol-6-ol hydrochloride
Common Synonyms 6-Hydroxy-2-aminobenzothiazole HCl; 6-OH-ABT HCl
CAS Number (Free Base) 26278-79-5
CAS Number (HCl Salt) Not widely indexed; often generated in situ or custom synthesis
Molecular Formula C₇H₆N₂OS[1][2][3][7][8][9] · HCl
Molecular Weight 202.66 g/mol (Salt); 166.20 g/mol (Free Base)
SMILES Cl.Nc1nc2ccc(O)cc2s1
Tautomerism & Ionization

In solution, the 2-aminobenzothiazole core exhibits amino-imino tautomerism.[3][4] However, the amino form predominates in the solid state and stable solutions.[3][4][5] The hydrochloride salt protonates the exocyclic amine/ring nitrogen system, stabilizing the cationic form and significantly increasing water solubility.[3][4][5]

Physicochemical Parameters

The dual presence of a basic amino group and an acidic phenolic hydroxyl group creates a complex ionization profile.[3][4][5]

Solubility Profile
  • Free Base: Sparingly soluble in water (<1 mg/mL); soluble in DMSO, DMF, and hot ethanol.[3][4][5]

  • HCl Salt: Highly soluble in water (>50 mg/mL) and lower alcohols.[3][4][5]

  • pH Dependence: The compound is amphoteric.[3][4][5]

    • pH < 4:[5] Cationic (Protonated amine).[3][4][5] High solubility.

    • pH ~ 7:[5] Neutral/Zwitterionic.[3][4][5] Minimum solubility (Precipitation risk).[3][4][5]

    • pH > 10:[5] Anionic (Deprotonated phenolate).[3][4][5] High solubility.

Dissociation Constants (pKa)
  • pKa₁ (Benzothiazole Nitrogen): ~4.5 (Protonation of the ring nitrogen/exocyclic amine).[3][4][5]

  • pKa₂ (Phenolic Hydroxyl): ~9.8 (Deprotonation of the 6-OH group).[3][4][5]

Lipophilicity
  • LogP (Free Base): ~1.82 (Moderate lipophilicity, membrane permeable).[3][4][5]

  • LogD (pH 7.4): ~1.5 (Physiological pH).[3][4][5]

  • LogD (pH 2.0): < 0 (Hydrophilic due to ionization).[3][4][5]

Experimental Protocols

Synthesis of 2-Aminobenzo[d]thiazol-6-ol Hydrochloride

Rationale: The synthesis utilizes the Hugerschhoff reaction , employing bromine to cyclize a thiourea intermediate formed from p-aminophenol.[3][4][5]

Reagents: 4-Aminophenol, Ammonium Thiocyanate (NH₄SCN), Bromine (Br₂), Glacial Acetic Acid, Hydrochloric Acid.[3][4][5]

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve 4-aminophenol (0.1 mol) and NH₄SCN (0.15 mol) in glacial acetic acid (100 mL).

  • Cyclization: Cool the solution to <10°C. Add bromine (0.1 mol) in acetic acid dropwise over 30 minutes. Maintain temperature <10°C to prevent over-oxidation.[3][4][5]

  • Reaction: Stir at room temperature for 2 hours. A solid precipitate (hydrobromide salt) will form.[3][4][5]

  • Workup: Dilute with water (200 mL) and heat to 80°C to dissolve. Filter hot to remove impurities.[3][4][5]

  • Neutralization: Cool filtrate and neutralize with NH₄OH to pH 8 to precipitate the free base. Filter and wash with water.[3][4][5][10][11]

  • Salt Formation: Resuspend the wet solid in Ethanol (50 mL). Add concentrated HCl (1.2 eq) dropwise. Stir for 1 hour.

  • Isolation: Filter the white/off-white precipitate of the hydrochloride salt.[3][4][5] Recrystallize from Ethanol/Water (9:1).[3][4][5]

Analytical HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[3][4][5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4][5]

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 260 nm (aromatic core) and 295 nm (phenolic shift).[3][4][5]

  • Flow Rate: 1.0 mL/min.[3][4][5]

Visualizations

Synthesis & Reaction Pathway

The following diagram illustrates the cyclization mechanism transforming the linear thiourea into the bicyclic benzothiazole scaffold.

SynthesisPathway Start 4-Aminophenol Inter1 4-Hydroxyphenylthiourea Start->Inter1 + NH4SCN Cyclization Br2 / Acetic Acid (Hugerschhoff Rxn) Inter1->Cyclization ProductBase 2-Amino-6-hydroxybenzothiazole (Free Base) Cyclization->ProductBase - HBr ProductSalt 2-Aminobenzo[d]thiazol-6-ol Hydrochloride ProductBase->ProductSalt + HCl / EtOH

Caption: Figure 1: Synthetic route via Hugerschhoff cyclization of 4-hydroxyphenylthiourea followed by acidification.

pH-Dependent Ionization States

Understanding the ionization state is critical for formulation and solubility prediction.[3][4][5]

Ionization Acidic Cationic Form (pH < 4) Soluble (Protonated N) Neutral Neutral Form (pH ~ 7) Insoluble (Free Base) Acidic->Neutral  - H+ (pKa ~ 4.5)   Neutral->Acidic  + H+   Basic Anionic Form (pH > 10) Soluble (Deprotonated Phenolate) Neutral->Basic  - H+ (pKa ~ 9.8)   Basic->Neutral  + H+  

Caption: Figure 2: Equilibrium states of 2-aminobenzo[d]thiazol-6-ol across the pH scale.

Stability & Storage

  • Oxidation Sensitivity: The electron-rich phenolic ring makes the compound susceptible to oxidation (browning) upon exposure to air and light.[3][4][5]

  • Hydrolysis: The benzothiazole ring is generally stable to hydrolysis under neutral conditions but may degrade under extreme basic conditions (ring opening).[3][4][5]

  • Storage Protocol:

    • Store at -20°C for long-term stability.[3][4][5]

    • Protect from light (amber vials).[3][4][5]

    • Keep under inert atmosphere (Argon/Nitrogen) if possible.[3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33462, 2-Amino-6-hydroxybenzothiazole.[3][4][5] Retrieved from [Link][3][4][5]

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives.[3][4][5] European Journal of Medicinal Chemistry.[3][4][5] (Contextual grounding for synthesis methods).

  • NIST Chemistry WebBook. 2-Amino-6-chlorobenzothiazole (Structural Analog) Spectral Data. Retrieved from [Link][3][4][5]

Sources

solubility of 2-Aminobenzo[d]thiazol-6-ol hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profiling of 2-Aminobenzo[d]thiazol-6-ol Hydrochloride: A Technical Guide for Process Chemists

Part 1: Executive Summary

Compound Identity:

  • Systematic Name: 2-Aminobenzo[d]thiazol-6-ol hydrochloride[1]

  • Free Base CAS: 26278-79-5[1][2][3][4]

  • Molecular Formula: C₇H₆N₂OS[2][5] · HCl

  • Core Scaffold: Benzothiazole (fused benzene and thiazole rings) with a polar hydroxyl group at position 6 and an amino group at position 2.[1][4]

The Solubility Challenge: As a hydrochloride salt of a polar heterocycle, 2-Aminobenzo[d]thiazol-6-ol HCl exhibits a distinct "dual-nature" solubility profile. The ionic character of the hydrochloride salt dominates its behavior, rendering it highly soluble in high-dielectric protic solvents while making it virtually insoluble in the non-polar organic solvents typically used for the free base.[1]

Critical Insight for Researchers: The most common error in handling this compound is salt disproportionation .[1] Dissolving the hydrochloride salt in neutral protic solvents (like pure methanol or water) without a buffer or excess acid can lead to the dissociation of HCl, causing the less soluble free base to precipitate unexpectedly.[1]

Part 2: Physicochemical Solubility Landscape

The following categorization synthesizes empirical data from synthesis protocols and structural property relationships (SAR).

Table 1: Solubility Tier List
Solvent ClassRepresentative SolventsSolubility StatusApplication & Notes
Polar Protic (High Dielectric) Water High Primary solvent.[1] Solubility decreases significantly with added HCl (Common Ion Effect).[1]
Polar Aprotic DMSO, DMF High Excellent for NMR (DMSO-d6) and biological stock solutions.[1] >50 mg/mL typical.[1]
Lower Alcohols Methanol Good Good solubility.[1] Often used in synthesis reactions.[1][6]
Higher Alcohols Ethanol, Isopropanol Moderate Temperature-dependent.[1] Ideal for recrystallization when paired with water or HCl.[1]
Ketones Acetone Low Poor solubility for the salt form.[1] Often used to precipitate the salt from alcoholic solutions.[1]
Chlorinated DCM, Chloroform Insoluble The salt is insoluble.[1] Useful for washing away non-polar impurities.[1]
Non-Polar Diethyl Ether, Hexane Insoluble Strict antisolvents.[1] Used for final washing of the filter cake to remove residual solvent.[1]

Part 3: Thermodynamic & Mechanistic Considerations

The Common Ion Effect (Recrystallization Strategy)

The most effective purification method for this salt utilizes the Common Ion Effect.[1]

  • Mechanism: The solubility product (

    
    ) is constant.[1] Adding chloride ions (
    
    
    
    ) via concentrated HCl shifts the equilibrium toward the solid precipitate.[1]
  • Protocol: Dissolve the crude salt in the minimum volume of warm water (

    
    C). Slowly add concentrated HCl. The sudden increase in 
    
    
    
    forces the 2-Aminobenzo[d]thiazol-6-ol HCl to crystallize out in high purity, while impurities remain in the mother liquor.[1]
Salt Disproportionation Risk

[1]
  • Risk: In dilute solution (e.g., pure water or methanol), the HCl may dissociate.[1] If the pH rises (or is not maintained acidic), the free base (2-aminobenzo[d]thiazol-6-ol) may precipitate due to its lower aqueous solubility compared to the salt.[1]

  • Mitigation: Always maintain a slightly acidic environment (0.1 M HCl) when storing aqueous stock solutions.[1]

Part 4: Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

For generating precise thermodynamic data (mg/mL) absent in literature.[1]

  • Preparation: Weigh excess solid (~50 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).[1]

  • Equilibration: Cap tightly. Agitate at constant temperature (

    
    C) for 24 hours using a shaker or magnetic stir bar.
    
  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) to remove undissolved solid.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (detection at

    
     nm) against a standard curve.
    
Protocol B: Purification via Recrystallization

Standard procedure for benzothiazole hydrochloride salts.[1]

  • Dissolution: Suspend crude 2-Aminobenzo[d]thiazol-6-ol HCl in distilled water (10 mL/g). Heat to

    
    C until fully dissolved.[1]
    
  • Filtration (Hot): If insoluble particles remain, filter while hot.[1]

  • Crystallization: Add concentrated HCl dropwise to the hot filtrate until the solution becomes turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then chill on ice (

    
    C) for 2 hours.
    
  • Isolation: Filter the white/off-white crystals.

  • Washing: Wash the filter cake with cold diethyl ether (removes water/acid traces without dissolving the salt).[1]

  • Drying: Vacuum dry at

    
    C over 
    
    
    
    .

Part 5: Visualization

Figure 1: Solubility Decision Tree & Solvent Hierarchy

SolubilityLandscape Compound 2-Aminobenzo[d]thiazol-6-ol HCl Protic Polar Protic Solvents (H-Bond Donors) Compound->Protic Aprotic Polar Aprotic Solvents (High Dipole) Compound->Aprotic NonPolar Non-Polar / Chlorinated (Low Dielectric) Compound->NonPolar Water Water (High Solubility) *Risk: Disproportionation* Protic->Water Methanol Methanol (Good Solubility) Protic->Methanol Ethanol Ethanol (Moderate/Heat Dependent) Protic->Ethanol DMSO DMSO / DMF (Excellent Solubility) Aprotic->DMSO DCM DCM / Chloroform (Insoluble) NonPolar->DCM Ether Diethyl Ether / Hexane (Strict Antisolvent) NonPolar->Ether Water->Ethanol Mixture for Recrystallization Ether->Compound Used for Washing

Caption: Solubility hierarchy for 2-Aminobenzo[d]thiazol-6-ol HCl. Green nodes indicate high solubility; Yellow indicates moderate/temperature-dependent; Red indicates insolubility (antisolvents).[1]

Part 6: References

  • Lau, P. T. S., & Gompf, T. E. (1970).[1] "The Synthesis of 2-Aminobenzothiazoles." The Journal of Organic Chemistry, 35(12), 4103–4108.[1] (Foundational synthesis and purification of benzothiazole salts). [1]

  • BenchChem. (2025).[1][5] "Technical Guide to 6-Aminobenzothiazole and Derivatives." (Data on general benzothiazole solubility and handling). [1]

  • National Toxicology Program (NTP). (1992).[1] "Chemical Repository Database: 2-Aminobenzothiazole." (Physical properties and safety data).

  • PubChem. (2025).[1] "Compound Summary: 2-Aminobenzo[d]thiazol-6-ol." (Structure and computed physicochemical properties).

  • Bowie, L. J. (1978).[1][7] "Synthesis of Firefly Luciferin Analogues." Methods in Enzymology, 57, 15-28.[1][7] (Describes synthesis and purification of hydroxybenzothiazoles using water/HCl recrystallization).

Sources

2-Aminobenzo[d]thiazol-6-ol hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Aminobenzo[d]thiazol-6-ol Hydrochloride – Physicochemical Profiling and Synthetic Utility

Executive Summary

2-Aminobenzo[d]thiazol-6-ol hydrochloride (CAS: 26278-79-5 for free base) represents a "privileged scaffold" in medicinal chemistry. Its fused benzene-thiazole core, decorated with a polar hydroxyl group and a reactive amino moiety, serves as a critical intermediate in the synthesis of D-Luciferin (bioluminescence assays) and neuroprotective agents (e.g., Riluzole analogs). This guide provides a definitive reference for its molecular properties, a validated synthetic protocol for the hydrochloride salt, and an analysis of its utility in drug discovery.

Part 1: Molecular Identity & Physicochemical Properties[1]

The hydrochloride salt form is preferred in formulation and synthesis due to its enhanced water solubility and oxidative stability compared to the free base.

Molecular Specifications
PropertySpecificationNotes
IUPAC Name 2-Amino-6-hydroxybenzothiazole hydrochloride
Common Name 6-Hydroxy-2-aminobenzothiazole HCl
Molecular Formula C₇H₇ClN₂OS (C₇H₇N₂OS⁺[1][2] · Cl⁻)
Molecular Weight 202.66 g/mol Free Base: 166.20 g/mol + HCl: 36.46 g/mol
CAS Number 26278-79-5 (Free Base)Salt form often referenced via parent CAS
Appearance Off-white to pale grey crystalline solidDarkens upon light exposure (oxidation)
Solubility Water (Moderate), DMSO (High), Methanol (High)Free base is poorly soluble in water
Melting Point >250°C (Decomposition)High lattice energy typical of HCl salts
Structural Analysis

The molecule features a benzothiazole core.[3][4][5] The C2-amino group is electron-donating, increasing the nucleophilicity of the thiazole ring, while the C6-hydroxyl group provides a handle for further functionalization (e.g., etherification) or hydrogen bonding in active sites.

  • pKa Values (Estimated):

    • Phenolic -OH: ~9.5

    • Thiazole Nitrogen (N3): ~4.5 (Protonation site in HCl salt)

Part 2: Synthetic Pathways & Methodology

The synthesis of 2-aminobenzo[d]thiazol-6-ol hydrochloride relies on the Hugerschhoff Reaction , a cyclization of arylthioureas using bromine. This method is favored for its regioselectivity and yield.

Reaction Logic
  • Thiocylation: p-Aminophenol reacts with ammonium thiocyanate to form the thiourea intermediate.

  • Oxidative Cyclization: Bromine (Br₂) acts as an electrophilic oxidant, closing the ring at the ortho position relative to the amino group.

  • Salt Formation: The resulting hydrobromide is converted to the hydrochloride salt for standardized handling.

Visual Synthesis Workflow

SynthesisPath Figure 1: Hugerschhoff Synthesis Route Start p-Aminophenol (C6H7NO) Inter 4-Hydroxyphenylthiourea (Intermediate) Start->Inter Reflux (100°C) Reagent1 NH4SCN + HCl Reagent1->Inter Product 2-Amino-6-hydroxy- benzothiazole HBr Inter->Product <10°C, Oxidative Closure Reagent2 Br2 / CH3COOH (Cyclization) Reagent2->Product Final 2-Amino-6-hydroxy- benzothiazole HCl Product->Final Base Neutralization + Conc. HCl

Caption: Step-wise oxidative cyclization from p-aminophenol to the target benzothiazole hydrochloride.

Experimental Protocol (Bench Scale)

Safety Precaution: Bromine is highly corrosive and volatile. Perform all steps in a fume hood.

  • Thiourea Formation:

    • Dissolve p-aminophenol (10.9 g, 0.1 mol) in dilute HCl (150 mL).

    • Add ammonium thiocyanate (7.6 g, 0.1 mol) and reflux for 4 hours.

    • Cool to precipitate (4-hydroxyphenyl)thiourea. Filter and dry.[5]

  • Cyclization (The Critical Step):

    • Suspend the thiourea (0.05 mol) in glacial acetic acid (50 mL).

    • Cool to <10°C using an ice bath.

    • Add Bromine (0.05 mol) in acetic acid dropwise. Control exotherm to prevent tar formation.

    • Stir at room temperature for 2 hours, then reflux for 30 minutes to drive HBr evolution.

  • Isolation & Salt Conversion:

    • Filter the resulting solid (Hydrobromide salt).

    • Dissolve in hot water and neutralize with NaHCO₃ to precipitate the free base (2-Amino-6-hydroxybenzothiazole).

    • Resuspend the free base in ethanol and add concentrated HCl (1.1 eq) dropwise.

    • Cool to 0°C. The hydrochloride salt precipitates as white needles.

    • Yield: Typically 65-75%.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.

TechniqueExpected Signal (HCl Salt)Assignment
¹H NMR (DMSO-d₆)δ 9.80 (s, 1H)-OH (Phenolic)
δ 8.50 (br s, 2H)-NH₂ / NH⁺ (Exchangeable)
δ 7.35 (d, J=8.5 Hz, 1H)Ar-H (C4)
δ 7.20 (s, 1H)Ar-H (C7)
δ 6.85 (d, J=8.5 Hz, 1H)Ar-H (C5)
MS (ESI+) m/z 167.02 [M+H]⁺Corresponds to protonated free base
IR (KBr) 3300-3100 cm⁻¹Broad -OH/-NH stretch
1620 cm⁻¹C=N (Thiazole ring)

Part 4: Applications in Drug Discovery

The 2-aminobenzothiazole moiety is a bio-isostere for the indole ring, offering unique hydrogen-bonding capabilities.

Functional Roles
  • Bioluminescence Precursor:

    • This compound is the direct precursor to 6-Hydroxybenzothiazole-2-nitrile , which condenses with D-cysteine to form Firefly Luciferin .

  • Neuroprotection (ALS/Glutamate Signaling):

    • Structurally related to Riluzole (6-trifluoromethoxy-2-aminobenzothiazole). The 6-OH variant serves as a hydrophilic metabolite or scaffold for prodrug design to target glutamate receptors.

  • Antitumor Agents:

    • Used to synthesize Schiff bases that inhibit tyrosine kinases.

Mechanism of Action (Luciferin Pathway)

LuciferinPath Figure 2: Synthesis of D-Luciferin from 2-Amino-6-hydroxybenzothiazole ABT 2-Amino-6-hydroxy- benzothiazole Sandmeyer Sandmeyer Reaction ABT->Sandmeyer Nitrile 6-Hydroxy-2- cyanobenzothiazole Sandmeyer->Nitrile CuCN / NaNO2 Luciferin D-Luciferin Nitrile->Luciferin Condensation Cysteine + D-Cysteine Cysteine->Luciferin

Caption: The conversion of the topic compound into the bioluminescent agent D-Luciferin.

References

  • Sigma-Aldrich. 2-Amino-6-hydroxybenzothiazole Product Specification & Safety Data Sheet.Link

  • Organic Syntheses. Synthesis of 2-Aminobenzothiazoles via the Hugerschhoff Reaction. Org.[6] Synth. 1942, 22, 16. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66740: 2-Amino-6-hydroxybenzothiazole.Link

  • Kumbhare, R. M., et al. Synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 2009. Link

  • White, E. H., et al. Analogs of Firefly Luciferin: Synthesis and Enzymatic Activity. Journal of the American Chemical Society. Link

Sources

The 2-Aminobenzothiazole Scaffold: A Privileged Framework for Novel Therapeutics—An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and privileged structure that enables interaction with a multitude of biological targets. This technical guide provides an in-depth exploration of the therapeutic landscape of 2-aminobenzothiazole scaffolds, designed for researchers, scientists, and drug development professionals. We will dissect the key molecular targets, elucidate the underlying mechanisms of action, and present detailed experimental protocols to empower the scientific community in harnessing the full potential of this remarkable scaffold. Our narrative is grounded in scientific integrity, offering a synthesis of technical accuracy and field-proven insights to accelerate the discovery of next-generation therapeutics.

The Architectural Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring with an amino group at the 2-position, is a recurring motif in a plethora of biologically active compounds. Its significance stems from a unique combination of structural and electronic features. The aromatic nature of the bicyclic core, coupled with the hydrogen bond donor-acceptor capabilities of the 2-amino group and the thiazole nitrogen, allows for multifaceted interactions with protein active sites. This includes hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal scaffold for designing potent and selective inhibitors or modulators of various enzymes and receptors.[1][2] The structural rigidity of the fused ring system also provides a defined orientation for appended functionalities, facilitating rational drug design and optimization of structure-activity relationships (SAR).

One of the most well-known drugs featuring this scaffold is Riluzole, approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][3][4] Its neuroprotective effects are attributed to the inhibition of glutamate release and stabilization of voltage-dependent sodium channels in their inactivated state.[5][6][7][8] This clinical success has spurred further investigation into the broader therapeutic potential of 2-aminobenzothiazole derivatives.

Navigating the Therapeutic Landscape: Key Target Classes

The versatility of the 2-aminobenzothiazole scaffold is evident in the diverse range of therapeutic areas where its derivatives have shown significant promise. This section will delve into the primary disease domains and their associated molecular targets.

Oncology: A Multi-pronged Attack on Cancer

The 2-aminobenzothiazole scaffold has been extensively explored in oncology, with derivatives demonstrating potent activity against a wide array of cancer-related targets.[1][9][10][11] This multifaceted approach, targeting various nodes of cancer cell signaling, underscores the scaffold's potential in developing novel anti-cancer agents.[12]

2.1.1 Kinase Inhibition: Halting Aberrant Signaling

Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer. 2-Aminobenzothiazole derivatives have emerged as potent inhibitors of several key kinase families.[10]

  • Tyrosine Kinases: This class of enzymes plays a crucial role in cell proliferation, differentiation, and survival. 2-Aminobenzothiazole-based compounds have been shown to inhibit:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1] Inhibition of VEGFR-2 can stifle tumor growth and metastasis.

    • EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, leading to uncontrolled cell growth.[1]

    • Other Tyrosine Kinases: Including CSF1R, FAK, and MET, which are implicated in tumor growth, invasion, and metastasis.[1][11]

  • Serine/Threonine Kinases: These kinases are involved in cell cycle progression, apoptosis, and signal transduction. Targets for 2-aminobenzothiazole derivatives include:

    • PI3K/AKT/mTOR Pathway: This is one of the most frequently activated signaling pathways in human cancers, promoting cell growth, proliferation, and survival.[13] 2-Aminobenzothiazole derivatives have been developed as potent inhibitors of PI3Kα and other isoforms.[1][14][15]

    • Aurora Kinases, CDKs (Cyclin-Dependent Kinases), and RAF: These kinases are critical for cell cycle control and the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in cancer.[1][11]

Signaling Pathway: PI3K/AKT/mTOR Inhibition by 2-Aminobenzothiazole Derivatives

PI3K_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Aminobenzothiazole 2-Aminobenzothiazole Derivative Aminobenzothiazole->PI3K inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

2.1.2 Non-Kinase Anticancer Targets

Beyond kinases, the 2-aminobenzothiazole scaffold has been successfully employed to target other critical components of cancer cell machinery:

  • Epigenetic Modulators: Derivatives have shown inhibitory activity against histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), enzymes that play a crucial role in regulating gene expression and are often dysregulated in cancer.[1][11]

  • Apoptosis Regulators: Compounds targeting anti-apoptotic proteins like BCL-XL have been developed, aiming to restore the natural process of programmed cell death in cancer cells.[1]

  • DNA Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition can lead to cancer cell death.[1][11]

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cells like cancer cells.[16]

Neurodegenerative Disorders: A Beacon of Hope

Neurodegenerative diseases pose a significant challenge to modern medicine. The multifactorial nature of these disorders necessitates the development of multi-target-directed ligands (MTDLs), a strategy for which the 2-aminobenzothiazole scaffold is exceptionally well-suited.[17]

2.2.1 Alzheimer's Disease (AD): A Multi-Target Approach

The pathology of AD is complex, involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, and neuroinflammation. 2-Aminobenzothiazole derivatives have been designed to concurrently address several of these pathological hallmarks.[17]

  • Cholinesterase Inhibition: Derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine, thereby improving cognitive function.[17][18][19]

  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B levels are elevated in the brains of AD patients and contribute to oxidative stress and neurodegeneration.[18][20][21][22] Dual inhibition of cholinesterases and MAO-B is a promising therapeutic strategy.[18]

  • Anti-Amyloid Aggregation: Some derivatives have demonstrated the ability to inhibit the aggregation of Aβ peptides, a key event in the formation of senile plaques.[17][18]

2.2.2 Parkinson's Disease (PD): Protecting Dopaminergic Neurons

The progressive loss of dopaminergic neurons is the primary cause of motor symptoms in PD. 2-Aminobenzothiazole-based compounds have shown neuroprotective effects through the inhibition of:

  • Casein Kinase-1δ (CK-1δ): This kinase has been implicated in the pathology of PD, and its inhibition has been shown to protect dopaminergic neurons in preclinical models.[23]

  • Monoamine Oxidase B (MAO-B): As in AD, MAO-B inhibitors can reduce oxidative stress and protect neurons in PD.[21]

2.2.3 Other Neurological Applications

  • Anticonvulsant Activity: 2-Aminobenzothiazole derivatives have demonstrated anticonvulsant properties in various animal models, potentially through the inhibition of carbonic anhydrase or modulation of excitatory amino acid neurotransmission.[24][25][26][27]

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Selective inhibitors of nNOS have been developed, which may have therapeutic potential in conditions associated with excitotoxicity.[28]

Infectious Diseases: Combating Microbial Threats

The 2-aminobenzothiazole scaffold has also been explored for its antimicrobial properties.

  • Antifungal and Antibacterial Activity: Various derivatives have exhibited promising activity against a range of fungal and bacterial strains.[13][15][29][30][31] The precise mechanisms of action are still under investigation but likely involve the disruption of essential cellular processes in the microorganisms.

  • Antiparasitic Activity: 2-Aminobenzothiazole derivatives have been identified as inhibitors of pteridine reductase 1 (PTR1) in trypanosomatids, the parasites responsible for diseases like sleeping sickness and leishmaniasis.[32]

Experimental Workflows and Protocols

To facilitate the exploration and validation of 2-aminobenzothiazole derivatives as therapeutic agents, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 2-Aminobenzothiazole Derivatives

A common synthetic route to functionalize the 2-aminobenzothiazole core involves acylation followed by nucleophilic substitution.

Experimental Workflow: Synthesis of N-substituted 2-Aminobenzothiazole Derivatives

synthesis_workflow start 2-Aminobenzothiazole intermediate 2-Chloro-N-(benzothiazol-2-yl)acetamide start->intermediate Acylation reagent1 Chloroacetyl Chloride reagent1->intermediate product N-substituted 2-Aminobenzothiazole Derivative intermediate->product Nucleophilic Substitution reagent2 Primary/Secondary Amine (R-NHR') reagent2->product purification Purification (Crystallization/ Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: A general synthetic workflow for the preparation of N-substituted 2-aminobenzothiazole derivatives.

Protocol: Synthesis of 2-Chloro-N-(benzothiazol-2-yl)acetamide

  • Dissolve 2-aminobenzothiazole (1 equivalent) in a suitable aprotic solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution as a base.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the desired intermediate.

Protocol: Synthesis of N-substituted 2-Aminobenzothiazole Derivatives

  • Suspend 2-chloro-N-(benzothiazol-2-yl)acetamide (1 equivalent) and the desired primary or secondary amine (1.2 equivalents) in a suitable solvent (e.g., ethanol, acetonitrile).

  • Add a base such as potassium carbonate (2 equivalents) to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent or by column chromatography to obtain the final product.

In Vitro Enzyme Inhibition Assays

Protocol: PI3K Kinase Activity Assay (Luminescent)

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a lipid substrate (e.g., PIP2).

  • Add the 2-aminobenzothiazole test compound at various concentrations to the wells of a 384-well plate.

  • Add the PI3K enzyme to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced using a commercial luminescent ADP detection kit (e.g., ADP-Glo™).

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value by plotting the data using a non-linear regression model.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Prepare a phosphate buffer (pH 8.0).

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add AChE enzyme to the wells and pre-incubate for 10 minutes at 37 °C.

  • Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the wells.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Monitor the formation of the yellow-colored 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction and the percent inhibition.

  • Determine the IC₅₀ value from the dose-response curve.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 2-aminobenzothiazole derivatives against various therapeutic targets.

Compound IDTargetIC₅₀ (nM)Cell Line/AssayReference
Compound 54 PI3Kα1.03Enzyme Assay[1]
Compound 20 VEGFR-2~500Enzyme Assay[1]
Compound 14 nNOS (human)nM rangeEnzyme Assay[28]
Compound 4f AChE23.4In vitro fluorometric[18]
Compound 4f MAO-B40.3In vitro fluorometric[18]

Conclusion and Future Perspectives

The 2-aminobenzothiazole scaffold has unequivocally established itself as a privileged framework in modern drug discovery. Its ability to interact with a diverse array of biological targets has led to the development of promising therapeutic candidates in oncology, neurodegenerative disorders, and infectious diseases. The multi-target-directed ligand approach, particularly in the context of complex diseases like Alzheimer's, is a testament to the scaffold's versatility.

The future of 2-aminobenzothiazole-based drug discovery lies in the continued exploration of novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The integration of computational drug design, high-throughput screening, and advanced synthetic methodologies will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic. As our understanding of disease biology deepens, the 2-aminobenzothiazole scaffold will remain a vital tool in the arsenal of medicinal chemists, paving the way for the development of innovative therapies that address unmet medical needs.

References

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Novel 2-aminobenzothiazoles as selective neuronal nitric oxide synthase inhibitors. (2007, May 1). Bioorganic & Medicinal Chemistry Letters, 17(9), 2410-2414. Retrieved from [Link]

  • 2-Aminobenzothiazole derivatives: search for new antifungal agents. (2012). Bioorganic & Medicinal Chemistry, 20(18), 5580-5588. Retrieved from [Link]

  • 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. (1985). Neuropharmacology, 24(8), 739-746. Retrieved from [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). European Journal of Medicinal Chemistry, 254, 115354. Retrieved from [Link]

  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. (2023). International Advance Journal of Engineering, Science and Management (IAJESM). Retrieved from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ACS Omega. Retrieved from [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). European Journal of Medicinal Chemistry, 254, 115354. Retrieved from [Link]

  • Some bioactive scaffolds containing 2-aminobenzothiazole core. (2023). Journal of Molecular Structure, 1292, 136154. Retrieved from [Link]

  • In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. (2024). RSC Advances, 14(24), 17187-17201. Retrieved from [Link]

  • Application of 2-aminobenzothiazole derivatives being taken as DHODH (dihydroorotate dehydrogenase) inhibitor. (2013). Google Patents.
  • Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. (2021). Journal of Medicinal Chemistry, 64(20), 15212-15231. Retrieved from [Link]

  • Riluzole, a glutamate release inhibitor, and motor behavior. (1996). Psychopharmacology, 128(4), 330-336. Retrieved from [Link]

  • (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ResearchGate. Retrieved from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ACS Omega. Retrieved from [Link]

  • STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE. (2024). International Journal of Pharmaceutical Research and Emerging Science. Retrieved from [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances, 12(37), 24201-24215. Retrieved from [Link]

  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. (2021). Molecules, 26(19), 5999. Retrieved from [Link]

  • Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. (2022). CNS & Neurological Disorders - Drug Targets, 21(10), 947-958. Retrieved from [Link]

  • The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. (2022). Bioorganic & Medicinal Chemistry Letters, 76, 129038. Retrieved from [Link]

  • Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. (2022). CNS & Neurological Disorders - Drug Targets, 21(10), 947-958. Retrieved from [Link]

  • In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. (2022). Molecules, 27(19), 6649. Retrieved from [Link]

  • Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease. (2018). ACS Omega, 3(1), 1047-1056. Retrieved from [Link]

  • The pharmacology and mechanism of action of riluzole. (1996). Neurology, 47(6 Suppl 4), S218-S221. Retrieved from [Link]

  • Riluzole. (n.d.). Wikipedia. Retrieved from [Link]

  • Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish. (2022). Neurochemical Research, 47(8), 2360-2373. Retrieved from [Link]

  • Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. (2022). Egyptian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(15), 4049-4057. Retrieved from [Link]

  • (PDF) Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease. (2021). ResearchGate. Retrieved from [Link]

  • A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis: what have we learned in the last decade? (2011). Fundamental & Clinical Pharmacology, 25(6), 666-676. Retrieved from [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases. (2024). Medicinal Chemistry Research. Retrieved from [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances, 12(37), 24201-24215. Retrieved from [Link]

  • Motor Neurone Disease Factsheet: Riluzole. (2022). MND Australia. Retrieved from [Link]

Sources

Technical Deep Dive: 2-Aminobenzothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminobenzothiazole (2-ABT) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its physicochemical versatility: the core system functions as a bioisostere of purine and indole, allowing it to mimic ATP in kinase binding pockets, while the exocyclic amine (C2) and benzene ring (C4–C7) offer distinct vectors for optimizing pharmacokinetics and potency.

This guide analyzes the 2-ABT scaffold through the lens of modern drug discovery, moving beyond basic synthesis to explore Structure-Activity Relationships (SAR), kinase selectivity profiles, and green synthetic methodologies.

Part 1: Structural Architecture & SAR

The 2-ABT core consists of a benzene ring fused to a thiazole ring.[1] Its pharmacological efficacy is governed by electronic distribution and steric availability at specific positions.[1]

Physicochemical Core Properties[2]
  • H-Bonding: The N3 nitrogen acts as a hydrogen bond acceptor (pKa ~1–2 for the conjugate acid), while the C2-amino group serves as a donor. This dual functionality is critical for binding to the hinge region of kinase domains.[1]

  • Lipophilicity: The benzene ring contributes to hydrophobic interactions.[1] Substitutions here (e.g., -CF3, -OCF3) modulate LogP, enhancing blood-brain barrier (BBB) penetration—a key feature of the ALS drug Riluzole .

Detailed SAR Map

The biological activity of 2-ABT derivatives is strictly position-dependent.[1]

  • Position 2 (Exocyclic Amine): The primary vector for diversification.[1] Acylation or alkylation here often improves selectivity but may reduce metabolic stability.[1] Conversion to ureas or amides is common in kinase inhibitors to reach into the "back pocket" of the enzyme.[1]

  • Position 3 (Endocyclic Nitrogen): Essential for H-bonding with residues like Val or Leu in the kinase hinge region.[1] Alkylation at N3 typically abolishes activity by disrupting aromaticity or steric clashes.[1]

  • Position 6 (Benzene Ring): The "Metabolic/Potency Handle."[1] Electron-withdrawing groups (EWG) such as -F, -Cl, -NO2, or -OCF3 at C6 block metabolic oxidation (preventing rapid clearance) and often enhance potency via electronic effects on the ring system.

SAR_Map Core 2-Aminobenzothiazole Scaffold C2 C2-Amino Group (Primary Diversification) Core->C2 N3 N3-Nitrogen (H-Bond Acceptor) Core->N3 C6 C6-Position (Metabolic Stability) Core->C6 C4 C4-Position (Steric Control) Core->C4 C2_Effect Acylation/Urea formation: Accesses kinase hydrophobic pockets C2->C2_Effect N3_Effect Critical for Hinge Binding (Do not alkylate) N3->N3_Effect C6_Effect EWG (-F, -OCF3, -NO2): Blocks oxidation & increases lipophilicity C6->C6_Effect

Figure 1: Strategic modification points on the 2-aminobenzothiazole scaffold.

Part 2: Synthetic Strategies

Reliable synthesis is the bedrock of medicinal chemistry.[1] While the classical Hugerschoff reaction (cyclization of aryl thioureas with Br2) remains standard, modern "Green Chemistry" demands safer reagents and catalytic efficiency.

Method A: The Modern Hugerschoff (Green Variant)

Traditional use of liquid bromine is hazardous and difficult to control.[1] The use of Benzyltrimethylammonium tribromide (OATB) offers a stoichiometric, solid-state alternative that minimizes over-bromination.[1][2]

Reaction Logic:

  • Activation: The tribromide acts as an electrophilic bromine source.[1][2]

  • Cyclization: Electrophilic attack on the thiourea sulfur is followed by intramolecular nucleophilic attack by the aromatic ring.[1]

  • Aromatization: Loss of HBr restores aromaticity.[1]

Method B: The Chloroacetyl Linker Strategy (Anticancer)

A common route to generate kinase inhibitors involves linking secondary amines (like piperazines) to the C2-amine via a spacer.[1]

Synthesis_Workflow Start Starting Material: Aniline Derivative Step1 Step 1: Thiourea Formation (NH4SCN, Acid) Start->Step1 Inter1 Intermediate: Aryl Thiourea Step1->Inter1 Step2 Step 2: Hugerschoff Cyclization (Br2 or OATB) Inter1->Step2 Core 2-Aminobenzothiazole (2-ABT) Step2->Core Step3 Step 3: Acylation (Cl-CH2-COCl) Core->Step3 Inter2 Intermediate: 2-(Chloroacetamido)benzothiazole Step3->Inter2 Step4 Step 4: Amination (Piperazine/Amine, Base) Inter2->Step4 Final Final Product: Anticancer Derivative Step4->Final

Figure 2: Divergent synthesis workflow from aniline precursors to complex anticancer agents.

Part 3: Therapeutic Mechanisms

Anticancer: Kinase Inhibition

2-ABT derivatives are potent ATP-competitive inhibitors.[1] They are particularly effective against the PI3K/Akt/mTOR pathway, which is hyperactivated in breast and lung cancers.[1]

  • Mechanism: The benzothiazole nitrogen (N3) and the exocyclic amino group (C2-NH) form a "donor-acceptor" motif that anchors the molecule to the kinase hinge region.[1]

  • Quizartinib Context: While Quizartinib is a benzoimidazothiazole, it evolved from this SAR knowledge.[1] It targets FLT3, a tyrosine kinase mutated in Acute Myeloid Leukemia (AML).[1][3][4]

Neuroprotection: Riluzole

Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is the standard of care for ALS.[1]

  • Mechanism: It does not act on a single receptor but rather modulates glutamate transmission.[1] It inhibits voltage-gated Na+ channels (preventing neuron depolarization) and blocks presynaptic glutamate release, reducing excitotoxicity.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (EGFR/HER2) PI3K PI3K (Target of 2-ABT) RTK->PI3K Activation AKT Akt (PKB) PI3K->AKT via PIP3 PIP3 PIP2 -> PIP3 mTOR mTOR Complex AKT->mTOR Phosphorylation Effect Cell Survival & Proliferation mTOR->Effect Inhibitor 2-ABT Inhibitor Inhibitor->PI3K Blocks ATP Binding

Figure 3: Mechanism of Action for 2-ABT derivatives in the PI3K/Akt signaling cascade.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-(benzothiazol-2-yl)-2-morpholinoacetamide

Target: A model compound for PI3K inhibition studies.[1]

Step 1: Chloroacetylation

  • Reagents: Dissolve 2-aminobenzothiazole (10 mmol) in dry acetone (30 mL) containing Triethylamine (TEA, 12 mmol).

  • Addition: Cool to 0°C. Add Chloroacetyl chloride (11 mmol) dropwise over 30 mins.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) overnight.

  • Workup: Pour mixture onto crushed ice. The precipitate (2-(2-chloroacetamido)benzothiazole) is filtered, washed with water, and dried. Recrystallize from ethanol.

    • Checkpoint: Yield should be >80%.[1] MP: ~160°C.[1]

Step 2: Amination

  • Reagents: Dissolve the chloro-intermediate (5 mmol) in DMF (15 mL). Add Morpholine (10 mmol) and Potassium Carbonate (K2CO3, 10 mmol).[1]

  • Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1]

  • Workup: Pour into ice water. Filter the solid.[1][5] Wash with water to remove excess base and amine.[1]

  • Purification: Recrystallize from ethanol/DMF mixture.

    • Validation: Confirm structure via 1H-NMR (look for methylene singlet at ~3.5 ppm linking the amide and amine).[1]

Data Summary: Comparative Potency
Compound ClassC6-SubstituentTargetIC50 (µM)Key Feature
Riluzole -OCF3Na+ ChannelsN/A (Modulator)High BBB permeability
OMS-14 -H (Fused system)PI3Kγ~22 µMDual kinase/DNA interaction
Benzothiazole-Urea -FEGFR0.06 µMUrea linker mimics ATP phosphate

Part 5: Future Perspectives

The future of 2-ABT lies in Proteolysis Targeting Chimeras (PROTACs) .[1] By linking the 2-ABT scaffold (as the warhead for a kinase) to an E3 ligase ligand (like Thalidomide), researchers can degrade pathogenic proteins rather than just inhibiting them. This overcomes the resistance issues often seen with simple occupancy-based inhibitors.[1]

References

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. Vertex AI Search Result 1.1. 6

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. 7[1][2][5][8]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. RSC Advances. 9[1]

  • Identification and structure-activity relationships for a series of N,N-disubstituted 2-aminobenzothiazoles. Bioorganic & Medicinal Chemistry Letters. 10[1][2][5]

  • Quizartinib (AC220) - Potent FLT3 Inhibitor. APExBIO.[1] 11

Sources

Technical Deep Dive: Neuroprotective Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Multi-Factorial Neurodegeneration via Privileged Scaffolds
Part 1: Executive Summary

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, possessing an innate ability to bind diverse biological targets including kinases, cholinesterases, and G-protein-coupled receptors. In the context of neurodegeneration (Alzheimer’s, Parkinson’s, ALS), benzothiazole derivatives have evolved from simple glutamate modulators (e.g., Riluzole ) into sophisticated Multi-Target-Directed Ligands (MTDLs) .

This technical guide dissects the pharmacological architecture of these derivatives, moving beyond basic receptor binding to explore the causal mechanisms of neuroprotection: dual AChE/MAO-B inhibition , amyloid-


 (A

) disaggregation
, and oxidative stress mitigation . We provide actionable protocols for synthesis and validation, grounded in recent high-impact data.
Part 2: Chemical Architecture & Structure-Activity Relationship (SAR)

The neuroprotective efficacy of benzothiazole hinges on specific substitutions at the C2 and C6 positions. The lipophilic nature of the bicyclic ring system facilitates Blood-Brain Barrier (BBB) penetration, a non-negotiable requirement for CNS therapeutics.

SAR Logic:
  • Position 2 (C2): The primary vector for pharmacophore attachment. Substitution with hydrazine, urea, or amide linkers allows interaction with the Catalytic Anionic Site (CAS) of Acetylcholinesterase (AChE).

  • Position 6 (C6): Critical for metabolic stability and lipophilicity. Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) enhance BBB permeability and prevent rapid metabolic oxidation.
  • The Nitrogen/Sulfur Core: The thiazole ring acts as a bioisostere, capable of hydrogen bonding within the enzyme gorge (e.g., His447 in AChE).

Visualization: Benzothiazole SAR Map

SAR_Map Benzothiazole BENZOTHIAZOLE SCAFFOLD (Bicyclic Ring) C2_Sub C2 Position (Functionalization) • Hydrazones/Amides: Target AChE CAS region • Heterocycles: Target MAO-B cavity Benzothiazole->C2_Sub Primary Pharmacophore C6_Sub C6 Position (Lipophilicity) • -F, -OCF3, -OCH3: Enhance BBB Penetration • Block metabolic oxidation Benzothiazole->C6_Sub ADME Optimization Core_Prop Core Properties • π-π Stacking (Trp286 in AChE) • H-Bonding (His447) Benzothiazole->Core_Prop Intrinsic Binding

Figure 1: Structural optimization map for neuroactive benzothiazole derivatives.

Part 3: Mechanistic Pathways

Benzothiazole derivatives function through a "systems pharmacology" approach, simultaneously modulating distinct pathological pathways.

1. Dual Cholinesterase & MAO-B Inhibition [1][2][3][4]
  • AChE/BuChE: Derivatives bind to both the CAS and the Peripheral Anionic Site (PAS) of AChE. This dual binding not only boosts acetylcholine levels but also prevents AChE-induced A

    
     aggregation (which occurs at the PAS).
    
  • MAO-B: Selective inhibition of Monoamine Oxidase B prevents the breakdown of dopamine and, crucially, reduces the production of hydrogen peroxide (

    
    ), a byproduct of the deamination process that drives neuronal oxidative stress.
    
2. Anti-Amyloid Aggregation

Planar benzothiazole derivatives (structurally similar to Thioflavin-T) intercalate into A




-sheets. This steric interference disrupts fibril elongation and destabilizes pre-formed toxic oligomers.
3. Glutamatergic Modulation (Riluzole Mechanism)

Riluzole-like derivatives inhibit voltage-gated


 channels on presynaptic neurons. This prevents depolarization and the subsequent massive release of glutamate, protecting postsynaptic neurons from excitotoxic 

influx and apoptosis.
Visualization: Multi-Target Signaling Pathway

Mechanism_Pathway cluster_Cholinergic Cholinergic Pathway cluster_Oxidative Oxidative/Dopaminergic Pathway cluster_Amyloid Protein Aggregation Drug Benzothiazole Derivative AChE AChE Enzyme Drug->AChE Inhibits (IC50 ~20nM) MAOB MAO-B Enzyme Drug->MAOB Inhibits Abeta Aβ Monomers Drug->Abeta Intercalates Plaques Toxic Fibrils Drug->Plaques Disrupts ACh Acetylcholine (ACh) AChE->ACh Degrades Cognition Cognitive Function ACh->Cognition Promotes Dopamine Dopamine MAOB->Dopamine Degrades ROS Reactive Oxygen Species (ROS) MAOB->ROS Produces Mito Mitochondrial Integrity ROS->Mito Damages Abeta->Plaques Aggregates

Figure 2: Multi-target mechanism of action: Cholinergic restoration, oxidative stress reduction, and anti-aggregation.

Part 4: Quantitative Validation (Data Summary)

The following table contrasts the FDA-approved Riluzole with novel benzothiazole derivatives (e.g., Compound 4f from recent literature), highlighting the shift towards dual-inhibition potency.

CompoundTarget 1: AChE (

)
Target 2: MAO-B (

)
Anti-A

Aggregation
Mechanism Note
Riluzole N/A (Weak)N/ANegligibleGlutamate release inhibitor;

channel blocker.[1]
Donepezil 21 nM> 10,000 nMModerateSingle-target AChE inhibitor (Reference).
Compound 4f 23.4 ± 1.1 nM 40.3 ± 1.7 nM High (>60%) Dual inhibitor; binds CAS & PAS regions.
Compound 3t 6.7

M
1.6

M
HighBenzothiazole-isothiourea hybrid; strong antioxidant.

Data Source: Synthesized from recent medicinal chemistry literature (2022-2024).

Part 5: Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize standard, self-validating methodologies.

Protocol A: Synthesis of 2-Substituted Benzothiazoles (Microwave-Assisted)

Rationale: Microwave synthesis offers higher yields and cleaner reaction profiles compared to conventional reflux.

  • Reagents: Mix 2-aminothiophenol (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in ethanol (15 mL).

  • Catalyst: Add a catalytic amount of acetic acid or

    
     (molecular iodine) if cyclization is slow.
    
  • Irradiation: Place in a microwave reactor. Set power to 300W and temperature to 80°C. Irradiate for 5-10 minutes.

  • Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the aldehyde spot.

  • Workup: Pour reaction mixture into crushed ice. Filter the precipitate.[5]

  • Purification: Recrystallize from hot ethanol or purify via column chromatography.

Protocol B: Ellman’s Assay for AChE Inhibition

Rationale: The gold standard for measuring cholinesterase activity. Uses acetylthiocholine (ATCh) as a substrate.

  • Preparation: Dissolve test compounds in DMSO (keep final concentration <0.1% to avoid enzyme denaturation).

  • Enzyme Mix: In a 96-well plate, add:

    • 140

      
      L Phosphate Buffer (pH 8.0).
      
    • 20

      
      L Test Compound (variable concentrations).
      
    • 20

      
      L AChE solution (0.05 U/mL, from Electrophorus electricus).
      
  • Incubation: Incubate at 25°C for 15 minutes.

  • Substrate Addition: Add 10

    
    L DTNB (Ellman’s reagent) and 10 
    
    
    
    L ATCh iodide.
  • Measurement: Measure absorbance at 412 nm continuously for 10 minutes.

  • Calculation: % Inhibition =

    
    .
    
Protocol C: Thioflavin-T (ThT) Fluorescence Assay (A

Aggregation)

Rationale: ThT fluoresces intensely only when bound to amyloid fibrils.

  • A

    
     Preparation:  Dissolve lyophilized A
    
    
    
    peptide in HFIP to remove pre-existing aggregates, then evaporate to form a film. Resuspend in DMSO.
  • Incubation: Dilute A

    
     to 20 
    
    
    
    M in PBS. Add test compound (e.g., 10-50
    
    
    M).
  • Aging: Incubate at 37°C for 24-48 hours to allow fibril formation.

  • Detection: Add ThT solution (Final conc. 5

    
    M).
    
  • Reading: Measure fluorescence (Excitation: 440 nm, Emission: 485 nm). Reduced fluorescence compared to control indicates inhibition of aggregation.[6]

Visualization: Experimental Workflow

Workflow cluster_Screen In Vitro Screening cluster_Valid Validation Synth Synthesis (Microwave/Reflux) Purify Purification (Recrystallization/Column) Synth->Purify Ellman Ellman's Assay (AChE/BuChE) Purify->Ellman MAO Fluorometric Assay (MAO-B) Purify->MAO ThT ThT Assay (Anti-Aggregation) Ellman->ThT Hits (<10µM) MAO->ThT Cell Cell Viability (SH-SY5Y / MTT) ThT->Cell Lead Candidates

Figure 3: Step-by-step workflow from synthesis to biological validation.

Part 6: References
  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives against Alzheimer's Disease. Source: Royal Society of Chemistry (RSC), 2022.

  • Benzothiazole Derivatives as Multi-Target Directed Ligands for Alzheimer's Disease: In Silico and In Vitro Insights. Source: Frontiers in Pharmacology, 2023. [7]

  • The Pharmacology and Mechanism of Action of Riluzole. Source: Neurology, 1996 (Seminal work on mechanism). [8]

  • Discovery of Small Molecule Benzothiazole Derivatives Tackling Tau and Alpha-Synuclein Fibrils. Source: NIH / PubMed Central.

  • Ellman's Assay Protocol for Acetylcholinesterase Inhibition. Source: Sigma-Aldrich / Merck Technical Library.

Sources

Unlocking the Anticancer Potential of 2-Aminobenzothiazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminobenzothiazole (2-ABT) scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere for the indole and purine rings found in critical biological signaling molecules. Its anticancer potential stems from its ability to act as a multi-target inhibitor, effectively disrupting oncogenic signaling at the receptor tyrosine kinase level (EGFR, VEGFR), the intracellular signal transduction level (PI3K/Akt/mTOR), and the cytoskeletal level (tubulin polymerization).

This guide provides a technical roadmap for the rational design, synthesis, and evaluation of 2-ABT analogs. It moves beyond basic literature review to offer actionable protocols and mechanistic insights for researchers targeting resistant phenotypes in non-small cell lung cancer (NSCLC), breast cancer (MCF-7/MDA-MB-231), and colorectal cancer.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)[1]

The 2-ABT core consists of a benzene ring fused to a thiazole ring. The C2-position amine is the primary vector for chemical modification, while the benzene ring (positions 4–7) offers sites for electronic tuning.

Core Pharmacophore Analysis
  • C2-Amino Group: The critical "anchor" point. Acylation or alkylation here often improves lipophilicity and target binding affinity. It acts as a hydrogen bond donor/acceptor in the ATP-binding pockets of kinases.

  • Benzene Ring (C4-C7):

    • C6-Substitution: Electron-withdrawing groups (e.g., -F, -NO2, -CF3) at C6 often enhance metabolic stability and potency (e.g., Riluzole).

    • C4/C5-Substitution: Steric bulk here can dictate selectivity between kinase isoforms (e.g., PI3K

      
       vs. PI3K
      
      
      
      ).
  • Thiazole Nitrogen (N3): Essential for hydrogen bonding with the "hinge region" amino acids in kinase domains.

Visualization: SAR Decision Logic

The following diagram illustrates the logical flow for optimizing the 2-ABT scaffold based on desired target outcomes.

SAR_Logic Core 2-Aminobenzothiazole (2-ABT) Core C2_Mod C2-Position (Amine) Modification Core->C2_Mod Benz_Mod Benzene Ring (C4-C7) Tuning Core->Benz_Mod Linker Linker Strategy (e.g., Chloroacetyl) C2_Mod->Linker Hybrid Design Direct Direct Arylation C2_Mod->Direct Rigidification EWG EWG at C6 (-F, -NO2, -CF3) Benz_Mod->EWG Bulk Steric Bulk at C4/C5 Benz_Mod->Bulk Outcome1 Improved Kinase Hinge Binding Linker->Outcome1 Outcome2 Metabolic Stability & Potency EWG->Outcome2 Outcome3 Isoform Selectivity Bulk->Outcome3

Caption: SAR optimization logic for 2-ABT analogs, delineating pathways for linker addition and electronic tuning to achieve specific pharmacological outcomes.

Part 2: Mechanisms of Action (MOA)

2-ABT analogs function primarily as Type I or Type II ATP-competitive inhibitors . Their planar structure allows them to mimic the adenine ring of ATP, slotting into the hydrophobic cleft of kinases.

Primary Targets
  • PI3K/Akt/mTOR Pathway:

    • Mechanism:[1][2][3][4][5] 2-ABT analogs (e.g., Compound 8i) bind to the ATP-binding pocket of the p110 catalytic subunit of PI3K.

    • Effect: Blocks the phosphorylation of PIP2 to PIP3, preventing Akt recruitment to the membrane and subsequent mTOR activation. This induces apoptosis in breast cancer lines (MCF-7).[5][6]

  • EGFR (Epidermal Growth Factor Receptor):

    • Mechanism:[1][2][3][4][5] Hydrogen bonding with Met793 in the EGFR hinge region.

    • Effect: Inhibits autophosphorylation, arresting the cell cycle at G0/G1.

  • Tubulin Polymerization:

    • Mechanism:[1][2][3][4][5] Binding to the colchicine site of tubulin.[2]

    • Effect: Destabilizes microtubules, causing mitotic arrest at the G2/M phase.[2]

Visualization: Signaling Interference

Signaling_Pathways EGFR EGFR / VEGFR PI3K PI3K (p110) EGFR->PI3K Activation AKT Akt (PKB) PI3K->AKT PIP3 Recruitment mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Tubulin Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Drug 2-ABT Analog Drug->EGFR Inhibits Drug->PI3K Inhibits Drug->Tubulin Destabilizes Apoptosis Apoptosis Drug->Apoptosis Arrest G2/M Arrest Drug->Arrest

Caption: Multi-target interference of 2-ABT analogs disrupting EGFR/PI3K signaling and tubulin dynamics, leading to apoptosis and mitotic arrest.

Part 3: Experimental Protocols

Protocol 1: Modular Synthesis of 2-ABT Hybrids

This protocol utilizes a chloroacetyl linker strategy, a high-yield method for generating diverse libraries of 2-ABT derivatives (e.g., the OMS series).

Reagents: 2-aminobenzothiazole, monochloroacetyl chloride, triethylamine (TEA), secondary amines (e.g., piperazine, morpholine), DMF/Acetone.

Step-by-Step Methodology:

  • Chloroacetylation (Intermediate Formation):

    • Dissolve 2-aminobenzothiazole (10 mmol) in dry acetone (20 mL) containing TEA (1.2 eq).

    • Cool to 0°C in an ice bath.

    • Dropwise add monochloroacetyl chloride (1.1 eq) over 30 minutes.

    • Stir at room temperature (RT) for 4–6 hours. Check TLC (Hexane:EtOAc 7:3) for consumption of starting material.

    • Pour into ice water. Filter the precipitate (N-(benzothiazol-2-yl)-2-chloroacetamide). Recrystallize from ethanol.

  • Amine Substitution (Library Generation):

    • Dissolve the chloroacetamide intermediate (1 mmol) in DMF (5 mL).

    • Add the secondary amine (e.g., N-methylpiperazine) (1.2 eq) and K2CO3 (2 eq).

    • Critical Step: Heat to 80°C for 6–8 hours. Avoid reflux to prevent amide hydrolysis.

    • Cool and pour into crushed ice. Filter the solid product.[1]

    • Purification: Recrystallize from EtOH/DMF or perform column chromatography if necessary.

Synthesis_Workflow Start 2-Aminobenzothiazole Step1 Cl-Acetyl Chloride 0°C, TEA, Acetone Start->Step1 Inter Chloroacetamide Intermediate Step1->Inter Step2 Sec. Amine + K2CO3 DMF, 80°C Inter->Step2 Final Target 2-ABT Analog Step2->Final

Caption: Modular synthesis workflow for generating N-substituted 2-aminobenzothiazole libraries via chloroacetamide intermediates.

Protocol 2: Self-Validating Kinase Inhibition Assay (PI3K )

To ensure trustworthiness, this assay includes specific "self-validating" controls (Z-factor and Reference Inhibitor).

Materials: Recombinant PI3K


 (p110

/p85

), PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).

Methodology:

  • Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 0.03% CHAPS).

  • Compound Dilution: Prepare 3-fold serial dilutions of the 2-ABT analog in DMSO. Final DMSO concentration in assay must be <1%.

  • Reaction Assembly:

    • Add 2

      
      L of compound (or DMSO control) to a 384-well white plate.
      
    • Add 4

      
      L of PI3K
      
      
      
      enzyme (optimized concentration, e.g., 2 ng/well).
    • Incubate 10 min at RT (allows compound binding).

    • Add 4

      
      L of Substrate Mix (50 
      
      
      
      M ATP + 50
      
      
      M PIP2).
  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10

    
    L ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 20 
    
    
    
    L Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
  • Validation Checkpoints:

    • Positive Control: Wortmannin or Pictilisib (Reference IC50 must match literature).

    • Z-Factor: Calculate

      
      . A value > 0.5 validates the assay quality.
      

Part 4: Lead Compound Data Summary

The following table summarizes potent 2-ABT analogs identified in recent literature, demonstrating the scaffold's efficacy.

Compound IDTarget(s)IC50 / PotencyCell Line ActivityReference
Compound 8i PI3K

(Selective)
1.03 nM (Enzyme)6.34

M (MCF-7)
[1]
OMS14 PI3K

/ EGFR
65% Inh.[1][3][4] (PI3K

)
22–61

M (A549)
[2]
Compound 13 EGFR / Tubulin2.80

M (EGFR)
6.43

M (HCT116)
[3]
Compound 54 PI3K

1.03 nM (Enzyme)Potent Apoptosis (MCF-7)[4]

References

  • Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. PubMed. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link]

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Methodological & Application

cyclization reaction for 2-aminobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for 2-Aminobenzothiazole Synthesis

Executive Summary

The 2-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for drugs such as Riluzole (ALS treatment), Pramipexole (Parkinson’s disease), and various antitumor agents. While the classical Hugerschoff reaction (liquid bromine) remains a textbook standard, modern drug discovery demands protocols that offer higher functional group tolerance, reduced toxicity, and amenability to parallel synthesis.

This guide details two validated protocols:

  • Method A (The Workhorse): Iodine-Mediated Oxidative Cyclization of N-Arylthioureas. (Ideal for scale-up and "green" chemistry compliance).

  • Method B (The Problem Solver): Copper-Catalyzed Intramolecular C-S Coupling. (Ideal for electron-deficient or sterically hindered substrates starting from 2-haloanilines).

Strategic Overview: Selecting the Right Route

FeatureMethod A: Iodine-Mediated Cyclization Method B: Cu-Catalyzed Coupling Classic Hugerschoff (

)
Precursor N-Arylthiourea (from Aniline +

)
2-Haloaniline + IsothiocyanateAniline + KSCN
Mechanism Oxidative C-H FunctionalizationMetal-Catalyzed Cross-CouplingElectrophilic Aromatic Substitution
Key Reagent Molecular Iodine (

) or NIS
CuI / Ligand (e.g., L-Proline)Liquid Bromine (

)
Tolerance High (sensitive to strong oxidants)High (sensitive to chelators)Low (harsh conditions)
Safety High (No volatile toxic halogens)HighLow (Corrosive/Toxic fumes)
Primary Use General library synthesis, Scale-upDifficult/Deactivated substratesHistorical/Commodity chemicals

Deep Dive: Mechanism of Action

Understanding the mechanism is critical for troubleshooting failed cyclizations.

Method A (Iodine-Mediated): The reaction proceeds via the formation of an electrophilic sulfenyl iodide intermediate. The nitrogen atom of the thiourea then acts as an internal nucleophile, attacking the sulfur to close the ring.

IodineMechanism Start N-Arylthiourea Inter1 S-Iodination (Sulfenyl Iodide) Start->Inter1 + I2 / - HI Inter2 Intramolecular Nucleophilic Attack Inter1->Inter2 Ring Closure Inter3 Sigma Complex (Cationic Intermediate) Inter2->Inter3 Final 2-Aminobenzothiazole Inter3->Final - HI / Aromatization

Figure 1: Mechanistic pathway for the Iodine-mediated oxidative cyclization.

Experimental Protocols

Protocol A: Iodine-Mediated Cyclization (Metal-Free)

Recommended for: Standard library synthesis, Riluzole analogs, and electron-rich to neutral substrates.

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Ammonium Thiocyanate (

    
    ) (1.2 equiv)
    
  • Benzoyl Chloride (1.1 equiv) [Note: Using Benzoyl isothiocyanate directly is cleaner if available]

  • Molecular Iodine (

    
    ) (1.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Base:

    
     or 
    
    
    
    (for hydrolysis step)

Step-by-Step Workflow:

  • Preparation of Thiourea Precursor (One-Pot):

    • Dissolve

      
       (1.2 mmol) in acetone/MeCN. Add Benzoyl Chloride (1.1 mmol) dropwise. Reflux for 15 mins to generate benzoyl isothiocyanate in situ.
      
    • Add the substituted Aniline (1.0 mmol). Reflux for 1 hour.

    • Checkpoint: TLC should show complete consumption of aniline.

    • Pour into water.[1][2] Filter the solid N-benzoyl thiourea.

    • Hydrolysis: Reflux the solid in 10% NaOH solution for 30 mins to remove the benzoyl group. Acidify with HCl to precipitate the free N-arylthiourea.

  • Oxidative Cyclization:

    • Dissolve the N-arylthiourea (1.0 mmol) in Ethanol (5 mL).

    • Add Molecular Iodine (

      
      , 1.0 mmol) in one portion.
      
    • Stir at reflux (80°C) for 2–4 hours.

    • Visual Cue: The dark violet color of iodine will fade to a pale yellow/orange as it is consumed.

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Critical Step: Add saturated aqueous

      
       (Sodium Thiosulfate) to quench residual iodine. The solution should turn clear/white.
      
    • Basify to pH ~9-10 using aqueous Ammonium Hydroxide (

      
      ). The free base product will precipitate.
      
    • Filter the precipitate.[1] Wash with cold water.

    • Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Copper-Catalyzed Cyclization

Recommended for: Electron-deficient anilines (e.g., nitro-, cyano-substituted) where electrophilic cyclization fails.

Reagents:

  • 2-Haloaniline (preferably 2-Iodoaniline) (1.0 equiv)

  • Thiourea (or Isothiocyanate) (1.2 equiv)

  • Catalyst: CuI (5-10 mol%)

  • Ligand: L-Proline (10-20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or DMSO

Step-by-Step Workflow:

  • Reaction Setup:

    • In a screw-cap vial, combine 2-iodoaniline (1.0 mmol), thiourea (1.2 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

      
       (650 mg, 2.0 mmol).
      
    • Evacuate and backfill with Nitrogen (

      
      ) three times (Oxygen can poison the catalyst).
      
    • Add dry DMF (3 mL) via syringe.

  • Heating:

    • Heat the sealed vial to 80–100°C for 12–24 hours.

    • Monitoring: Monitor by LC-MS.[3] The intermediate (aryl thiourea) may form first, followed by cyclization.[4]

  • Workup:

    • Dilute with EtOAc and water.

    • Filter through a Celite pad to remove copper salts.

    • Extract the aqueous layer with EtOAc (3x).

    • Wash combined organics with brine to remove DMF.

    • Dry over

      
      , concentrate, and purify via column chromatography.
      

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Method A) Over-oxidation to benzothiazole dimers (disulfides).Reduce

equivalents to exactly 1.0. Ensure inert atmosphere if using radical initiators.
Regioisomer Mixture Meta-substituted anilines (3-substituted) have two ortho sites.Steric Control: Cyclization usually favors the less hindered position (para to the substituent), yielding the 7-substituted benzothiazole. Validation: Use NOESY NMR to confirm regiochemistry.
Incomplete Cyclization Electron-withdrawing groups deactivating the ring.Switch to Method B (Cu-catalyzed) or use a stronger Lewis Acid catalyst (e.g.,

) with the thiourea.
Purple Product Residual Iodine trapped in the lattice.Wash the solid product thoroughly with

solution during filtration.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify these specific markers:

  • 
    C NMR (Diagnostic Signal): 
    
    • Look for the C2 carbon (attached to the amino group).[5]

    • Shift:

      
      165 – 170 ppm . (Distinctive downfield shift compared to thiourea precursor at ~180 ppm or aniline carbons).
      
  • 
    H NMR: 
    
    • Amino Protons (

      
      ):  Broad singlet, typically 
      
      
      
      7.2 – 7.8 ppm (DMSO-
      
      
      ). This signal disappears upon
      
      
      exchange.
    • Aromatic Region: Check for the loss of symmetry if starting from a symmetric aniline.

  • Melting Point:

    • 2-Aminobenzothiazole (unsubstituted): 129–132 °C .

    • Riluzole (6-OCF3): 119–120 °C .

References

  • Hugerschoff, A. (1901).[4] Ueber die Einwirkung von Brom auf aromatische Thioharnstoffe. Berichte der deutschen chemischen Gesellschaft, 34(3), 3130-3135. Link

  • Jordan, A. D., et al. (2008). Iodine-Mediated Cyclization of N-Arylthioureas to 2-Aminobenzothiazoles. Journal of Organic Chemistry, 73(3), 1162-1164. Link

  • Wang, Q., et al. (2010). Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from 2-Haloanilines. Tetrahedron Letters, 51(38), 5083-5085. Link

  • Castano, A. M., et al. (2006). Riluzole Synthesis: A Practical Approach. Synthetic Communications, 36(1), 1-10. Link

  • Guo, Y. J., et al. (2017).[6] Metal-free synthesis of 2-aminobenzothiazoles via iodine-catalyzed cascade reactions. Journal of Organic Chemistry, 82(18), 9637-9646. Link

Sources

Application Note: Preparation of 2-Amino-6-Hydroxybenzothiazole via Hugershoff Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

2-Amino-6-hydroxybenzothiazole (CAS: 26278-79-5) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for riluzole analogues (neuroprotective agents), azo dyes, and enzyme inhibitors.[1][2] Its synthesis from 1-(4-hydroxyphenyl)thiourea represents a classic application of the Hugershoff Reaction —an oxidative cyclization mediated by electrophilic halogens.

While the synthesis of unsubstituted or alkyl-substituted benzothiazoles is robust, the hydroxy-substituted variant presents a specific challenge: the phenolic moiety strongly activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (bromination) at the ortho-position (C3 or C5 of the phenyl ring) rather than the desired sulfur-mediated cyclization.

This protocol details a controlled methodology to suppress nuclear bromination and favor the formation of the benzothiazole ring, ensuring high purity and yield.

Reaction Mechanism

The transformation proceeds via an oxidative cyclization pathway.[3] The critical step is the formation of a sulfenyl bromide intermediate, which acts as a potent electrophile.

Mechanistic Pathway (DOT Diagram)

Hugershoff_Mechanism Start 1-(4-hydroxyphenyl)thiourea Bromination S-Bromination (Kinetic Control) Start->Bromination + Br2 / AcOH Intermediate Sulfenyl Bromide Intermediate (-HBr) Bromination->Intermediate Fast Cyclization Intramolecular Electrophilic Attack Intermediate->Cyclization Rate Determining Aromatization Aromatization (-HBr) Cyclization->Aromatization Product 2-Amino-6-hydroxybenzothiazole (HBr Salt) Aromatization->Product

Figure 1: Mechanistic pathway of the Hugershoff reaction. The sulfur atom is brominated first, creating an electrophilic center that attacks the aromatic ring at the ortho-position.

Experimental Protocol

Reagents & Equipment
ReagentRoleStoichiometryNotes
1-(4-hydroxyphenyl)thiourea Substrate1.0 equivDry thoroughly before use.
Bromine (

)
Oxidant1.05 equivHandle in fume hood; high density liquid.
Glacial Acetic Acid Solvent~10 mL/g substrateAnhydrous conditions preferred.
Sodium Bisulfite (

)
QuencherExcess10% aqueous solution.
Ammonium Hydroxide (

)
BaseExcessTo pH 9-10.
Step-by-Step Methodology
Phase 1: Controlled Addition (Critical for Selectivity)
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

  • Dissolution: Suspend 1-(4-hydroxyphenyl)thiourea (10.0 g, 59.5 mmol) in glacial acetic acid (100 mL). The starting material may not dissolve completely at room temperature; this is acceptable.

  • Cooling: Cool the suspension to < 10°C using an ice-water bath.

    • Expert Insight: Low temperature is mandatory here. If the temperature rises >20°C during addition, bromine will attack the electron-rich phenol ring (C-bromination) rather than the sulfur (S-bromination), leading to inseparable byproducts.

  • Bromination: Dissolve Bromine (3.2 mL, 62.5 mmol) in acetic acid (20 mL). Add this solution dropwise over 30–45 minutes, maintaining the internal temperature below 10°C.

    • Observation: The mixture will turn orange/red and eventually form a thick yellow/orange slurry (the perbromide or hydrobromide salt).

Phase 2: Cyclization (Thermodynamic Phase)
  • Heating: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature over 30 minutes.

  • Reflux: Heat the mixture to 80°C (internal temperature) for 2–3 hours.

    • Endpoint: The evolution of HBr gas will cease, and the solid usually changes appearance (becomes more granular). TLC (Ethyl Acetate:Hexane 1:1) should show consumption of the thiourea (

      
      ) and appearance of the fluorescent benzothiazole (
      
      
      
      ).
Phase 3: Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Pour the slurry into ice-cold water (300 mL).

  • De-bromination: If the solution remains orange (excess bromine), add 10% sodium bisulfite solution dropwise until the color fades to pale yellow.

  • Filtration (Removal of Insolubles): If there is significant insoluble black tar, filter the acidic solution through a pad of Celite. The product is soluble in the acidic filtrate as the HBr salt.

  • Precipitation: Basify the clear filtrate by slowly adding Ammonium Hydroxide (25%) with vigorous stirring until pH 9–10 is reached.

    • Result: The free base, 2-amino-6-hydroxybenzothiazole, will precipitate as a white to off-white solid.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold water (3 x 50 mL) to remove ammonium salts.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or dilute acetic acid followed by reprecipitation.

    • Target Yield: 75–85%

    • Melting Point: 243–250°C (dec).[4]

Experimental Workflow Diagram

Workflow Start Start: 1-(4-hydroxyphenyl)thiourea + Glacial AcOH Cool Cool to <10°C Start->Cool AddBr Add Br2 / AcOH dropwise (Maintain <10°C) Cool->AddBr Heat Heat to 80°C for 2-3h (HBr evolution) AddBr->Heat Quench Pour into Ice Water Quench excess Br2 with NaHSO3 Heat->Quench Filter1 Filter (Remove Insolubles) Quench->Filter1 Basify Basify filtrate with NH4OH (pH 9-10) Filter1->Basify Collect Collect Precipitate Wash with H2O Basify->Collect Purify Recrystallize (EtOH/H2O) Collect->Purify

Figure 2: Operational workflow for the synthesis of 2-amino-6-hydroxybenzothiazole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Tar Temperature too high during

addition.
Ensure internal temp is <10°C. The phenol ring is too reactive at RT.
Product is Colored (Red/Brown) Oxidation of the phenol or residual bromine.Wash crude product with dilute sodium bisulfite. Recrystallize with activated charcoal.
Incomplete Reaction Insufficient heating time.Ensure the mixture is heated until HBr evolution stops completely.
Product Melts < 240°C Contamination with S-brominated intermediate.[5]Re-heat the solid in dilute HCl to force cyclization, then re-precipitate.

Safety & Hazards

  • Bromine: Highly toxic, corrosive, and volatile. Causes severe burns. Must be handled in a functioning fume hood. Wear double nitrile gloves.

  • HBr Gas: Evolved during the reaction. Corrosive to respiratory tract. Use a scrubber.

  • Glacial Acetic Acid: Flammable and corrosive.

References

  • Organic Syntheses , Coll.[6] Vol. 3, p.76 (1955); Vol. 22, p.16 (1942). 2-Amino-6-methylbenzothiazole. Link

  • Jordan, A. D., et al. (2003). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles." Journal of Organic Chemistry, 68(22), 8693-8696. Link

  • Sigma-Aldrich .[4] Product Specification: 2-Amino-6-hydroxybenzothiazole.[2][4] Link

  • BenchChem . Technical Guide to 6-Aminobenzothiazole Derivatives. Link

  • Patel, B. K., et al. (2010).[1] "Arylthioureas with bromine or its equivalents..." Organic & Biomolecular Chemistry. Link

Sources

derivatization of the amino group on 2-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of the Amino Group on 2-Aminobenzothiazole

Abstract

2-Aminobenzothiazole (2-ABT) is a privileged scaffold in medicinal chemistry, serving as a precursor for antimicrobial, anti-inflammatory, and antitumor agents.[1] Its exocyclic amino group acts as a versatile nucleophile, allowing for diverse chemical modifications. This guide provides validated protocols for three primary derivatization pathways: Acylation (Amide formation) , Schiff Base Condensation (Imine formation) , and Diazotization (Azo coupling) . Emphasis is placed on reaction selectivity, mechanism-driven optimization, and self-validating quality control.

Introduction: The Ambident Nucleophile

The reactivity of 2-aminobenzothiazole is defined by its tautomeric equilibrium. While the amino form dominates in solution, the ring nitrogen (N3) possesses nucleophilic character that can compete during reactions. However, under controlled conditions, the exocyclic amine (


) is the primary site for derivatization.
  • Key Challenge: Preventing N3-alkylation or ring-opening side reactions.

  • Strategic Advantage: The resulting derivatives (amides, imines, azo compounds) often exhibit enhanced lipophilicity and target binding affinity compared to the parent amine.

Strategic Derivatization Map

The following diagram outlines the three core workflows covered in this guide.

DerivatizationMap Start 2-Aminobenzothiazole (Starting Material) Acylation Acylation (Amide Formation) Start->Acylation Acyl Chloride/Anhydride + Base (TEA/Pyridine) Schiff Condensation (Schiff Base/Imine) Start->Schiff Aldehyde + Acid Cat. (AcOH) Diazo Diazotization (Azo Dye/Coupling) Start->Diazo NaNO2 + HCl (0-5°C) Amide N-(benzothiazol-2-yl)amide (Stable Pharmacophore) Acylation->Amide Imine 2-(benzylideneamino)benzothiazole (Versatile Intermediate) Schiff->Imine Azo Benzothiazolyl Azo Dye (Chromophore) Diazo->Azo

Figure 1: Strategic reaction pathways for 2-aminobenzothiazole derivatization.

Module A: Acylation (Amide Synthesis)

Mechanism & Rationale: Acylation stabilizes the amine and is a critical step in synthesizing peptidomimetic drugs. The reaction proceeds via nucleophilic attack of the exocyclic nitrogen on the carbonyl carbon of an acyl chloride or anhydride. A base (Triethylamine or Pyridine) is required to scavenge the HCl generated and drive the equilibrium forward.

Protocol: Chloroacetylation of 2-ABT

  • Reagents: 2-Aminobenzothiazole (1 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA, 1.2 eq), Dry Dichloromethane (DCM) or Toluene.

    • Note: Benzene is cited in older literature but Toluene/DCM are safer alternatives.

Step-by-Step Workflow:

  • Solubilization: Dissolve 0.01 mol of 2-ABT in 20 mL of dry DCM in a round-bottom flask. Add 0.012 mol of TEA.

  • Controlled Addition: Cool the solution to 0–5°C in an ice bath. Add Chloroacetyl chloride dropwise over 15 minutes.

    • Why: Controlling the exotherm prevents di-acylation or ring acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Wash the organic layer with water (

    
     mL) to remove TEA-HCl salts. Dry over anhydrous 
    
    
    
    .
  • Isolation: Evaporate solvent. Recrystallize the solid from ethanol.

Validation:

  • IR: Appearance of strong Amide I band at 1650–1690

    
    .
    
  • H-NMR: Disappearance of the broad

    
     singlet (approx. 7.5 ppm) and appearance of the amide 
    
    
    
    (often >10 ppm).

Module B: Schiff Base Formation (Imine Synthesis)

Mechanism & Rationale: Schiff bases (azomethines) are formed by the condensation of the primary amine with an aromatic aldehyde. This reaction is reversible and water-sensitive. Acid catalysis (Glacial Acetic Acid) activates the carbonyl carbon, making it more susceptible to nucleophilic attack by the less basic 2-ABT amine.

Protocol: Acid-Catalyzed Condensation [2]

  • Reagents: 2-Aminobenzothiazole (1 eq), Aromatic Aldehyde (e.g., Benzaldehyde, 1 eq), Glacial Acetic Acid (Catalytic, 2–3 drops), Absolute Ethanol.

Step-by-Step Workflow:

  • Mixing: In a 50 mL flask, mix 0.01 mol 2-ABT and 0.01 mol aldehyde in 20 mL absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 4–8 hours.

    • Optimization: For stubborn aldehydes, use a Dean-Stark trap (with toluene) to remove water and push the equilibrium.

  • Precipitation: Pour the hot reaction mixture onto crushed ice or cool slowly to room temperature. The Schiff base usually precipitates as a solid.

  • Purification: Filter and wash with cold ethanol.

Validation:

  • IR: Appearance of

    
     stretch at 1600–1620 
    
    
    
    .
  • H-NMR: Appearance of the azomethine proton (

    
    ) as a singlet around 8.5–9.0 ppm.
    

Module C: Diazotization and Coupling

Mechanism & Rationale: This pathway converts the amino group into a diazonium salt (


), a potent electrophile. This is the standard route for synthesizing azo dyes. The reaction must be kept cold (0–5°C) because the diazonium intermediate is thermally unstable and will decompose to a phenol (via hydrolysis) if heated.

Protocol: Synthesis of Benzothiazolyl Azo Dyes

  • Reagents: 2-Aminobenzothiazole,

    
    , 
    
    
    
    or
    
    
    , Coupling component (e.g., N,N-dimethylaniline or Phenol).[3]

Step-by-Step Workflow:

DiazoWorkflow Step1 Diazotization Dissolve 2-ABT in strong acid. Cool to 0-5°C. Step2 Nitrosation Add NaNO2 dropwise. Maintain < 5°C. Stir 1h. Step1->Step2 In situ HNO2 generation Step4 The Coupling Add Diazo solution to Coupler. Keep cold. pH control is critical. Step2->Step4 Electrophilic Attack Step3 Coupling Preparation Dissolve coupler (Phenol/Aniline) in NaOH or Acetate buffer. Step3->Step4 Step5 Isolation Precipitate dye, filter, wash with water. Step4->Step5

Figure 2: Workflow for Diazotization and Coupling.

  • Diazotization: Dissolve 0.01 mol 2-ABT in 10 mL concentrated

    
     (or HCl). Cool to 0°C in an ice-salt bath.
    
  • Nitrosation: Add a solution of

    
     (0.01 mol in 5 mL water) dropwise, keeping the temperature strictly below 5°C . Stir for 1 hour.
    
  • Coupling: Prepare the coupling agent (e.g., 0.01 mol N,N-dimethylaniline) in acetic acid or buffered solution. Cool to 0–5°C.[3]

  • Addition: Slowly add the diazonium salt solution to the coupling agent with vigorous stirring.

  • Neutralization: Adjust pH with sodium acetate (to pH 4–5) to facilitate precipitation.

  • Isolation: Filter the colored precipitate, wash with water, and dry.[3]

Data Presentation & Troubleshooting

Table 1: Comparative Analysis of Derivatization Methods

MethodKey ReagentCritical ParameterTypical YieldCommon Issue
Acylation Acyl Chloride / AnhydrideBase Scavenger (TEA)75–90%Di-acylation if temp > 10°C during addition.
Schiff Base AldehydeWater Removal / Acid Cat.60–85%Hydrolysis of product if water is not removed.
Diazotization

/ HCl
Temperature (< 5°C)70–95%Decomposition of diazonium salt (evolution of

gas).

Self-Validating QC Checklist:

  • Melting Point: Derivatives usually have sharp, higher melting points than the starting material (111–113°C).

  • TLC: 2-ABT is polar. Derivatives (Amides/Imines) are generally less polar and will travel higher on Silica gel (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Solubility: 2-ABT is soluble in dilute acid (protonation). Amide derivatives are generally insoluble in dilute acid.

References

  • Synthesis of Biologically Active Derivatives

    • Title: Synthesis of biologically active derivatives of 2-aminobenzothiazole.[1][2][4][5][6][7][8][9][10][11]

    • Source:Molecular Diversity, 2021.
    • URL:[Link]

  • Schiff Base Protocols

    • Title: Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff’s Bases of 2-Amino Benzothiazole.[1][7]

    • Source:Indian Journal of Pharmaceutical Educ
    • URL:[Link]

  • Diazotization & Azo Dyes

    • Title: Synthesis of Heterocyclic Azo Dyes Using 2-Aminobenzothiazole.[3]

    • Source:BenchChem Application Notes, 2025.[1][3][11]

  • General Reactivity Review

    • Title: Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.
    • Source:New Journal of Chemistry, 2018.[5][12]

    • URL:[Link]

Sources

Application Note: Precision Functionalization of the Hydroxyl Group on 2-Amino-6-hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the derivatization of 2-Amino-6-hydroxybenzothiazole (AHBT) .

Introduction & Strategic Analysis

2-Amino-6-hydroxybenzothiazole (AHBT) is a "privileged scaffold" in medicinal chemistry, serving as the structural core for Riluzole (ALS therapy), Firefly Luciferin precursors, and Amyloid-beta imaging agents (e.g., Pittsburgh Compound B analogs).

The molecule presents a classic chemoselectivity challenge: it contains three nucleophilic sites:

  • The Phenolic Hydroxyl (C6-OH): pKa ~9.5. Highly nucleophilic as a phenoxide.

  • The Exocyclic Amine (C2-NH₂): pKa ~5 (conjugate acid). Moderately nucleophilic but prone to oxidation and competitive alkylation.

  • The Endocyclic Nitrogen (N3): Weakly basic, but can participate in tautomer-driven reactivity.

The Chemoselectivity Paradox

While the phenolic hydroxyl is more acidic and can be selectively deprotonated, the exocyclic amine is a "soft" nucleophile that often competes during alkylation reactions, leading to mixtures of O-alkyl, N-alkyl, and N,O-dialkyl products.

The Golden Rule: For high-fidelity library generation, N-protection is recommended. However, for simple alkylations with non-labile electrophiles, direct chemoselective O-alkylation is achievable under strictly controlled pH and solvent conditions.

Decision Matrix & Workflow

The following decision tree outlines the optimal synthetic pathway based on your desired modification.

AHBT_Functionalization Start Starting Material: 2-Amino-6-hydroxybenzothiazole Goal Define Target Modification Start->Goal Direct Pathway A: Direct O-Alkylation Goal->Direct Simple Alkyl Halides (MeI, EtBr, BnBr) Protect Pathway B: Protection-First Strategy Goal->Protect Complex Electrophiles, Acylations, or Triflations ConditionA Reagents: K2CO3 (1.1 eq), DMF Controlled Temp (<60°C) Direct->ConditionA Step1 Step 1: N-Acetylation (Ac2O, Pyridine) Protect->Step1 ResultA 6-Alkoxy-2-aminobenzothiazole (Risk: ~5-10% N-alkyl impurity) ConditionA->ResultA Step2 Step 2: Functionalization (Alkylation / Triflation / Acylation) Step1->Step2 Step3 Step 3: N-Deprotection (HCl/EtOH or NaOH) Step2->Step3 ResultB Pure 6-Substituted Analog (High Fidelity) Step3->ResultB

Caption: Strategic workflow for the functionalization of AHBT. Pathway A is faster but riskier; Pathway B guarantees regioselectivity.

Detailed Experimental Protocols

Protocol A: Direct Chemoselective O-Alkylation

Best for: Synthesis of simple ethers (Methyl, Ethyl, Benzyl) where minor purification is acceptable. Mechanism: Exploits the acidity difference. K₂CO₃ deprotonates the phenol (Ar-OH → Ar-O⁻) without sufficiently activating the amine.

Materials
  • 2-Amino-6-hydroxybenzothiazole (1.0 eq)

  • Alkyl Halide (1.1 eq) (e.g., Iodomethane, Benzyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.2 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone (dry)

Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-6-hydroxybenzothiazole (1.0 mmol, 166 mg) in anhydrous DMF (3.0 mL).

    • Note: Acetone can be used for highly reactive halides (like MeI) to simplify workup, but DMF is required for less reactive electrophiles.

  • Base Addition: Add K₂CO₃ (1.2 mmol, 166 mg) in one portion. Stir at room temperature for 15 minutes. The solution may darken as the phenoxide forms.

  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

  • Reaction:

    • For MeI/EtBr: Stir at Room Temperature for 2–4 hours.

    • For less reactive halides: Heat to 50–60°C for 4–12 hours.

    • Critical Control: Do not exceed 80°C; high heat promotes N-alkylation (Dimroth rearrangement type pathways).

  • Workup: Pour the reaction mixture into ice-cold water (30 mL). The product usually precipitates.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 7:3).

Protocol B: The "Protect-Derivatize-Deprotect" Sequence (High Fidelity)

Best for: O-Acylation, synthesis of Triflate intermediates (for Suzuki couplings), or valuable electrophiles.

Step 1: N-Protection
  • Suspend AHBT (1.0 g) in Acetic Anhydride (5 mL).

  • Heat to 100°C for 1 hour. The solid will dissolve, then reprecipitate as the N-acetyl derivative.

  • Cool, filter, and wash with water.

  • Yield: >90% of N-(6-hydroxybenzothiazol-2-yl)acetamide.

Step 2: Functionalization (Example: Synthesis of the 6-Triflate)

The 6-triflate is a gateway to replacing the OH group with Aryl, Alkenyl, or Heteroaryl groups via Palladium catalysis.

  • Dissolve N-acetyl-AHBT (1.0 eq) in dry DCM or THF .

  • Add Pyridine (3.0 eq) or TEA . Cool to 0°C.

  • Add Triflic Anhydride (Tf₂O) (1.2 eq) dropwise over 10 minutes.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench with saturated NaHCO₃.[1] Extract with DCM.

  • Result: N-(6-((trifluoromethyl)sulfonyl)oxy)benzothiazol-2-yl)acetamide.

Step 3: N-Deprotection
  • Dissolve the functionalized intermediate in Ethanol .

  • Add 6M HCl (aq) (approx 10 eq).

  • Reflux for 1–2 hours.

    • Monitor: TLC should show conversion to the more polar free amine.

  • Neutralize with NaOH to pH 8 to precipitate the final product.

Key Applications & Data Summary

The functionalized 6-position allows access to several critical pharmacological classes.

Target ClassModification (6-Pos)Synthetic StrategyRelevance
Riluzole Analogs -OCF₃ (Trifluoromethoxy)Fluorination of PhenolALS Treatment (Glutamate modulator)
Luciferin Precursors -OH (Retained)N-functionalizationBioluminescence assays (2-cyano conversion)
PiB Analogs -O-PEG / -O-AlkProtocol A (Alkylation)PET Imaging for Alzheimer's (Amyloid plaques)
Prodrugs -O-C(=O)R (Ester)Protocol B (Acylation)Improved solubility/bioavailability

References

  • Synthesis of Riluzole and Derivatives: Jimonet, P., et al. "Riluzole series. Synthesis and in vivo anticonvulsant activity of 6-substituted-2-benzothiazolamines." Journal of Medicinal Chemistry 42.15 (1999): 2828-2843. Link

  • Chemoselectivity of Aminobenzothiazoles: Kumbhare, R. M., et al. "Synthesis and biological evaluation of novel 2-amino-6-hydroxybenzothiazole derivatives." European Journal of Medicinal Chemistry 44.4 (2009): 1655-1662. Link

  • Amyloid Imaging Agents (PiB): Mathis, C. A., et al. "Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents." Journal of Medicinal Chemistry 46.13 (2003): 2740-2754. Link

  • General Reactivity Guide: BenchChem. "6-Aminobenzothiazole Technical Guide." Link

  • Firefly Luciferin Chemistry: Prescher, J. A., & Bertozzi, C. R. "Chemistry in living systems." Nature Chemical Biology 1.1 (2005): 13-21. Link

Sources

Application Notes and Protocols for the Development of Anti-Inflammatory Agents from 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Scaffold in Inflammation

The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need for novel therapeutic agents with improved efficacy and safety profiles over existing treatments like non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Within this context, the 2-aminobenzothiazole moiety has emerged as a privileged scaffold in medicinal chemistry.[3][4][5] This bicyclic heterocyclic system is not only a key structural component in a range of biologically active compounds but also serves as a versatile template for the design of potent anti-inflammatory agents.[4][6] Molecules incorporating the 2-aminobenzothiazole core have demonstrated a wide spectrum of pharmacological activities, including analgesic, antimicrobial, and anticancer properties, underscoring their therapeutic promise.[4][5][7]

The rationale for exploring 2-aminobenzothiazole derivatives as anti-inflammatory agents is rooted in their demonstrated ability to modulate key pathways in the inflammatory cascade. Notably, these compounds have been shown to target critical enzymes and transcription factors that orchestrate the inflammatory response. The primary mechanisms of action that will be explored in this guide include the inhibition of cyclooxygenase (COX) enzymes, the suppression of nitric oxide (NO) production, and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, which collectively lead to a reduction in the production of pro-inflammatory mediators.[3][8]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory agents based on the 2-aminobenzothiazole scaffold. It offers a synthesis of established protocols and field-proven insights, from chemical synthesis to preclinical evaluation, to facilitate the advancement of promising candidates from the bench to potential clinical applications.

Part 1: Synthesis of 2-Aminobenzothiazole Derivatives

The synthesis of a diverse library of 2-aminobenzothiazole derivatives is the foundational step in the drug discovery process. The structural versatility of the 2-aminobenzothiazole core allows for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.[1] A common and effective method for the synthesis of the core structure involves the reaction of substituted aromatic amines with ammonium thiocyanate in an acidic medium to form a 1-phenylthiourea intermediate, which is subsequently cyclized.[1]

Protocol 1: Synthesis of Substituted 2-Aminobenzothiazoles via Phenylthiourea Intermediate[1]

This protocol outlines a two-step process for the synthesis of substituted 2-aminobenzothiazole derivatives.

Step 1: Synthesis of Substituted 1-Phenylthiourea

  • In a round-bottom flask, dissolve the desired substituted aromatic amine (1 equivalent) in a suitable solvent such as ethanol.

  • Add ammonium thiocyanate (1.2 equivalents) to the solution.

  • Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid while stirring.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the substituted 1-phenylthiourea intermediate.

Step 2: Oxidative Cyclization to 2-Aminobenzothiazole

  • Suspend the dried 1-phenylthiourea intermediate in a suitable solvent like chloroform or glacial acetic acid.

  • Cool the suspension in an ice bath.

  • Add a solution of bromine (1.1 equivalents) in the same solvent dropwise with constant stirring.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Neutralize the reaction mixture with a suitable base (e.g., ammonium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired substituted 2-aminobenzothiazole.

Self-Validation and Characterization:

  • Purity: The purity of the synthesized compounds should be assessed by TLC and confirmed by High-Performance Liquid Chromatography (HPLC).

  • Structural Confirmation: The chemical structure of the final products must be unequivocally confirmed using a combination of spectroscopic techniques, including:

    • ¹H NMR and ¹³C NMR: To confirm the proton and carbon framework.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

Part 2: In Vitro Evaluation of Anti-Inflammatory Activity

The initial screening of synthesized compounds for anti-inflammatory activity is performed using a panel of in vitro assays. These assays are designed to assess the ability of the compounds to inhibit key molecular targets and cellular processes involved in inflammation.

Workflow for In Vitro Screening

Caption: A streamlined workflow for the in vitro evaluation of 2-aminobenzothiazole derivatives.

Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.

  • Reagents and Materials:

    • COX-1 and COX-2 enzymes (ovine or human)

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., Tris-HCl)

    • Heme cofactor

    • Test compounds and reference inhibitor (e.g., indomethacin, celecoxib)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in each well of a 96-well plate.

    • Add the test compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., a strong acid).

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of the test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Procedure:

    • Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + LPS + vehicle), and a positive control inhibitor (e.g., L-NAME).

    • After incubation, collect the cell culture supernatant.

  • Griess Assay for Nitrite Quantification:

    • Mix an equal volume of the culture supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value for NO production inhibition.

Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol uses an enzyme-linked immunosorbent assay (ELISA) to measure the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages.

  • Sample Collection:

    • Use the same culture supernatants collected from the NO production assay (Protocol 3).

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6 and follow the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Determine the concentration of TNF-α and IL-6 in the samples from the standard curve.

    • Calculate the percentage of inhibition of cytokine production for each test compound.

Part 3: Elucidation of Mechanism of Action: NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy.[8] Investigating the effect of 2-aminobenzothiazole derivatives on this pathway provides crucial insights into their mechanism of action.

Signaling Pathway Overview

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription 2-ABT 2-Aminobenzothiazole Derivatives 2-ABT->IKK Inhibits?

Caption: The NF-κB signaling pathway and a potential point of inhibition by 2-aminobenzothiazole derivatives.

Protocol 5: Western Blot Analysis of NF-κB Activation

This protocol assesses the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins and the degradation of the inhibitory protein IκBα.

  • Cell Treatment and Lysis:

    • Culture and treat RAW 264.7 macrophages with test compounds and LPS as described in Protocol 3, but for a shorter duration (e.g., 15-60 minutes) to capture signaling events.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, and IκBα. Use an antibody against β-actin or GAPDH as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein levels and the levels of IκBα to the loading control.

    • Compare the levels of protein phosphorylation and degradation in compound-treated cells to the LPS-stimulated control to determine the inhibitory effect.

Part 4: In Vivo Evaluation of Anti-Inflammatory Efficacy

Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context. The carrageenan-induced paw edema model is a widely used and reliable acute inflammation model.

Protocol 6: Carrageenan-Induced Paw Edema in Rats[1][2]

This model evaluates the ability of a test compound to reduce acute inflammation.

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

  • Procedure:

    • Divide the animals into groups: a control group, a standard drug group (e.g., diclofenac sodium, 10 mg/kg), and test groups receiving different doses of the 2-aminobenzothiazole derivative.

    • Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the induction of inflammation.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Statistically analyze the data using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Part 5: Structure-Activity Relationship (SAR) and Data Summary

Systematic modification of the 2-aminobenzothiazole scaffold allows for the elucidation of the structure-activity relationship, providing valuable insights for the design of more potent and selective analogs.

Key SAR Observations:
  • Substitution on the Benzene Ring: The position and nature of substituents on the benzene ring of the benzothiazole core significantly influence anti-inflammatory activity. Electron-withdrawing groups like chloro and nitro, or electron-donating groups like methoxy at specific positions (e.g., 5 or 6) have been shown to enhance activity.[1]

  • Modification of the 2-Amino Group: Acylation or alkylation of the 2-amino group can lead to derivatives with improved potency. The nature of the substituent on the amino group can affect the compound's lipophilicity and its interaction with the target protein.

Data Summary Tables

Table 1: In Vitro Anti-Inflammatory Activity of Exemplary 2-Aminobenzothiazole Derivatives

Compound IDR GroupCOX-2 IC50 (µM)NO Production IC50 (µM)TNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
BTZ-1 5-Cl> 5015.24538
BTZ-2 6-OCH₃25.88.96255
BTZ-3 4-F10.55.17568
Diclofenac -0.820.18578

Note: The data presented are hypothetical examples for illustrative purposes.

Table 2: In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control -0
BTZ-2 2045.2*
BTZ-3 2062.5
Diclofenac 1070.8

*p < 0.05, **p < 0.01 compared to the control group. Note: The data presented are hypothetical examples for illustrative purposes.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold represents a highly promising starting point for the development of novel anti-inflammatory agents. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of pharmacological properties. The protocols detailed in this guide provide a robust framework for the systematic evaluation of 2-aminobenzothiazole derivatives, from their synthesis to their preclinical assessment. Future research should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of the precise molecular interactions with their targets through techniques like X-ray crystallography and computational modeling will be instrumental in the rational design of the next generation of 2-aminobenzothiazole-based anti-inflammatory drugs.

References

  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]

  • Kumar, A., et al. (2016). Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. Indian Journal of Heterocyclic Chemistry, 25(3&4), 243-246. [Link]

  • Deodhar, M. N., Dongre, A. C., & Kudale, S. D. (2011). Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. Indian Journal of Pharmaceutical Sciences, 73(3), 329–333. [Link]

  • Elmaaty, A. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Rojas-García, E. Y., et al. (2023). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Molecules, 28(17), 6299. [Link]

  • Gaikwad, Y., et al. (2025). SYNTHESIS & BIOLOGICAL EVALUATION OF SOME 2-SUBSTITUTED AMINO- BENZOTHIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENT. European Journal of Pharmaceutical and Medical Research, 12(9), 347-355. [Link]

  • Al-Ostath, A. I. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Baghdad College of Pharmacy. [Link]

  • Üremiş, M., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences, 20(4), 210-218. [Link]

  • Wang, Y., et al. (2010). Design, synthesis and activity of benzothiazole-based inhibitors of NO production in LPS-activated macrophages. Bioorganic & Medicinal Chemistry Letters, 20(21), 6331-6335. [Link]

Sources

Application Note: Synthesis and Evaluation of 2-Aminobenzothiazole-Based Carbonic Anhydrase Inhibitors

[1][2][3]

Abstract

This technical guide details the synthesis and biological evaluation of 6-sulfamoyl-2-aminobenzothiazole derivatives, a privileged scaffold in the design of Human Carbonic Anhydrase (hCA) inhibitors.[1] Unlike generic protocols, this note focuses on the "SLC-0111-like" approach—targeting tumor-associated isoforms (hCA IX/XII) via the tail-approach design.[1] We provide a robust, two-stage synthetic protocol: (1) oxidative cyclization (Hugerschoff reaction) to construct the zinc-binding scaffold, and (2) ureido-derivatization to modulate isoform selectivity.[1] The guide concludes with the gold-standard Stopped-Flow CO₂ Hydration Assay for kinetic validation (

Introduction: The Strategic Scaffold

The 2-aminobenzothiazole ring system serves as a rigid bioisostere for the phenyl ring found in classic sulfonamides (e.g., acetazolamide). Its value in drug discovery stems from two structural features:

  • The Zinc-Binding Group (ZBG): A primary sulfonamide (

    
    ) at position 6 coordinates directly with the 
    
    
    ion in the hCA active site.[1]
  • The "Tail" Anchor: The exocyclic 2-amino group allows for the attachment of hydrophobic tails (ureas, amides) that interact with the hydrophobic and hydrophilic halves of the enzyme's active site cleft, driving selectivity for transmembrane isoforms hCA IX and XII over the cytosolic hCA I and II.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The synthesis relies on the Hugerschoff Reaction , an oxidative cyclization of aryl thioureas. We utilize sulfanilamide as the starting material to ensure the ZBG is pre-installed, avoiding difficult chlorosulfonation steps later.

GFigure 1: Synthetic pathway for 2-aminobenzothiazole CA inhibitors.StartSulfanilamide(Starting Material)ThioureaIntermediate:4-sulfamoylphenylthioureaStart->ThioureaNH4SCN, HClRefluxScaffoldCore Scaffold:6-sulfamoyl-2-aminobenzothiazoleThiourea->ScaffoldBr2, CHCl3Oxidative CyclizationTargetTarget Inhibitor:Ureido-Benzothiazole DerivativeScaffold->TargetR-NCO (Isocyanate)Derivatization

Phase 1: Construction of the Core Scaffold

Target Molecule: 6-sulfamoyl-2-aminobenzothiazole[1]

Reagents
  • Sulfanilamide (4-aminobenzenesulfonamide)[1]

  • Ammonium thiocyanate (

    
    )
    
  • Hydrochloric acid (conc.)[1]

  • Bromine (

    
    )[2][3][4]
    
  • Glacial Acetic Acid or Chloroform (

    
    )
    
  • Sodium bicarbonate (

    
    )
    
Step-by-Step Methodology

Step 1: Synthesis of 4-sulfamoylphenylthiourea

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol (1.72 g) of sulfanilamide in 15 mL of dilute HCl and 100 mL of water.

  • Addition: Add 12 mmol (0.91 g) of ammonium thiocyanate.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1] The spot for sulfanilamide (

    
    ) should disappear, replaced by a lower 
    
    
    spot.
  • Isolation: Cool the reaction on ice. The thiourea often precipitates.[1] If not, evaporate to dryness.[1] Recrystallize from ethanol/water.[1]

    • Checkpoint: Verify formation of thiourea by IR (broad peaks at 3200-3400

      
       for NH).[1]
      

Step 2: Hugerschoff Cyclization

  • Suspension: Suspend the thiourea (5 mmol) in 20 mL of glacial acetic acid (or

    
     for milder conditions).
    
  • Bromination: Prepare a solution of bromine (5.5 mmol) in 5 mL of acetic acid. Add this dropwise to the thiourea suspension at 0–5°C (ice bath) with vigorous stirring. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A solid hydrobromide salt will form.[1]

  • Workup:

    • Filter the solid product.[1][5][6]

    • Dissolve the solid in hot water.[1]

    • Neutralize with saturated

      
       solution until pH ~8.[1] The free base (6-sulfamoyl-2-aminobenzothiazole) will precipitate.[1]
      
  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Yield Expectation: 60–75%.[1]

    • Validation: melting point >200°C;

      
       NMR (DMSO-
      
      
      ) should show a singlet for the thiazole
      
      
      (approx.[1] 7.8 ppm) and the sulfonamide
      
      
      (approx. 7.3 ppm).[1]
Phase 2: Derivatization (The "Tail" Approach)

To improve potency against hCA IX, we convert the primary amine to a urea.

  • Reaction: Dissolve 6-sulfamoyl-2-aminobenzothiazole (1 mmol) in anhydrous acetonitrile (10 mL).

  • Addition: Add appropriate isocyanate (e.g., 4-fluorophenyl isocyanate, 1.1 mmol) and a catalytic amount of TEA (triethylamine).

  • Conditions: Stir at room temperature for 12–24 hours. A precipitate (the urea) usually forms.

  • Isolation: Filter the solid, wash with diethyl ether (to remove unreacted isocyanate), and dry.[1]

Biological Evaluation: Stopped-Flow CO₂ Hydration Assay

This is the industry standard for determining the inhibition constant (


1
Principle

The reaction generates protons, causing a pH drop. We monitor this drop via a pH-sensitive dye (Phenol Red or Pyranine) using a stopped-flow spectrophotometer.[1] The time course of absorbance change is related to the enzyme activity.

AssayFigure 2: Stopped-Flow CO2 Hydration Assay Workflowcluster_inputsInput SolutionsSolASyringe A:Enzyme (hCA) +Inhibitor +Indicator (Phenol Red)MixingRapid Mixing Chamber(Stopped-Flow Instrument)SolA->MixingSolBSyringe B:CO2 Saturated Water(Substrate)SolB->MixingDetectionSpectrophotometric Detection(Absorbance @ 557 nm)Mixing->DetectionReaction t < 10sAnalysisData Analysis:Initial Rate (v) vs. [S]Calculate Ki (Cheng-Prusoff)Detection->Analysis

Detailed Protocol
1. Reagent Preparation
  • Assay Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
  • Indicator: 0.2 mM Phenol Red (monitor Absorbance at 557 nm).[1]

  • Enzyme Solution: Recombinant hCA (I, II, IX, or XII) diluted in assay buffer to approx. 10–20 nM final concentration.

  • Substrate Solution (

    
    ):  Bubble pure 
    
    
    gas into distilled water for 30 mins at room temperature. This creates a saturated solution (~33 mM
    
    
    ).[1] Dilute with water to generate varying substrate concentrations (e.g., 1.7 to 17 mM).
2. Experimental Setup (Stopped-Flow)
  • Instrument: Applied Photophysics SX.18MV or equivalent.

  • Temperature: Maintain at 20°C or 25°C.

  • Syringe A: Contains Enzyme + Indicator + Inhibitor (at varying concentrations: 0.1 nM – 100 nM).[1] Incubate for 15 mins prior to assay to allow E-I complex formation.[1]

  • Syringe B: Contains

    
     solution (Substrate).[1]
    
3. Measurement
  • Rapidly mix Syringe A and B (1:1 ratio).

  • Monitor the decrease in absorbance at 557 nm (Phenol Red acid-base transition) over 0–10 seconds.[1]

  • The uncatalyzed rate (

    
    ) is measured by mixing Buffer (no enzyme) with Syringe B.
    
  • The catalyzed rate (

    
    ) is measured with Enzyme (no inhibitor).
    
  • The inhibited rate (

    
    ) is measured with Enzyme + Inhibitor.[1]
    
4. Data Analysis

Calculate the initial velocity (


Fit the % Activity vs. [Inhibitor] curve to determine




Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete bromination or temperature too high.[1]Maintain 0–5°C strictly during

addition. Ensure thiourea is fully suspended.
Sticky Precipitate Polymerization or impurities.[1]Recrystallize thiourea before cyclization.[1] Use Ethanol/Water for final purification.[1]
No Inhibition Observed Inhibitor precipitation or poor solubility.[1]Dissolve inhibitors in 100% DMSO first (stock 10 mM), then dilute into buffer.[1] Final DMSO < 1%.[1]
High Background Rate

loss from substrate solution.[1]
Keep

water in a gas-tight syringe.[1] Prepare fresh every 2 hours.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018).[1][4] Benzothiazole-based carbonic anhydrase inhibitors: a patent review (2014-2018). Expert Opinion on Therapeutic Patents. Link

  • Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase.[7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the carbonic anhydrase IX-specific inhibitor SLC-0111 in complex with hCA II and hCA IX-mimic. Chemical Communications.[1] Link

  • Ibrahim, D. A., et al. (2015).[1] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry. Link

using 2-Aminobenzo[d]thiazol-6-ol hydrochloride for CNS drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Unlocking the Benzothiazole Scaffold for CNS Drug Discovery

Abstract

2-Aminobenzo[d]thiazol-6-ol hydrochloride (CAS: 26278-79-5) represents a "privileged structure" in central nervous system (CNS) medicinal chemistry. Structurally analogous to the ALS drug Riluzole , this molecule serves as a critical divergent intermediate.[1] While the parent compound exhibits intrinsic antioxidant properties, its primary utility lies as a scaffold for generating lipophilic 6-substituted derivatives capable of blood-brain barrier (BBB) penetration. This guide details the chemical handling, synthetic derivatization, and biological validation of this scaffold for glutamate modulation and neuroprotection programs.

Chemical Architecture & CNS Suitability

The 2-aminobenzothiazole core mimics the purine base of ATP and possesses bioisosteric properties to indole, allowing it to interact with diverse CNS targets including voltage-gated sodium channels (


), glutamate transporters, and kinases (e.g., Dyrk1A).

Physicochemical Profile:

  • Compound: 2-Aminobenzo[d]thiazol-6-ol hydrochloride[2]

  • Molecular Weight: 202.66 g/mol (HCl salt)

  • Solubility: High in water/DMSO (Salt form); Low in non-polar solvents.

  • Acidity: The phenolic 6-OH (

    
    ) and the 2-amino group (
    
    
    
    ) create a zwitterionic character at neutral pH.
  • CNS Challenge: The polar 6-hydroxyl group limits passive diffusion across the BBB.

  • Solution: The 6-OH serves as a synthetic "handle" to attach lipophilic moieties (fluoroalkyls, carbamates) to mimic the pharmacophore of Riluzole (6-trifluoromethoxy).

Application I: Synthetic Derivatization (The "Make" Phase)

Objective: To convert the polar 2-aminobenzo[d]thiazol-6-ol HCl into CNS-penetrant O-substituted analogs (ethers or carbamates).

Protocol A: Generation of Lipophilic Riluzole Analogs via O-Alkylation

Rationale: The HCl salt must be neutralized to nucleophilic phenolate to enable reaction with electrophiles.

Materials:

  • Precursor: 2-Aminobenzo[d]thiazol-6-ol HCl

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous DMF or Acetone

  • Electrophile: Alkyl halides (e.g., 2-bromo-1,1,1-trifluoroethane)

Step-by-Step Procedure:

  • Neutralization & Activation:

    • Dissolve 1.0 eq of 2-Aminobenzo[d]thiazol-6-ol HCl in anhydrous DMF (0.5 M concentration).

    • Add 2.5 eq of anhydrous

      
      .
      
    • Critical Step: Stir at room temperature for 30 minutes. The solution will shift color (often darkening), indicating the formation of the free base and subsequent phenolate anion.

  • Electrophile Addition:

    • Add 1.2 eq of the alkyl halide dropwise.

    • Note: If using volatile fluoro-alkyl halides, perform the reaction in a sealed pressure tube.

  • Reaction:

    • Heat to 60°C – 80°C for 4–12 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes; the product will have a significantly higher

      
       than the starting phenol).
      
  • Workup:

    • Dilute with ice-cold water (precipitates the lipophilic product).

    • Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography.

Application II: In Vitro Screening (The "Test" Phase)

Objective: Evaluate the neuroprotective efficacy of the parent scaffold and synthesized derivatives against glutamate-induced excitotoxicity (a model for ALS and Ischemia).

Protocol B: Glutamate Excitotoxicity Assay in SH-SY5Y Cells

Rationale: Benzothiazoles often act by inhibiting glutamate release or blocking downstream oxidative stress. This assay quantifies cell survival under glutamate stress.

Experimental Logic: Cells + Compound (Pre-treatment) -> Glutamate Challenge -> Viability Readout

Reagents:

  • SH-SY5Y human neuroblastoma cells.[3]

  • L-Glutamic acid (stock 100 mM in PBS).

  • Positive Control: Riluzole (10

    
    M).
    
  • Readout: MTT or CellTiter-Glo.

Step-by-Step Procedure:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Differentiation (Optional but Recommended): Treat with 10

    
    M Retinoic Acid for 5 days to induce a neuronal phenotype (increases sensitivity to glutamate).
    
  • Pre-treatment:

    • Replace media with low-serum media (1% FBS).

    • Add test compounds (0.1, 1, 10, 50

      
      M) 2 hours prior to glutamate exposure.
      
    • Control: Vehicle (DMSO < 0.1%).

  • Excitotoxic Challenge:

    • Add L-Glutamate to a final concentration of 50–80 mM (titrate for your specific batch to achieve ~50% kill).

    • Incubate for 24 hours.

  • Quantification:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Data Analysis: Calculate % Neuroprotection relative to the Glutamate-only control (0%) and Untreated control (100%).

Visualizing the Workflow

The following diagram illustrates the strategic logic of using the 6-OH scaffold to target specific CNS pathways.

Benzothiazole_CNS_Workflow Start 2-Aminobenzo[d]thiazol-6-ol HCl (Scaffold) Synth Synthetic Modification (O-Alkylation/Carbamylation) Start->Synth Neutralize & React Target3 Antioxidant/ROS Scavenging Start->Target3 Intrinsic Activity (Phenolic OH) Product Lipophilic Derivative (Riluzole Analog) Synth->Product Yields BBB BBB Penetration (Passive Diffusion) Product->BBB High LogP Target1 Nav Channel Blockade (Inhibit Firing) BBB->Target1 Target2 Glutamate Release Inhibition BBB->Target2 Outcome Neuroprotection (ALS/Parkinson's) Target1->Outcome Target2->Outcome Target3->Outcome

Caption: Strategic workflow converting the polar 6-OH scaffold into CNS-active agents targeting excitotoxicity.

Data Summary & Interpretation

When interpreting results from the protocols above, use the following reference values to validate the scaffold's utility.

Parameter2-Aminobenzo[d]thiazol-6-ol (Parent)Riluzole (Reference Drug)Target for New Derivative
LogP (Lipophilicity) ~1.2 (Low BBB permeation)3.5 (High BBB permeation)2.5 – 4.0
Solubility (pH 7.4) Moderate (Zwitterionic)LowModerate
Glutamate IC50 > 50

M (Weak)
~3

M (Potent)
< 5

M
Mechanism Antioxidant / ROS ScavengerNa+ Channel BlockerDual Action

Key Insight: If the parent compound shows activity in cell-based assays (Protocol B) but fails in vivo, it confirms the mechanism is present but BBB permeability (Protocol A) is the bottleneck.

References

  • Jiménez-Velázquez, I., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives...[4] European Journal of Medicinal Chemistry.

  • Bensimon, G., et al. (1994). Riluzole treatment, survival and diagnostic criteria in amyotrophic lateral sclerosis. New England Journal of Medicine.

  • Saeedi, M., et al. (2019). A review on biological activity of benzothiazole derivatives. Journal of Reports in Pharmaceutical Sciences.

  • PubChem Compound Summary. (2023). 2-Aminobenzo[d]thiazol-6-ol hydrochloride.[2] National Library of Medicine.

  • Heurteaux, C., et al. (2006). Neuroprotective and neuroproliferative activities of Neurofit, a liquid extract of traditional Chinese medicine. (Contextualizes benzothiazole mechanisms). PNAS.

Sources

in vitro testing of 2-aminobenzothiazole compounds against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical In Vitro Evaluation of 2-Aminobenzothiazole Compounds

Abstract

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds have been shown to target a variety of critical pathways involved in tumor progression and survival.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a tiered in vitro evaluation of novel 2-aminobenzothiazole compounds. The protocols herein are designed to first establish broad cytotoxic activity, then elucidate the primary mechanisms of action, and finally, validate effects on specific molecular targets. By integrating field-proven insights with detailed, step-by-step methodologies, this document serves as a practical roadmap from initial screening to mechanistic characterization.

Introduction: The Rationale for Targeting Cancer with 2-Aminobenzothiazoles

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutics with improved efficacy and selectivity.[1] The 2-aminobenzothiazole core has emerged as a promising starting point for the design of such agents due to its versatile chemical nature and ability to interact with numerous biological targets.[2][3] Extensive research has demonstrated that derivatives of this scaffold can exert potent antiproliferative effects across a wide range of human cancer cell lines, including those from lung, breast, colon, and laryngeal cancers.[4][5][6]

The anticancer activity of these compounds is often attributed to their ability to inhibit key players in oncogenic signaling pathways. Notably, various 2-aminobenzothiazole derivatives have been identified as inhibitors of critical protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and kinases within the PI3K/Akt/mTOR pathway.[3][6][7] Upregulation or mutation of these kinases is a common driver of tumor growth, proliferation, and survival.[3] Furthermore, many of these compounds have been shown to induce programmed cell death, or apoptosis, a crucial mechanism for eliminating malignant cells.[4][8]

This application note outlines a logical, multi-tiered experimental workflow to systematically evaluate the in vitro anticancer potential of novel 2-aminobenzothiazole compounds.

cluster_Targets Key Molecular Targets of 2-Aminobenzothiazoles cluster_Pathways Resulting Pathway Inhibition cluster_Outcomes Cellular Outcomes Kinases Serine/Threonine & Tyrosine Kinases (EGFR, VEGFR-2, PI3K, CDKs) Prolif PI3K/Akt/mTOR Pathway Kinases->Prolif Angio VEGF Signaling Kinases->Angio Survival EGFR Signaling Kinases->Survival Apoptosis Apoptosis Regulators (Bcl-2 family, Caspases) Apop_Outcome Induction of Apoptosis Apoptosis->Apop_Outcome Other Other Targets (Topoisomerase, HDAC, etc.) Other->Apop_Outcome Prolif_Outcome Decreased Proliferation Other->Prolif_Outcome Cycle_Outcome Cell Cycle Arrest Prolif->Cycle_Outcome Prolif->Prolif_Outcome Survival->Prolif_Outcome

Figure 1. Conceptual overview of the mechanisms of action for 2-aminobenzothiazole anticancer compounds.

Tier 1: Primary Cytotoxicity Screening

Scientific Rationale: The initial step in evaluating any potential anticancer compound is to determine its general cytotoxicity against a panel of cancer cell lines. This primary screen serves to identify active compounds and determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The use of a colorimetric assay like the MTT assay is ideal for this stage due to its reliability, scalability for high-throughput screening, and cost-effectiveness.[9] The principle relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Selection of Cell Lines: A well-chosen panel should include:

  • Diverse Cancer Types: Representatives from common solid tumors such as lung (e.g., A549), breast (e.g., MCF-7), and colon (e.g., HCT116) are recommended, as these have been used in previous studies of 2-aminobenzothiazoles.[3][6]

  • Varying Genetic Backgrounds: Including cell lines with different known mutations (e.g., in EGFR, PI3K) can provide early clues about target specificity.

  • Non-Malignant Control: A non-cancerous cell line (e.g., mouse fibroblast Balb/c 3T3 or human fibroblasts) should be included to assess the compound's selectivity for cancer cells over normal cells, providing an early indication of its therapeutic index.[11]

Start Prepare Compound Stock Solutions Seed Seed Cancer & Normal Cell Lines in 96-well Plates Start->Seed Treat Treat with Serial Dilutions of 2-ABT Compounds (e.g., 0.1 to 100 µM) Seed->Treat Incubate Incubate for 48-72h Treat->Incubate AddMTT Add MTT Reagent to each well Incubate->AddMTT IncubateMTT Incubate for 2-4h (Formazan Formation) AddMTT->IncubateMTT Solubilize Add Solubilizing Agent (e.g., DMSO, Detergent) IncubateMTT->Solubilize Read Read Absorbance at ~570nm Solubilize->Read Analyze Calculate % Viability & Determine IC50 Values Read->Analyze

Figure 2. Standard workflow for the MTT-based primary cytotoxicity screen.

Protocol 2.1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[10][12][13]

Materials:

  • Selected cancer and non-malignant cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • 2-aminobenzothiazole compounds dissolved in DMSO (sterile-filtered)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and determine viability (should be >95%). Dilute cells in complete medium to a predetermined optimal density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole compounds in culture medium. The final concentration of the vehicle (DMSO) should be consistent across all wells and typically ≤0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Self-Validation: Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only). A positive control (e.g., doxorubicin) is also recommended.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the vehicle control wells.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Data Presentation: IC₅₀ Values

Summarize the results in a clear, concise table.

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)Balb/c 3T3 (Normal) IC₅₀ (µM)Selectivity Index (SI)
2-ABT-016.43 ± 0.728.15 ± 0.957.44 ± 0.81> 100> 15.5
2-ABT-0222.13 ± 2.5025.60 ± 3.1019.80 ± 2.15> 100> 4.5
Doxorubicin0.52 ± 0.060.45 ± 0.050.61 ± 0.071.20 ± 0.15~2.3
Selectivity Index (SI) is often calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable. Data are hypothetical but based on published ranges for active compounds.[3]

Tier 2: Elucidating the Mechanism of Cell Death

Scientific Rationale: Compounds that demonstrate potent and selective cytotoxicity in Tier 1 should be advanced to mechanistic studies. A primary goal is to determine whether the observed cell death is due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is a preferred mechanism for anticancer drugs. Additionally, investigating the compound's effect on the cell cycle can reveal if it inhibits proliferation by arresting cells in a specific phase (e.g., G2/M). Flow cytometry is a powerful tool for both of these analyses.[14]

Apoptosis Assessment via Annexin V & Propidium Iodide (PI) Staining

Causality Behind the Method: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, such as late apoptotic or necrotic cells. By using these two stains together, we can differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[15][16]

Seed Seed Cells in 6-well Plates Treat Treat with Compound (e.g., 1x and 2x IC50) Seed->Treat Incubate Incubate for 24h Treat->Incubate Harvest Harvest Cells (Including Supernatant) Incubate->Harvest Wash Wash with Cold PBS Harvest->Wash Stain Resuspend in Binding Buffer with Annexin V-FITC & PI Wash->Stain IncubateStain Incubate 15 min in the dark Stain->IncubateStain Analyze Analyze by Flow Cytometry IncubateStain->Analyze

Figure 3. Workflow for apoptosis detection using Annexin V and PI staining.

This protocol is based on standard methods.[16][17]

Materials:

  • Cells treated with the compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10x Binding Buffer)

  • Cold 1x PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed approximately 1 x 10⁶ cells in 6-well plates and treat with the 2-aminobenzothiazole compound and vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. It is critical to pool both populations as apoptotic cells may detach.

  • Washing: Wash the cells twice with cold 1x PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.

  • Staining: Prepare 1x Binding Buffer by diluting the 10x stock. Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

    • Self-Validation: Include unstained, PI-only, and Annexin V-only stained cells as controls to set up compensation and gates correctly.

  • Data Interpretation: The results are visualized in a dot plot, which is divided into four quadrants:

    • Lower-Left (Q4): Live cells (Annexin V- / PI-)

    • Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+) An effective pro-apoptotic compound will show a significant increase in the percentage of cells in the Q3 and Q2 quadrants compared to the vehicle control.

Cell Cycle Analysis

Causality Behind the Method: The cell cycle is a tightly regulated process with distinct phases: G1 (growth), S (DNA synthesis), and G2/M (growth and mitosis). Many anticancer drugs exert their effect by causing cell cycle arrest at a specific checkpoint, preventing the cell from dividing. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA.[18] Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase have an intermediate amount. By staining cells with PI and analyzing them with a flow cytometer, we can generate a histogram that reveals the distribution of the cell population across these phases.[19][20]

This protocol is adapted from established procedures.[20][21]

Materials:

  • Treated cells from 6-well plates

  • Cold 70% Ethanol

  • Cold 1x PBS

  • PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 30 minutes on ice (or overnight at -20°C).

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer.

  • Data Interpretation: The resulting DNA content histogram will show distinct peaks. The first peak represents the G0/G1 population, the second, taller peak represents the G2/M population, and the region in between represents the S phase population. A compound causing G2/M arrest, for example, will lead to a significant increase in the percentage of cells in the G2/M peak compared to the vehicle control.

Tier 3: Molecular Target Validation

Scientific Rationale: After establishing the phenotypic effects (cytotoxicity, apoptosis, cell cycle arrest), the final step is to validate the compound's impact on the specific molecular targets suggested by its chemical structure or by previous literature.[1][3] Western blotting is the gold-standard technique for this purpose.[22] It allows for the detection and semi-quantification of specific proteins in a complex mixture (a cell lysate), enabling the assessment of changes in the expression or activation state (e.g., phosphorylation) of key signaling proteins.[23][24] For 2-aminobenzothiazoles, key targets often lie within the EGFR and PI3K/Akt signaling pathways.[6][7]

Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K p Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Prolif Cell Proliferation & Survival mTOR->Prolif Abt 2-Aminobenzothiazole Compound Abt->EGFR Inhibition Abt->PI3K Abt->Akt

Figure 4. Simplified EGFR-PI3K-Akt pathway showing potential points of inhibition by 2-aminobenzothiazole compounds.

Protocol 4.1: Western Blotting for Key Signaling Proteins

This is a general protocol that must be optimized for specific antibodies.[23][25]

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-EGFR, anti-total-EGFR, anti-Bax, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Interpretation: Compare the band intensity of the target protein in treated samples versus the vehicle control. For signaling proteins, a decrease in the phosphorylated form (e.g., p-Akt) relative to the total protein (total Akt) indicates inhibition of the pathway. An increase in a pro-apoptotic protein like Bax would be consistent with apoptosis induction. A loading control (e.g., Actin or GAPDH) must be used to confirm equal protein loading.

Conclusion

This application guide presents a structured, three-tiered approach for the comprehensive in vitro evaluation of 2-aminobenzothiazole compounds as potential anticancer agents. By progressing from broad cytotoxicity screening to detailed mechanistic assays and specific target validation, researchers can efficiently identify promising lead candidates and build a robust data package for further preclinical development. The inclusion of detailed protocols, the rationale behind experimental choices, and guidelines for data interpretation provides a self-validating framework to ensure scientific rigor and reproducibility.

References

  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences. [Link]

  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Bentham Science. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega - ACS Publications. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]

  • Examples of anticancer agents containing 2-aminobenzothiazole. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Cell. [Link]

  • Apoptosis Protocols. USF Health - University of South Florida. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Massachusetts Chan Medical School. [Link]

  • Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted 2-aminobenzothiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold.[1][2] As a versatile building block in medicinal chemistry, 2-aminobenzothiazole derivatives are crucial for developing novel therapeutics, but their synthesis can present unique challenges.[1][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established and modern synthetic methodologies. Our goal is to empower you with the technical knowledge and practical insights needed to overcome common hurdles and achieve successful, efficient synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. The causality behind each recommendation is explained to facilitate a deeper understanding and more effective problem-solving.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the most likely causes?

Answer: Low or no yield is a common frustration that can typically be traced back to one of several factors related to reagents, reaction conditions, or the chosen synthetic route.

  • Purity and Reactivity of Starting Materials:

    • Arylthiourea Quality (For Hugerschoff Method): The arylthiourea precursor must be pure. Impurities can interfere with the cyclization step. Confirm its identity and purity via NMR and melting point analysis before starting.

    • Substituent Effects: The electronic nature of the substituents on your aniline precursor is critical. Strongly electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, making the intramolecular electrophilic cyclization step significantly more difficult and often requiring harsher conditions or alternative synthetic strategies.[4] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) facilitate the reaction.

  • Reaction Conditions:

    • Inadequate Temperature: Many cyclization reactions require a specific temperature threshold to overcome the activation energy. If you are running the reaction at room temperature without success, a gradual and controlled increase in temperature is a logical next step. For thermally sensitive compounds, consider microwave-assisted synthesis, which can promote higher yields at lower bulk temperatures in significantly shorter times.[3]

    • Catalyst Deactivation: In metal-catalyzed reactions (e.g., using copper or palladium), the catalyst can be poisoned by impurities in the starting materials or solvents.[5] Ensure you are using high-purity, anhydrous solvents and that your catalyst has not been improperly stored or handled.

    • Atmosphere Control: Many modern catalytic cycles, particularly those involving copper or palladium, are sensitive to oxygen. If required, ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Conversely, some newer methods explicitly use oxygen as a green oxidant.[6]

  • Choice of Brominating Agent (For Hugerschoff Method):

    • Liquid bromine (Br₂) is a hazardous and aggressive reagent that can lead to unwanted side reactions.[7] If you suspect product degradation or byproduct formation is lowering your yield, consider a milder brominating agent like N-Bromosuccinimide (NBS) or pyridinium tribromide.

Below is a logical workflow to diagnose low-yield issues.

LowYield_Troubleshooting start Low or No Yield check_reagents Verify Reagent Purity Purity Confirmed? start->check_reagents check_reagents:f1->check_reagents:f0 check_conditions Review Reaction Conditions Temp, Catalyst, Atmosphere Correct? check_reagents:f1->check_conditions Yes check_conditions:f1->check_conditions:f0 eval_route Re-evaluate Synthetic Route Is the method suitable for the substrate? check_conditions:f1->eval_route Yes eval_route:f1->eval_route:f0 success Synthesis Successful eval_route:f1->success Yes, Proceed

Caption: Troubleshooting workflow for low-yield synthesis.

Q2: I'm observing a major byproduct that appears to be a brominated version of my starting aniline. How can I prevent this?

Answer: This is a classic and well-documented challenge of the Hugerschoff synthesis, which traditionally uses liquid bromine in chloroform or acetic acid.[1][4] The issue arises because bromine is a potent electrophile that can directly brominate the activated aniline ring, often at the para position, in competition with the desired cyclization reaction.[4]

Causality: The aniline ring is activated towards electrophilic substitution. When Br₂ is present, two competing pathways exist: 1) electrophilic attack on the thiourea sulfur (leading to cyclization) and 2) electrophilic attack on the aromatic ring (leading to bromination). If the ring is highly activated and the para position is unsubstituted, byproduct formation is highly probable.

Solutions:

  • Change the Reaction Sequence: Instead of direct bromination, first synthesize the N-arylthiourea. The cyclization can then be induced more selectively.

  • Use a Milder, More Selective Brominating Agent: Replace liquid bromine with N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of bromine, which favors the desired S-bromination and subsequent cyclization over direct ring bromination.

  • Switch to a Non-Halogen-Based Method: This is the most robust solution. Modern methods avoid harsh electrophilic halogens altogether.

    • Copper-Catalyzed Intramolecular S-Arylation: This approach starts with an in situ generated 2-halothiourea and uses a copper(I) catalyst to facilitate the ring closure. This method shows excellent efficiency, even in water.[5]

    • Iodine-Catalyzed Oxidative Cyclization: A metal-free alternative involves using a catalytic amount of iodine with molecular oxygen as the terminal oxidant.[6] This green chemistry approach avoids both hazardous halogens and expensive transition metals.

Q3: My final product is difficult to purify. Standard recrystallization and column chromatography are not effective. What are my options?

Answer: Purification challenges often stem from byproducts having similar polarity to the desired 2-aminobenzothiazole. Here are several strategies to consider:

  • Optimize Recrystallization:

    • Solvent Screening: Do not limit yourself to a single solvent system. Systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) and anti-solvents (e.g., water, hexanes). A mixed solvent system, such as acetone/water or ethanol/water, often yields better results.[8]

    • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved crude product before allowing it to cool and crystallize.

  • Acid-Base Extraction:

    • Principle: The 2-amino group of your product is basic. This allows for selective extraction.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated 2-aminobenzothiazole will move to the aqueous layer, leaving neutral impurities behind in the organic layer. Separate the layers, then basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate your purified product. Filter and dry the solid.

  • Derivative Formation:

    • In complex cases, you can temporarily protect or derivatize the amino group (e.g., via acylation). The change in polarity may allow for easy purification of the derivative.[9] Afterward, the protecting group can be removed to yield the pure 2-aminobenzothiazole. This is a multi-step process but can be highly effective for challenging separations.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to substituted 2-aminobenzothiazoles, and how do I choose the best one?

Answer: Several methods exist, each with distinct advantages and limitations.[10] The optimal choice depends on your starting materials' availability, the scale of your reaction, the desired substitution pattern, and your laboratory's capabilities (e.g., access to a microwave reactor).

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages & Challenges
Hugerschoff Reaction Substituted Aniline, KSCN, Br₂Acetic Acid or Chloroform, 0°C to RTClassical, well-documented method.[1]Use of hazardous liquid Br₂, risk of ring bromination, moderate yields.[7]
From Arylthioureas Pre-formed Arylthiourea, Oxidant (e.g., NBS, DDQ)Various solvents (CHCl₃, MeCN)Better control over regioselectivity compared to one-pot Hugerschoff.[4]Requires an additional step to synthesize the thiourea precursor.
Copper-Catalyzed Cyclization 2-Iodoaniline, Isothiocyanate, CuIWater or organic solvent, heatGreener (can use water), high efficiency, broad substrate scope.[5][11]Requires catalyst, potential for metal contamination in the final product.
Microwave-Assisted Synthesis Various precursors (e.g., o-aminothiophenol + carbonyl)Solvent-free or minimal solvent, Microwave irradiationExtremely fast reaction times (minutes vs. hours), often higher yields, milder conditions.[3][12]Requires specialized microwave equipment, scalability can be a concern.
Metal-Free Oxidative C-S Coupling Isothiocyanatobenzene, Amine, I₂ (cat.), O₂Chlorobenzene, 120°CAvoids expensive and toxic transition metals, uses O₂ as a green oxidant.[6]May require higher temperatures, substrate scope can be limited.

Recommendation: For general-purpose synthesis with electron-rich or moderately deactivated anilines, a modern copper-catalyzed[5] or microwave-assisted[3] method offers the best balance of yield, safety, and speed. For substrates sensitive to metal catalysis, the iodine-catalyzed metal-free approach is an excellent choice.[6] The classical Hugerschoff method should be reserved for cases where other methods fail, and milder brominating agents like NBS should be used.

Q2: Can you illustrate the mechanism for the classical Hugerschoff synthesis?

Answer: Certainly. The Hugerschoff reaction proceeds via an electrophilic cyclization pathway. The key steps involve the formation of a thiourea intermediate, activation of the sulfur atom by bromine, and subsequent intramolecular attack by the electron-rich aromatic ring.

Hugerschoff_Mechanism cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Electrophilic Activation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization Aniline Aryl Amine Thiourea Arylthiourea Aniline->Thiourea Thiocyanate SCN⁻ Thiocyanate->Thiourea Bromine Br₂ SulfenylBromide S-Bromo Intermediate Bromine->SulfenylBromide Electrophilic Attack on Sulfur Thiourea_ref->SulfenylBromide Cyclized_Int Cyclized Intermediate SulfenylBromide_ref->Cyclized_Int Electrophilic Aromatic Substitution Product 2-Aminobenzothiazole Cyclized_Int_ref->Product - HBr

Caption: Mechanism of the Hugerschoff 2-aminobenzothiazole synthesis.

Q3: Are there established "green chemistry" protocols for this synthesis?

Answer: Yes, the field has made significant progress in developing more environmentally benign methods for 2-aminobenzothiazole synthesis, aligning with the principles of green chemistry.[13]

Key green approaches include:

  • Use of Water as a Solvent: Tandem reactions catalyzed by FeCl₃ or CuI have been successfully developed in water, often with the aid of a phase-transfer catalyst. This eliminates the need for volatile and often toxic organic solvents.[11]

  • Microwave-Assisted, Solvent-Free Reactions: Microwave irradiation can dramatically accelerate the reaction, allowing it to be completed in minutes under solvent-free conditions. This reduces energy consumption and waste generation.[12][13]

  • Catalyst-Free Methods: Some protocols achieve the synthesis by reacting aromatic amines, aliphatic amines, and elemental sulfur without any catalyst, reducing cost and potential metal contamination.[14]

  • Use of Benign Oxidants: Replacing hazardous oxidants like bromine with molecular oxygen (O₂) is a major advancement.[6]

These methods not only reduce the environmental impact but often provide higher yields and simpler work-up procedures.[13]

Experimental Protocols

Protocol 1: Classical Synthesis of 6-Chloro-2-aminobenzothiazole via Arylthiourea Cyclization

This protocol is based on the classical method of condensing arylthioureas with bromine.[1]

Materials:

  • 1-(4-chlorophenyl)thiourea

  • Chloroform (anhydrous)

  • Bromine

  • Ammonium hydroxide solution

Procedure:

  • Dissolution: Dissolve 1-(4-chlorophenyl)thiourea (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.0 eq) in chloroform dropwise to the stirred solution over 30 minutes. Maintain the temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours, then let it warm to room temperature and stir for 4-6 hours.

  • Work-up: Remove the solvent under reduced pressure. To the resulting residue, add water and carefully neutralize with ammonium hydroxide solution until the mixture is basic.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude solid from an appropriate solvent, such as ethanol, to obtain pure 6-chloro-2-aminobenzothiazole.

Protocol 2: Microwave-Assisted Green Synthesis of a Substituted 2-Aminobenzothiazole

This protocol is a modern, efficient, and greener alternative using microwave technology.[3][12]

Materials:

  • 2-aminothiophenol derivative (1.0 eq)

  • Substituted isothiocyanate (1.1 eq)

  • Copper(I) iodide (CuI) (5 mol%)

  • Ethanol (minimal amount, if not solvent-free)

Procedure:

  • Mixing: In a 10 mL microwave reaction vessel, combine the 2-aminothiophenol derivative, the substituted isothiocyanate, and CuI catalyst. If the reaction is not solvent-free, add a minimal amount of ethanol (e.g., 1-2 mL) to create a slurry.

  • Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate at a constant temperature (e.g., 100-120°C) for 10-20 minutes. Monitor the reaction progress by TLC if possible.

  • Cooling: After the reaction is complete, cool the vessel to room temperature.

  • Isolation: Dilute the reaction mixture with ethyl acetate and filter through a small pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be purified by simple recrystallization from ethanol or by flash column chromatography if necessary.

References

  • Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. (n.d.). National Institutes of Health (NIH). [Link]

  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. (2023). International Advance Journal of Engineering, Science and Management (IAJESM). [Link]

  • Synthesis of 2-aminobenzothiazoles from secondary amines with 2-iodophenyl isothiocyanates. (n.d.). ResearchGate. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of 2‐aminobenzothiazole. (n.d.). ResearchGate. [Link]

  • Possible mechanism for the synthesis of 2‐aminobenzothiazole. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. (2014). Green Chemistry. [Link]

  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Omega. [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). National Institutes of Health (NIH). [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega. [Link]

  • Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. (2023). Journal of Applied and Industrial Sciences. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Scholars Research Library. [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2020). New Journal of Chemistry. [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (2020). ResearchGate. [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (2007). National Institutes of Health (NIH). [Link]

  • AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2013). ResearchGate. [Link]

  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. (2017). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of 2-Aminobenzo[d]thiazol-6-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

2-Aminobenzo[d]thiazol-6-ol hydrochloride is a critical intermediate, most notably as the immediate precursor to D-Luciferin (firefly luciferin) and various neuroprotective agents (e.g., Riluzole analogs).

The purification of this compound presents two distinct competing challenges:

  • Oxidative Instability: The electron-rich phenol moiety at position 6 makes the compound highly susceptible to auto-oxidation, leading to pink/brown discoloration (quinone/disulfide formation).

  • Salt Hydrolysis: As a weak base salt, it is prone to hydrolysis in neutral solvents, leading to the precipitation of the free base (insoluble in water) or "oiling out" during cooling.

This guide provides a validated, self-consistent protocol to overcome these issues, ensuring >98% HPLC purity.

Physicochemical Profile
PropertyDataNotes
CAS (Free Base) 26278-79-5Salt forms vary; maintain acidic pH to preserve HCl form.
Appearance White to off-white crystalline solidPink/Tan indicates oxidation.
Solubility (Salt) Soluble in Water, Methanol, EthanolSolubility decreases significantly in cold organic solvents.
pKa (Phenol) ~9.5Avoid basic conditions.
pKa (Amine) ~1-2 (Conjugate acid)Requires low pH (<1) to maintain salt form fully.

The "Golden Path" Protocol

Standard Operating Procedure for Recrystallization

Principle: We utilize a Solvent-Antisolvent technique modified with pH Control . The solvent is Ethanol (good solubility hot, poor cold) and Water (solubilizes the salt), with added HCl to suppress hydrolysis.

Reagents Required[1][2][3][4][5][6][7][8]
  • Crude Product: 2-Aminobenzo[d]thiazol-6-ol HCl

  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: 2M Hydrochloric Acid (Aqueous)

  • Purification Agent: Activated Carbon (Norit or Darco), acid-washed.

  • Stabilizer: Sodium Metabisulfite (Na₂S₂O₅) - Optional but recommended for highly colored crude.

Step-by-Step Methodology
  • Preparation of Solvent Matrix:

    • Prepare a mixture of Ethanol:2M HCl (4:1 v/v) .

    • Why: The ethanol acts as the primary recrystallization solvent. The aqueous HCl ensures the salt remains protonated and does not dissociate into the insoluble free base.

  • Dissolution (The "Hot" Phase):

    • Place crude solid in a round-bottom flask.

    • Add the solvent mixture (approx. 10 mL per gram of solid).

    • Heat to reflux (approx. 75-80°C).

    • Checkpoint: If the solution is not clear, add solvent in 1 mL increments. Do not exceed 15 mL/g.

  • Decolorization (Critical for Purity):

    • Once dissolved, remove from heat source briefly.

    • Add Activated Carbon (5-10 wt% of crude mass).

    • Optional: Add 0.5 wt% Sodium Metabisulfite if the crude is dark brown (reduces quinones).

    • Reflux for 10-15 minutes.

  • Hot Filtration:

    • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

    • Tip: Pre-warm the receiving flask to prevent premature crystallization in the stem.

  • Controlled Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours).

    • Once at RT, move to an ice bath (0-4°C) for 1 hour.

    • Observation: White needles should form. If oil forms, see Troubleshooting.

  • Isolation:

    • Filter the cold crystals under vacuum.

    • Wash: Wash with cold Ethanol (0°C). Do not wash with water (dissolves product).

    • Dry: Vacuum dry at 40°C over P₂O₅ or KOH pellets.

Workflow Visualization

Recrystallization_Workflow Start Start: Crude Material Dissolve Dissolve in EtOH/2M HCl (4:1) @ Reflux (80°C) Start->Dissolve Check_Color Is solution colored (Pink/Brown)? Dissolve->Check_Color Add_Carbon Add Activated Carbon (+ Na2S2O5 optional) Check_Color->Add_Carbon Yes Filter_Hot Hot Filtration (Celite) Remove Carbon/Insolubles Check_Color->Filter_Hot No Add_Carbon->Filter_Hot Cool_Slow Slow Cooling to RT then 0°C Filter_Hot->Cool_Slow Check_Form Crystals or Oil? Cool_Slow->Check_Form Reheat Reheat & Add more Ethanol Check_Form->Reheat Oil Filter_Cold Cold Filtration & Wash with Cold EtOH Check_Form->Filter_Cold Crystals Reheat->Cool_Slow Dry Dry under Vacuum (40°C) Filter_Cold->Dry

Figure 1: Decision logic for the purification of 2-Aminobenzo[d]thiazol-6-ol HCl.

Troubleshooting Guide (Help Desk)

Symptom: Product "Oils Out" (Sticky goo instead of crystals)

Diagnosis: This is the most common failure mode. It occurs when the solution reaches saturation at a temperature above the crystal melting point, or (more likely) the salt has partially hydrolyzed to the free base. Corrective Action:

  • Check pH: If the pH is >2, you are generating the free base. Add 2-3 drops of Conc. HCl.

  • Solvent Ratio: You likely have too much water. Reheat and add more Ethanol until the oil dissolves, then cool very slowly with vigorous stirring.

  • Seeding: Add a tiny crystal of pure product at 40°C to induce nucleation.

Symptom: Crystals are Pink or Reddish

Diagnosis: Oxidation of the 6-hydroxy group. Even trace oxidation can color the bulk solid. Corrective Action:

  • Prevention: Ensure Sodium Metabisulfite was used during the hot stage.

  • Reprocessing: You must recrystallize again.[1] This time, ensure the solvent is degassed (sparged with Nitrogen) before use.

  • Storage: Store the final product under Argon in amber vials.

Symptom: Low Yield (<50%)

Diagnosis: Product is being lost in the mother liquor. Corrective Action:

  • Solubility Check: The HCl salt is very soluble in water. Did you use too much aqueous acid?

  • Recovery: Concentrate the mother liquor by rotary evaporation to half volume, cool, and collect a second crop (Crop 2). Note: Crop 2 will be less pure.

Frequently Asked Questions (FAQ)

Q: Why do we add HCl to the recrystallization solvent? A: 2-Aminobenzo[d]thiazol-6-ol is an amphoteric molecule. Without excess HCl, the salt exists in equilibrium with the free base. The free base is less soluble and has a different crystal habit. The excess acid (Common Ion Effect) pushes the equilibrium fully toward the hydrochloride salt, ensuring a homogenous crystalline form.

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a stronger solvent for this salt. However, because the solubility is higher, your recovery yield might be lower unless you cool to -20°C. Ethanol is generally preferred for better yield/purity balance.

Q: My crude product is black/tarry. Is it salvageable? A: Yes, but recrystallization alone will fail.

  • Dissolve the tar in dilute HCl.

  • Perform an extraction with Ethyl Acetate (impurities go into organic layer; product stays in acidic water).

  • Separate the aqueous layer.

  • Neutralize carefully or concentrate to crystallize.

  • Then proceed to the recrystallization protocol above.

References

  • Synthesis of Firefly Luciferin. White, E. H.; McCapra, F.; Field, G. F. Journal of the American Chemical Society, 1963 , 85(3), 337–343.

    • Establishes the foundational synthesis and purification of the 2-amino-6-hydroxybenzothiazole intermedi
  • Purification of Benzothiazoles.Vogel's Textbook of Practical Organic Chemistry, 5th Edition, Longman Scientific & Technical, 1989.
  • Method for producing aminobenzothiazole derivative. Patent US20140221662A1.

    • Details industrial handling and purification of substituted aminobenzothiazoles.
  • Oxidation of Drugs during Drug Product Development. Pharmaceutics, 2022 , 14(2), 325.

    • Provides the mechanism for phenol oxidation and the justification for using metabisulfite/inert

Sources

Technical Support Center: Synthesis of 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-aminobenzothiazoles. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these valuable heterocyclic scaffolds. Instead of a generic overview, we will directly address the nuanced challenges, side reactions, and troubleshooting scenarios encountered in the lab. Our focus is on the causality behind experimental outcomes, providing you with the insights needed to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

Introduction: The Synthetic Landscape

The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, but its synthesis is not without challenges. The most prevalent methods, primarily variations of the Hugershoff reaction and the oxidative cyclization of arylthioureas, are susceptible to specific and often predictable side reactions. Understanding the mechanisms of both the desired transformation and potential off-target pathways is the cornerstone of effective troubleshooting.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios. Each section provides a detailed mechanistic explanation for the problem at hand, followed by actionable protocols and preventative measures.

Troubleshooting & FAQs: Navigating Common Synthetic Hurdles

Scenario 1: Low or No Yield in Hugershoff-type Synthesis

Question: I am attempting to synthesize a 6-substituted-2-aminobenzothiazole from a 4-substituted aniline, ammonium thiocyanate, and bromine in acetic acid, but my yield is extremely low. TLC analysis shows a complex mixture and significant unreacted aniline. What is going wrong?

Root Cause Analysis:

This is a classic issue often rooted in two competing electrophilic substitution reactions and subsequent steps. The desired pathway is the formation of an arylthiourea intermediate, followed by an intramolecular electrophilic cyclization. However, several side reactions can dominate if conditions are not optimal.

  • Para-Thiocyanation: The key step is the ortho-thiocyanation of the aniline. However, the amino group is a strong activating group that directs electrophiles to both the ortho and para positions. If the para position is sterically accessible and unsubstituted, it is often the preferred site of electrophilic attack by the "SCN+" equivalent generated in situ. This leads to the formation of a 4-thiocyanatoaniline, which cannot cyclize to the desired benzothiazole.[1]

  • Over-bromination: Bromine is a strong oxidizing agent and electrophile. Excessive bromine or elevated temperatures can lead to the bromination of the activated aniline ring, producing undesired, often inseparable, brominated anilines and side products.[2][3]

  • Product Solubility: The 2-aminobenzothiazole product is basic and will be protonated in the acidic reaction medium (e.g., acetic acid with HBr formed from bromine). This forms a salt (e.g., 2-aminobenzothiazolium bromide), which can be highly soluble in aqueous or polar media. If the workup involves washing with water before neutralization, the product may be lost to the aqueous phase.[4]

Mechanistic Insight: The Ortho vs. Para Dichotomy

The diagram below illustrates the critical branching point in the reaction. The desired pathway (in green) relies on electrophilic attack at the ortho position, while the major side reaction (in red) occurs at the para position.

G Aniline Substituted Aniline Reagents NH4SCN + Br2 (Generates 'SCN+') Ortho_Intermediate Ortho-thiocyanato Aniline (Desired Intermediate) Reagents->Ortho_Intermediate Ortho Attack (Desired) Para_Intermediate Para-thiocyanato Aniline (Side Product Precursor) Reagents->Para_Intermediate Para Attack (Side Reaction) Cyclization Intramolecular Electrophilic Cyclization Ortho_Intermediate->Cyclization Side_Product Non-cyclizable Isomer (Major Impurity) Para_Intermediate->Side_Product Product 2-Aminobenzothiazole (Desired Product) Cyclization->Product

Caption: Competing electrophilic pathways in the Hugershoff synthesis.

Troubleshooting Protocol:

StepActionRationale
1. Temperature Control Maintain the reaction temperature strictly between 0-5 °C during the dropwise addition of bromine.Low temperatures disfavor the highly activated para substitution and reduce the rate of competing ring bromination.
2. Reagent Stoichiometry Use bromine as the limiting reagent, or use a milder electrophilic bromine source like Benzyltrimethylammonium tribromide.[2]This minimizes over-bromination of the starting material and product. The tribromide reagent is easier to handle and delivers bromine more slowly.
3. Workup Procedure After the reaction is complete, pour the mixture onto crushed ice and neutralize it carefully with a base (e.g., aqueous ammonia, NaHCO₃ solution) to pH 7-8 before extraction.This deprotonates the 2-aminobenzothiazole salt, converting it to the free base which is significantly less water-soluble and can be efficiently extracted with an organic solvent like ethyl acetate.
4. Alternative Route If para-substitution remains a problem, consider a two-step approach: first synthesize the N-arylthiourea from the aniline and an isothiocyanate source, then perform the oxidative cyclization.[5]This decouples the thiocyanation from the cyclization, providing greater control. The pre-formed arylthiourea can only cyclize via the desired pathway.
Scenario 2: Formation of Regioisomers with 3-Substituted Anilines

Question: I am using 3-methylaniline as a precursor and obtaining a mixture of 2-amino-5-methylbenzothiazole and 2-amino-7-methylbenzothiazole that is difficult to separate. How can I improve the regioselectivity?

Root Cause Analysis:

When starting with a meta-substituted aniline, there are two non-equivalent ortho positions available for the crucial C-S bond formation (at C2 and C6 relative to the amino group). The cyclization step can proceed at either position, leading to a mixture of regioisomers (in this case, the 5- and 7-substituted products). The ratio of these isomers is determined by a combination of steric and electronic factors.

  • Steric Hindrance: The cyclization is often disfavored at the more sterically hindered position adjacent to the substituent. For a larger substituent (e.g., tert-butyl), cyclization will strongly favor the less hindered side.

  • Electronic Effects: The electronic nature of the meta-substituent can influence the nucleophilicity of the adjacent ring carbons, although this effect is often secondary to sterics.

Workflow for Addressing Regioisomer Formation

G Start Problem: Regioisomer Mixture Analysis Analyze Substituent (R) on 3-R-Aniline Start->Analysis Steric Is R sterically bulky? Analysis->Steric Protect Strategy 2: Blocking Group Strategy Analysis->Protect SNAr Strategy 1: Regiospecific SNAr Route Steric->SNAr No/Small Separation Strategy 3: Optimize Chromatographic Separation Steric->Separation Yes/Large SNAr_Detail Use 2-Fluoro-3-R-aniline precursor. Cyclization is directed and unambiguous. SNAr->SNAr_Detail Protect_Detail Introduce a temporary blocking group (e.g., -Br) at the undesired position, run synthesis, then de-block. Protect->Protect_Detail

Caption: Decision workflow for managing regioisomer formation.

Regiospecific Synthesis Protocol (SNAr approach):

This method avoids the problematic electrophilic cyclization by forming the C-S bond via a nucleophilic aromatic substitution (SNAr) reaction, which is inherently regiospecific.[1]

  • Precursor Synthesis: Synthesize the required N-(2-fluoro-aryl)thiourea. This is achieved by reacting the corresponding 2-fluoroaniline with an isothiocyanate source (e.g., benzoyl isothiocyanate followed by hydrolysis, or trimethylsilyl isothiocyanate).

  • Cyclization Reaction:

    • Dissolve the N-(2-fluoro-aryl)thiourea in a suitable polar aprotic solvent like DMF or NMP.

    • Add a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature or gently heat (e.g., 50-80 °C) until TLC analysis indicates the consumption of the starting material. The thiolate formed in situ will displace the ortho-fluorine atom intramolecularly.

    • Quench the reaction carefully with water and extract the product.

  • Purification: Purify the single, desired regioisomer by standard column chromatography or recrystallization.

Scenario 3: Formation of an Insoluble Precipitate During Arylthiourea Cyclization

Question: I am performing an oxidative cyclization of a purified N-arylthiourea using sulfuric acid and a bromine catalyst. A thick, unfilterable precipitate has formed, and I cannot recover my desired product. What is this precipitate?

Root Cause Analysis:

When using strong acids like concentrated sulfuric acid, especially at elevated temperatures, a significant side reaction can be polymerization or sulfonation of the arylthiourea or the 2-aminobenzothiazole product.[6] The highly acidic environment can promote intermolecular reactions, leading to the formation of intractable polymeric tars.

  • Mechanism of Polymerization: Protonation of the aromatic rings increases their electrophilicity, making them susceptible to attack by other electron-rich species in the mixture. The amino and sulfur functionalities can also participate in complex condensation reactions under harsh acidic conditions.

Troubleshooting Protocol & Safer Alternatives:

The primary solution is to avoid harsh, concentrated acid conditions where possible.

Table: Comparison of Oxidative Cyclization Conditions

MethodOxidant/CatalystSolventTemperatureCommon Side Products
Harsh Acid H₂SO₄ / HBr (cat.)H₂SO₄45-70 °CPolymeric tars, sulfonated byproducts[6]
Halogen-Mediated Br₂ or I₂Chloroform, Acetic Acid0 °C to RTHalogenated byproducts[3][5]
Metal-Free (CDC) I₂ (cat.) / O₂ (oxidant)Chlorobenzene120 °CMinimal; generally clean reaction[7]
Radical-Mediated TBHP / n-Bu₄NIDichloroethane80 °CSide reactions from radical intermediates[8]

Recommended Protocol (Metal-Free Cross-Dehydrogenative Coupling - CDC):

This modern approach avoids both strong acids and stoichiometric, hazardous halogens, often resulting in a much cleaner reaction profile.[7]

  • Setup: To a round-bottom flask, add the N-arylthiourea (1.0 eq), iodine (I₂, 0.2 eq), and chlorobenzene.

  • Reaction: Stir the mixture at 120 °C under an atmosphere of oxygen (an O₂ balloon is sufficient).

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with aqueous sodium thiosulfate solution (to quench any remaining iodine) followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by silica gel chromatography.

References

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). PMC - NIH. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PMC - PubMed Central. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. (n.d.). IJCRT.org. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). PMC. [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). PMC. [Link]

  • A metal-free synthesis of 2-aminobenzothiazoles through aminyl radical addition to aryl isothiocyanates. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. (2015). ResearchGate. [Link]

  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. (n.d.). Organic Chemistry Portal. [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.). ScienceDirect. [Link]

  • An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O. (2021). SciSpace. [Link]

  • We synthesized 2 amino benzothiazole but it disappeared when washed with water. Why? (2019). ResearchGate. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (n.d.). ResearchGate. [Link]

  • Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. (n.d.). ResearchGate. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Omega - ACS Publications. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). MDPI. [Link]

  • How to minimize side products of this reaction : r/OrganicChemistry. (2024). Reddit. [Link]

  • Preparation of 2-aminobenzothiazoles. (n.d.).
  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). IntechOpen. [Link]

Sources

stability issues of 2-Aminobenzo[d]thiazol-6-ol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 2-Aminobenzo[d]thiazol-6-ol hydrochloride (also known as 6-Hydroxy-2-aminobenzothiazole HCl). It is designed for researchers requiring high-fidelity control over their experimental conditions.

Technical Profile & Core Stability Logic

Compound: 2-Aminobenzo[d]thiazol-6-ol Hydrochloride CAS: 26278-79-5 (Free base), 18330-76-2 (Related HCl salts) Core Structure: Fused benzene and thiazole rings with a phenolic hydroxyl at C6 and an amino group at C2.

The Stability Triad

To maintain integrity, you must manage three competing degradation pathways inherent to this molecule's electronic structure:

  • Oxidative Dimerization (The "Pink/Brown" Shift): The phenolic hydroxyl group at position 6 is electron-donating, making the ring susceptible to oxidation. In the presence of oxygen and light, it forms radical intermediates that couple to form azo-dimers or quinone-imine polymers. This is visually indicated by a color shift from off-white/grey to pink, brown, or black.

  • pH-Dependent Solubility Collapse: As a hydrochloride salt, the compound is protonated and soluble in acidic media. If you neutralize the solution (e.g., adding to pH 7.4 PBS), the compound reverts to its free base form. The free base has significantly lower aqueous solubility, leading to immediate micro-precipitation often mistaken for "degradation."

  • Photolytic Instability: The benzothiazole core absorbs UV/Blue light, which can drive ring-opening reactions or facilitate the oxidative pathways mentioned above.

Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: My stock solution in water turned pink/brown after 24 hours at room temperature. Is it still usable? A: No. The color change indicates the formation of oxidation products (likely diazo dimers or quinone-like polymers).

  • Root Cause: Auto-oxidation of the phenolic moiety, accelerated by light and neutral/basic pH.

  • Corrective Action: Discard the solution.

  • Prevention:

    • Prepare solutions immediately before use.

    • Use degassed solvents (sparged with

      
       or Ar).
      
    • Store stock solutions in amber vials wrapped in foil.

    • Keep the pH acidic (

      
      ) for aqueous storage if absolutely necessary.
      
Issue 2: Precipitation in Buffer

Q: I diluted my 100 mM DMSO stock into PBS (pH 7.4), and a fine white precipitate formed. Why? A: You have exceeded the solubility limit of the free base .

  • Mechanism: The HCl salt dissociates. The buffer neutralizes the protonated amine/thiazole nitrogen. The resulting neutral molecule (free base) is hydrophobic.

  • Troubleshooting Protocol:

    • Lower the Concentration: Try a final concentration

      
      .
      
    • Cosolvent Spike: Ensure the final solution contains 1-5% DMSO or Ethanol to solubilize the free base.

    • Check pH: If your assay tolerates it, lower the pH to 6.0-6.5.

Issue 3: Stock Solvent Choice

Q: Can I store the stock in water instead of DMSO? A: Not recommended for long-term storage.

  • Reasoning: While the HCl salt is water-soluble, aqueous solutions promote hydrolysis and oxidation faster than anhydrous organic solvents.

  • Recommendation: Prepare high-concentration stocks (e.g., 50-100 mM) in anhydrous DMSO or DMF . Store at -20°C or -80°C. These solvents suppress the ionization required for many degradation pathways.

Visualizing the Instability Pathways

The following diagram illustrates the critical decision points where degradation or precipitation occurs.

StabilityPathways Compound 2-Aminobenzo[d]thiazol-6-ol (HCl Salt) Solution Aqueous Solution (Acidic pH) Compound->Solution Dissolve in H2O Stable Stable Stock (Anhydrous DMSO, -20°C) Compound->Stable Dissolve in DMSO Precipitate Precipitation (Free Base Form) Solution->Precipitate Add Base/Buffer (pH > 7) Oxidation Oxidation Products (Pink/Brown Polymers) Solution->Oxidation O2 + Light (> 24 Hours) Stable->Oxidation Repeated Freeze/Thaw (Moisture entry)

Caption: Stability logic flow. Red nodes indicate failure states (precipitation or degradation); Green indicates the stable storage state.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Purpose: To create a master stock that minimizes oxidative stress.

  • Weighing: Weigh the hydrochloride salt rapidly. The compound is hygroscopic; minimize air exposure.

  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
  • Dissolution: Vortex until clear. If heating is required, do not exceed 37°C.

  • Aliquot: Divide into single-use aliquots (e.g., 50

    
    ) in amber microtubes.
    
  • Storage: Store at -20°C (stable for ~3 months) or -80°C (stable for ~6-12 months).

Protocol B: Solubility & Stability Stress Test

Purpose: To determine the safe working window for your specific assay buffer.

StepActionObservation Target
1 Prepare 10 mM stock in DMSO.Clear, colorless/pale yellow solution.
2 Dilute 1:100 into your Assay Buffer (Final: 100

).
Immediate: Check for turbidity (Precipitation).
3 Incubate at Assay Temp (e.g., 37°C) for 4 hours.Time-point: Check for color change (Pink = Oxidation).
4 Centrifuge sample (10,000 x g, 5 min).Check for pellet. If pellet exists, concentration is invalid.

Summary of Physicochemical Properties

PropertyValue / CharacteristicImplication
Molecular Weight ~202.66 g/mol (HCl salt)Use this MW for molarity calcs, not the free base MW (~166.2).
Solubility (Water) Moderate (Acidic pH)Soluble due to protonation.
Solubility (PBS pH 7.4) LowRisk of precipitation upon dilution.
Appearance Off-white to Grey powderDarker powder indicates pre-existing oxidation.
Light Sensitivity HighAlways protect from direct light.

References

  • National Toxicology Program (NTP). (1992).[1] Chemical Repository Database: 2-Amino-6-methoxybenzothiazole (Structurally related analog stability data). National Institutes of Health.[1] Link

  • BenchChem. (2025).[2] Stability issues and degradation pathways of 2-aminobenzothiazole compounds.Link

  • PubChem. Compound Summary: 2-Amino-6-hydroxybenzothiazole.[3] National Library of Medicine. Link

  • Garg, P. et al. (2020).[4] Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives. ACS Omega. Link

  • ChemicalBook. MSDS and Storage for 2-Amino-6-chlorobenzothiazole (Analogous handling).Link

Sources

Technical Support Center: Purification of Crude 2-Amino-6-Hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Protocols & Troubleshooting for 2-Amino-6-Hydroxybenzothiazole (AHBT) Document ID: AHBT-PUR-001 Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists Status: Active

Executive Summary & Chemical Context

2-Amino-6-hydroxybenzothiazole (AHBT) is a critical bicyclic intermediate, primarily utilized as a scaffold for the synthesis of Riluzole (an ALS therapeutic) and various azo dyes.

Synthetically, it is often derived from the Hugershoff reaction of p-hydroxyphenylthiourea or the acid-catalyzed cyclization of p-aminophenol with ammonium thiocyanate. These pathways introduce specific impurity profiles:

  • Oxidative Dimers (Tars): The molecule is electron-rich (amino + hydroxyl groups), making it highly susceptible to air oxidation, resulting in pink/brown discoloration.

  • Regioisomers: 2-amino-4-hydroxybenzothiazole (kinetic product).

  • Inorganic Load: Residual thiocyanates and halides.

This guide provides a self-validating purification logic based on the molecule's amphoteric nature and solubility profile.

Diagnostic Troubleshooting Matrix

Identify your issue below to find the corresponding solution module.

Symptom Probable Cause Technical Solution
Product is Dark Brown/Black Oxidative polymerization (Quinone-imine formation).[Module A] Carbon Adsorption + Reductive Bleaching.
Pink/Red Hue in Solid Trace oxidation of the phenol moiety.[Module A] Wash with sodium dithionite (hydrosulfite).
Low Melting Point (<190°C) Presence of p-aminophenol or 4-hydroxy isomer.[1][Module B] Acid-Base pH Swing.
Ash Content > 0.5% Trapped inorganic salts (NaSCN, NH4Cl).[Module C] Water Slurry Wash / Reprecipitation.
Poor Solubility in EtOH Product is likely the HCl salt, not the free base.[Module B] Neutralization to Isoelectric Point.

Technical Modules & Protocols

Module A: The "Black Box" Protocol (Color Removal)

For removing tarry polymers and severe discoloration.

The Logic: AHBT is acid-soluble. Oxidized polymers are generally high-molecular-weight and hydrophobic (acid-insoluble) or easily adsorbed onto carbon. We use a reducing agent to prevent re-oxidation during the hot filtration step.

Step-by-Step Protocol:

  • Dissolution: Suspend crude AHBT (10 g) in 10% HCl (100 mL) . Heat to 60–70°C. The product should dissolve; tars will remain as suspended solids.

  • Adsorption: Add Activated Carbon (0.5 – 1.0 g) .

    • Expert Tip: Add 0.1 g Sodium Dithionite (Na2S2O4) . This acts as an oxygen scavenger, preventing the "pink bloom" during filtration.

  • Digestion: Stir at 70°C for 30 minutes.

  • Clarification: Filter hot through a Celite pad. The filtrate should be clear to pale yellow.

  • Precipitation: Cool filtrate to 20°C. Slowly add 20% NaOH or NH4OH dropwise.

    • Target pH: Adjust to pH 6.0 – 7.0 .

    • Note: Going too basic (pH > 10) may redissolve the product as the phenolate anion.

  • Isolation: Filter the off-white precipitate. Wash with cold water (2x 20 mL) to remove salts.

Module B: Isomer Depletion (Recrystallization)

For removing structural isomers and starting materials.

The Logic: The 2-amino-6-hydroxy isomer has a distinct solubility curve in aqueous ethanol compared to the 4-hydroxy isomer and starting anilines.

Solubility Data (Approximate):

Solvent Cold (20°C) Hot (75°C)
Water Insoluble Sparingly Soluble
Ethanol Sparingly Soluble Soluble
10% HCl Soluble Soluble

| 10% NaOH | Soluble (as phenolate) | Soluble |

Protocol:

  • Solvent Choice: Prepare a mixture of Ethanol:Water (3:1 v/v) .

  • Reflux: Dissolve the semi-pure solid in the minimum amount of boiling solvent.

  • Hot Filtration: If any insolubles remain, filter hot immediately.

  • Crystallization: Allow to cool slowly to room temperature, then chill to 0–4°C for 2 hours. Rapid cooling traps impurities.

  • Wash: Filter crystals and wash with cold 30% Ethanol .

Process Visualization (Logic Flow)

The following diagram illustrates the decision tree for purifying crude AHBT based on impurity type.

AHBT_Purification Start Crude AHBT (Dark/Impure) AcidStep Dissolve in 10% HCl (60°C) Start->AcidStep Filter1 Filter Insolubles (Removes Tars/Polymers) AcidStep->Filter1 CarbonStep Add Activated Carbon + Na2S2O4 (Antioxidant) Filter1->CarbonStep Filter2 Hot Filtration (Celite) CarbonStep->Filter2 Neutralize Neutralize to pH 6-7 (Precipitation) Filter2->Neutralize CheckPurity Check Purity (HPLC/MP) Neutralize->CheckPurity Recryst Recrystallize (EtOH:H2O 3:1) CheckPurity->Recryst Isomers Present Final Pure AHBT (Off-White Solid) CheckPurity->Final Purity >98% Recryst->Final

Figure 1: Purification workflow for removing oxidative tars (Acid/Carbon step) and structural isomers (Recrystallization).

Frequently Asked Questions (FAQ)

Q: Why does my product turn pink during drying? A: This is auto-oxidation of the phenol group.

  • Fix: Dry the product in a vacuum oven at 50°C (not air oven). If vacuum is unavailable, wash the final filter cake with a 1% solution of sodium bisulfite before drying to leave a protective reducing residue.

Q: Can I use Column Chromatography? A: Yes, but it is inefficient for bulk removal of tars.

  • Guidance: Use silica gel with a mobile phase of Dichloromethane:Methanol (95:5) . However, the acid-base "Module A" is superior for removing the bulk of the colored impurities before attempting chromatography.

Q: I neutralized to pH 12 and my yield dropped. Why? A: AHBT is amphoteric.

  • Mechanism: At pH < 2, it exists as the ammonium cation (Soluble). At pH > 10, the phenolic proton is removed, forming the phenolate anion (Soluble).

  • Correction: You must stop neutralization at the isoelectric point, roughly pH 6.5 – 7.0 , where the molecule is neutral and least soluble.

References

  • Process for the preparation of 2-hydroxy-benzothiazoles.
  • Preparation of 2-aminobenzothiazoles.
  • Benzothiazole, 2-amino-6-methyl- (Purification Protocol). Source: Organic Syntheses, Coll. Vol. 3, p.76 (1955). Context: Authoritative procedure for using activated carbon (Norit) and ethanol/water recrystallization for aminobenzothiazoles. URL:[Link]

  • Process for the preparation of Riluzole.

Sources

Technical Support Center: Overcoming Resistance in Antibacterial Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with antibacterial benzothiazole compounds. This guide is designed to provide practical, in-depth troubleshooting advice and experimental protocols to address the critical challenge of bacterial resistance. My goal is to equip you with the insights and methodologies needed to navigate common experimental hurdles and accelerate your research toward developing effective next-generation antibacterial agents.

Section 1: Understanding the Enemy - Frequently Asked Questions on Benzothiazole Resistance

A clear understanding of how bacteria resist your compounds is the first step in designing experiments to overcome that resistance. Here are answers to common questions about the underlying mechanisms.

Q1: My new benzothiazole derivative shows potent activity against a reference bacterial strain, but is ineffective against a clinical isolate. What are the likely resistance mechanisms at play?

This is a classic scenario in antibacterial drug discovery. When a compound's efficacy drops significantly against a clinical or resistant strain, one or more of the following mechanisms are typically responsible:

  • Active Efflux Pump Overexpression: This is a primary and very common defense mechanism.[1] Bacteria possess membrane proteins that act as pumps, actively expelling toxic substances—including benzothiazole compounds—from the cell before they can reach their target.[2] Overexpression of these pumps is a frequent cause of a resistant phenotype.[2][3]

  • Target Modification: Benzothiazoles are known to inhibit a variety of essential bacterial enzymes, such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydroorotase.[4][5] Mutations in the genes encoding these target proteins can alter their structure, reducing the binding affinity of your compound and rendering it ineffective.[6][7] This is a highly specific form of resistance.

  • Enzymatic Degradation: While less commonly reported for the benzothiazole scaffold itself compared to classes like β-lactams, some bacteria can produce enzymes that chemically modify and inactivate antibiotics.[8] It's a possibility to consider if other mechanisms are ruled out.

  • Biofilm Formation: Bacteria within a biofilm are encased in a protective extracellular matrix, which can physically prevent your compound from reaching the cells. This is a major factor in persistent infections and can lead to high levels of observed resistance.[9]

Q2: How can I quickly determine if an efflux pump is responsible for the observed resistance to my compound?

A straightforward method is to re-test the Minimum Inhibitory Concentration (MIC) of your compound in the presence of a known Efflux Pump Inhibitor (EPI). EPIs are compounds that block the activity of efflux pumps, which should restore the susceptibility of the resistant strain if efflux is the primary mechanism.[10][11]

Experimental Setup Expected Outcome if Efflux is the Mechanism Interpretation
MIC of Benzothiazole alone High MIC value (e.g., >64 µg/mL)Strain is resistant.
MIC of EPI alone No significant antibacterial activityThe EPI itself is not killing the bacteria.
MIC of Benzothiazole + EPI Significant reduction in MIC (≥4-fold)Efflux pump is implicated; its inhibition restores compound activity.

Commonly used broad-spectrum EPIs for initial screening include Phenylalanine-Arginine β-Naphthylamide (PAβN) and Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP).

Q3: My compound is a known DNA gyrase inhibitor. How do I confirm if target modification is the cause of resistance?

To confirm target modification, you will typically need to perform molecular analysis:

  • Sequence the Target Gene: Extract genomic DNA from both your susceptible and resistant bacterial strains. Amplify and sequence the gene encoding the target enzyme (e.g., gyrA and gyrB for DNA gyrase).

  • Compare Sequences: Align the sequences from the resistant and susceptible strains. The presence of non-synonymous mutations (those that change the amino acid sequence) in the resistant strain's gene, particularly in regions known to be important for binding, is strong evidence for target-based resistance.[7]

  • In Vitro Enzyme Inhibition Assay: If possible, express and purify both the wild-type and the mutated enzyme. Perform an in vitro inhibition assay to show that your compound has a significantly higher IC50 value against the mutated enzyme compared to the wild-type.

Section 2: Troubleshooting Experimental Failures - A Workflow Approach

Encountering unexpected or negative results is a standard part of research. This section provides a logical workflow to diagnose and solve common experimental problems.

Problem: My benzothiazole compound shows a high MIC value against a multidrug-resistant (MDR) bacterial strain.

This is the central challenge. The following workflow will help you systematically dissect the problem and identify a rational path forward.

Caption: Troubleshooting workflow for high MIC results.

Section 3: Advanced Strategies & Experimental Design

Once you have a hypothesis for the resistance mechanism, the next step is to design experiments to overcome it.

Designing a Synergy Study (Checkerboard Assay)

If you suspect your benzothiazole compound could work in combination with existing antibiotics, a checkerboard assay is the gold standard for quantifying synergy.[12] This method allows you to test a matrix of concentrations for two drugs simultaneously to find the most effective combination.

The output of this assay is the Fractional Inhibitory Concentration Index (FICI), calculated as follows:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[13]

FICI Value Interpretation Next Steps
≤ 0.5Synergy The combination is more effective than the individual drugs. This is a highly desirable outcome. Proceed to time-kill assays to confirm.
> 0.5 to 1.0Additive The effect is what would be expected from the sum of the individual effects. May still be clinically useful.
> 1.0 to 4.0Indifference The drugs do not interact.
> 4.0Antagonism The combination is less effective than the individual drugs. This combination should be avoided.
Modifying the Benzothiazole Scaffold

If your data suggests that the compound is being expelled by efflux pumps or fails to bind a mutated target, chemical modification of the scaffold is a key strategy.[14] Structure-Activity Relationship (SAR) studies are crucial here.

  • To Evade Efflux: Consider adding bulky or charged moieties to the benzothiazole core. This can disrupt the recognition and binding of the compound by efflux pump proteins.

  • To Overcome Target Mutations: If you have identified a specific mutation in the target enzyme, use molecular docking and computational modeling to predict modifications that could restore binding affinity.[14] For instance, adding a group that can form a new hydrogen bond with a residue in the mutated active site could be effective.[7] SAR studies have shown that substitutions at the 2nd, 5th, and 6th positions of the benzothiazole ring are often key to modulating activity.[15]

StrategyWorkflow diagnosis Resistance Mechanism Identified efflux Efflux Pump Overexpression diagnosis->efflux target_mod Target Site Mutation diagnosis->target_mod epi_strategy Strategy 1: Combination Therapy (Benzothiazole + EPI) efflux->epi_strategy synergy_strategy Strategy 2: Combination Therapy (Benzothiazole + Conventional Antibiotic) efflux->synergy_strategy sar_strategy_efflux Strategy 3: Medicinal Chemistry (Modify scaffold to evade efflux pumps) efflux->sar_strategy_efflux target_mod->synergy_strategy sar_strategy_target Strategy 4: Medicinal Chemistry (Modify scaffold to bind mutated target) target_mod->sar_strategy_target

Caption: Strategic approaches based on resistance mechanism.

Section 4: Key Experimental Protocols

Here are detailed, step-by-step protocols for the essential experiments discussed in this guide.

Protocol 1: Broth Microdilution MIC Assay

This protocol determines the minimum concentration of your compound that inhibits visible bacterial growth.[16]

Materials:

  • 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture (log phase)

  • Benzothiazole compound stock solution (in DMSO)

  • Multichannel pipette

Procedure:

  • Prepare Inoculum: From a fresh culture plate, suspend 3-5 colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[16] Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Prepare Plate: Add 50 µL of CAMHB to wells in columns 2 through 12.

  • Serial Dilution: Add 100 µL of your compound (at 2x the highest desired final concentration) to the wells in column 1. Use a multichannel pipette to transfer 50 µL from column 1 to column 2. Mix by pipetting up and down. Repeat this two-fold serial dilution across the plate to column 10.

  • Controls:

    • Column 11 (Growth Control): Add 50 µL of CAMHB (no compound).

    • Column 12 (Sterility Control): Add 100 µL of CAMHB (no compound, no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to all wells from column 1 to 11. Do not add bacteria to column 12. The final volume in each well should be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol assesses the interaction between your benzothiazole compound (Drug A) and another antimicrobial (Drug B).[13][17]

Procedure:

  • Plate Setup: Use a 96-well plate. Drug A will be serially diluted horizontally (e.g., across columns 1-8), and Drug B will be serially diluted vertically (e.g., down rows A-G).

  • Drug B Dilution: Prepare two-fold serial dilutions of Drug B in CAMHB down the rows. Row H will contain no Drug B (growth control for Drug A).

  • Drug A Dilution: Prepare two-fold serial dilutions of Drug A in CAMHB across the columns. Column 9 will contain no Drug A (growth control for Drug B).

  • Dispensing:

    • In an empty 96-well plate, dispense 50 µL of CAMHB into all wells.

    • Add 50 µL of Drug A at 4x its final desired concentration in a serial dilution across the columns.

    • Add 50 µL of Drug B at 4x its final desired concentration in a serial dilution down the rows.

    • This creates a matrix where each well has a unique combination of concentrations.

  • Inoculation: Add 100 µL of bacterial inoculum (prepared as in the MIC protocol, but at 2x the final concentration) to each well. The final volume will be 200 µL.

  • Incubation & Reading: Incubate for 16-20 hours at 37°C. Read the MIC of each drug in combination.

  • Calculation: Calculate the FICI as described in Section 3.1.

Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Activity

This fluorescence-based assay provides a semi-quantitative measure of efflux pump activity. It relies on the principle that EtBr fluoresces when it intercalates with DNA inside the cell. Active efflux will keep the intracellular concentration low, resulting in low fluorescence.

Materials:

  • Fluorometer or plate reader with fluorescence capability

  • Black, clear-bottom 96-well plates

  • Bacterial culture (log phase), washed and resuspended in PBS

  • Ethidium Bromide (EtBr) solution

  • Glucose

  • Efflux Pump Inhibitor (EPI), e.g., PAβN or CCCP (positive control)

Procedure:

  • Prepare Cells: Grow bacteria to mid-log phase, harvest by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of ~0.4.

  • Plate Setup:

    • Wells 1-3 (No EPI): 50 µL PBS + 100 µL cell suspension.

    • Wells 4-6 (EPI Control): 50 µL EPI solution + 100 µL cell suspension.

    • Wells 7-9 (Test Compound): 50 µL Benzothiazole compound + 100 µL cell suspension.

  • Energize Cells: Add 50 µL of a glucose solution to all wells to energize the cells and activate efflux pumps.

  • Initiate Assay: Add 50 µL of EtBr solution to all wells.

  • Measure Fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure fluorescence (e.g., 530 nm excitation, 590 nm emission) every 60 seconds for 30-60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. A strain with active efflux will show a slow, low increase in fluorescence. In the presence of an effective EPI (or a benzothiazole compound that inhibits efflux), the curve will be steeper and reach a higher plateau, indicating that more EtBr is accumulating inside the cells.

References

  • World Health Organization. (2019). 2019 Antibacterial Agents in Clinical Development: an Analysis of the Antibacterial Clinical Development Pipeline. [Link]

  • Al-dujaili, L. H., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2053. [Link]

  • Moura, A., et al. (2023). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Journal of Drug Delivery and Therapeutics, 13(10), 134-142. [Link]

  • Perron, K., et al. (2015). Efflux-mediated resistance to a benzothiadiazol derivative effective against Burkholderia cenocepacia. Frontiers in Microbiology, 6, 808. [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Patel, D., et al. (2021). Different benzothiazole compounds at different concentrations caused the leakage of DNA (A) and protein (B) from Aspergillus niger spores. ResearchGate. [Link]

  • Ahamad, T., et al. (2023). Different antibacterial targets of benzothiazole derivatives. ResearchGate. [Link]

  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Medicinal Chemistry Research, 32, 1437–1480. [Link]

  • Azzam, R. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics, 11(12), 1799. [Link]

  • MDPI. (n.d.). Special Issue : The Role of Efflux Pump Inhibitor in Bacterial Multidrug Resistance. MDPI. [Link]

  • Hansen, M. F., et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 10(4), 343. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Frontiers in Chemistry, 11. [Link]

  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

  • Ahamad, T., et al. (2023). Antimicrobial drugs having benzothiazole moiety. ResearchGate. [Link]

  • Ben-Messaoud, E., et al. (2022). Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. ResearchGate. [Link]

  • Butler, M. M., et al. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. mSphere, 8(4). [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • Perron, K., et al. (2015). Efflux-mediated resistance to a benzothiadiazol derivative effective against Burkholderia cenocepacia. PMC. [Link]

  • de Oliveira, B. R., et al. (2024). Degradation of the Micropollutant Amoxicillin using Enzymatic Treatment and Evaluation of Resulting Byproducts. Brazilian Journal of Analytical Chemistry, 11(42), 56-66. [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4.5, 2-6. [Link]

Sources

Validation & Comparative

validation of 2-Aminobenzo[d]thiazol-6-ol hydrochloride structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the structural validation of 2-Aminobenzo[d]thiazol-6-ol hydrochloride , a critical scaffold in bioluminescence (luciferin synthesis) and medicinal chemistry.[1]

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and QC Scientists[1]

Executive Summary: The Case for X-ray Crystallography

In drug development, the structural fidelity of benzothiazole salts is often assumed rather than proven. While NMR and FTIR are standard for bulk purity, they frequently fail to distinguish between tautomeric forms (amino vs. imino) and protonation sites (endocyclic N3 vs. exocyclic amine) in the solid state.

X-ray Crystallography (XRD) serves as the absolute validation standard.[2] Unlike spectroscopic methods that infer structure from electronic environments, XRD provides a direct electron-density map, offering irrefutable proof of:

  • Tautomeric State: Definitive assignment of the C2–N bond order.

  • Salt Stoichiometry: Precise location of the chloride counterion relative to the protonated nitrogen.[2]

  • H-Bonding Network: The critical role of the 6-hydroxyl group in crystal packing.[2]

The Scientific Challenge: Tautomerism & Protonation

The core ambiguity lies in the 2-aminobenzothiazole motif. Upon acidification with HCl, the protonation site dictates the molecule's electronic properties and reactivity.

  • Scenario A (Preferred): Protonation at the ring nitrogen (N3), forming a thiazolium cation . This preserves aromaticity.[1][2]

  • Scenario B (Alternative): Protonation at the exocyclic amine, forming an ammonium species (less stable due to loss of conjugation).

Figure 1: Structural Ambiguities and Validation Logic

ValidationLogic Compound 2-Aminobenzo[d]thiazol-6-ol (Neutral Precursor) HCl + HCl Compound->HCl Ambiguity Structural Ambiguity HCl->Ambiguity PathA Path A: Ring N-Protonation (Thiazolium Salt) *Stabilized by Resonance* Ambiguity->PathA Likely PathB Path B: Exocyclic N-Protonation (Ammonium Salt) *Disrupts Conjugation* Ambiguity->PathB Unlikely Validation XRD Validation Metrics: 1. C2-N3 Bond Length 2. Cl- Position PathA->Validation PathB->Validation

Caption: Logical pathway distinguishing between potential salt forms. XRD resolves the ambiguity by measuring bond lengths characteristic of resonance stabilization.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

While NMR is indispensable for solution-state analysis, it cannot confirm the solid-state packing or the specific tautomer locked in the crystal lattice.

FeatureMethod A: Solution NMR (1H, 13C) Method B: FTIR (Solid State) Method C: Single Crystal XRD
Primary Output Chemical shifts (

), coupling constants (

).[1]
Functional group vibrations (cm⁻¹).3D Atomic coordinates (

).[2]
Tautomer Detection Ambiguous. Fast exchange in solution often averages signals, masking the specific tautomer.Indirect. Shifts in C=N bands suggest forms but lack quantitative precision.[2]Definitive. C–N bond lengths distinguish C-NH₂ (1.34 Å) from C=NH (1.28 Å).[1][2]
Protonation Site Inferred from shielding effects; often obscured by solvent exchange (D₂O).[2]Broad ammonium bands overlap with OH stretches.[2]Direct Observation. Electron density maps reveal H positions and Cl⁻ interactions.[2]
Solid State Packing N/A (Solution technique).N/AComplete. Reveals

-

stacking and H-bond networks critical for solubility.
Data Confidence Moderate (Structure inferred).[2]Low (Functional group only).High (Direct imaging).
Experimental Protocol: Crystallization & Characterization

To validate the structure, high-quality single crystals must be grown.[1][2] The 6-hydroxyl group increases polarity, making this challenging compared to non-substituted analogs.[1][2]

Phase 1: Synthesis & Purification
  • Starting Materials: 4-Amino-3-hydroxyaniline (or p-benzoquinone equivalent) reacted with ammonium thiocyanate and bromine in glacial acetic acid.[2]

  • Salt Formation: Dissolve the free base in hot ethanol.[1][2] Add concentrated HCl (1.1 eq) dropwise.

  • Precipitation: Cool to 4°C. Filter the precipitate and wash with cold diethyl ether to remove excess acid.

Phase 2: Crystal Growth (Slow Evaporation Method)
  • Solvent System: Methanol/Water (80:20 v/v).[2] The presence of water aids in solvating the ionic salt.

  • Procedure:

    • Prepare a saturated solution of the hydrochloride salt at 40°C.[2]

    • Filter through a 0.22 µm PTFE syringe filter into a clean scintillation vial.

    • Cover with parafilm and poke 3-5 small holes to control evaporation rate.[2]

    • Store in a vibration-free, dark environment at 20°C for 5-10 days.

  • Target: Colorless prisms or needles suitable for diffraction (

    
     mm in at least one dimension).[2]
    
Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     or Cu-K
    
    
    
    radiation).[2]
  • Temperature: 100 K (Cryogenic cooling is essential to reduce thermal motion of the chloride ion).

  • Refinement: SHELXL software. locate the H-atom on the ring nitrogen (N3) in the difference Fourier map.

Critical Data Interpretation: The "Smoking Gun" Metrics

When analyzing the CIF (Crystallographic Information File), focus on these specific parameters to validate the structure.

A. Bond Length Analysis (Tautomer Confirmation)

In the 2-aminobenzothiazolium cation form, the resonance hybrid suggests specific bond orders.

BondExpected Length (Å)Interpretation
C2 – N(Exocyclic) 1.31 – 1.33 Indicates partial double bond character (shorter than single C-N ~1.47 Å).[2]
C2 – N3 (Endocyclic) 1.35 – 1.37 Indicates protonation at N3, lengthening the bond slightly compared to neutral imine.
C2 – S1 1.73 – 1.75 Typical for aromatic thiazole rings.[2]

Validation Check: If C2–N(Exo) is significantly shorter (<1.30 Å), it suggests the imino tautomer dominance, but in the HCl salt, the amino form stabilized by N3-protonation is the standard outcome.

B. Hydrogen Bonding Network

The chloride ion (Cl⁻) should act as a bridge, accepting hydrogen bonds from:

  • The protonated Ring Nitrogen (N3–H

    
     Cl⁻ ).[2]
    
  • The Exocyclic Amino group (N(Exo)–H

    
     Cl⁻ ).[2]
    
  • The 6-Hydroxyl group (O6–H

    
     Cl⁻  or O6–H 
    
    
    
    O
    ).[1][2]

Figure 2: Expected Interaction Map

Interactions cluster_packing Crystal Packing Forces Cl Chloride Ion (Cl-) N3 N3 (Ring) Protonated N3->Cl Strong H-Bond (~3.1 Å) N_Exo Exocyclic NH2 N_Exo->Cl Medium H-Bond OH 6-OH Group OH->Cl Intermolecular Network

Caption: The Chloride ion acts as a multi-point anchor, stabilizing the cationic lattice.

References
  • BenchChem. "2-Aminobenzothiazole Tautomerism: A Deep Dive into Stability and Biological Significance."[2]

  • Journal of the Chemical Society. "Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis." Perkin Transactions 2.[2]

  • ResearchGate. "Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism."[2]

  • MDPI. "Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal."

  • PubChem. "2-Amino-6-fluorobenzothiazole Crystal Structure Data."[2]

  • Scholars Research Library. "Review of the 2-Amino Substituted Benzothiazoles: Different Methods of Synthesis."

Sources

comparative analysis of 2-aminobenzothiazole synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for drugs like Riluzole (ALS treatment) and a precursor for azo dyes and corrosion inhibitors. While the classical Hugerschhoff reaction remains the industrial benchmark, modern green chemistry has introduced oxidative cyclization methods that eliminate toxic halogens and transition metals.

This guide compares three distinct synthetic pathways:

  • Classical Hugerschhoff Reaction: The historical standard using liquid bromine.

  • Iodine-Catalyzed Oxidative Cyclization: A metal-free, high-yield modern alternative.

  • Microwave-Assisted Synthesis in Ionic Liquids: A high-speed, green methodology.

Part 1: Comparative Analysis

The following table synthesizes experimental data to assist in method selection based on laboratory constraints and scaling requirements.

FeatureMethod A: Hugerschhoff (Classical) Method B: Iodine-Catalyzed (Modern) Method C: MW-Assisted Ionic Liquid
Reagents Liquid

, Glacial AcOH

,

or

, Chlorobenzene/DMSO

, Microwave Irradiation
Yield 60–85%85–97%90–98%
Reaction Time 2–12 Hours1–4 Hours10–30 Minutes
Atom Economy Low (Stoichiometric waste)High (Catalytic cycle)Very High (Recyclable solvent)
Safety Profile High Risk: Corrosive/Toxic

vapors
Moderate: Solid oxidants, controlled handlingHigh Safety: Non-volatile solvents
Scalability Proven Industrial ScaleExcellent (Kilogram scale feasible)Limited (Batch size constrained by MW penetration)
Cost Low (Commodity chemicals)Moderate (Iodine cost)High (Initial Ionic Liquid cost)
Expert Insight: Causality in Method Selection
  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aniline ring (e.g., -NO2) deactivate the ring, making the electrophilic closure in Method A sluggish. Method C (Ionic Liquids) stabilizes the polar transition state, significantly accelerating reactions with deactivated substrates.

  • Green Chemistry: Method B avoids the generation of HBr waste streams, replacing them with water (when using H2O2) or recyclable iodide salts, aligning with GMP standards for impurity control.

Part 2: Mechanistic Visualization

Understanding the mechanism is critical for troubleshooting low yields. The core transformation involves the activation of the thiourea sulfur followed by an intramolecular electrophilic aromatic substitution.

Hugerschhoff_Mechanism cluster_0 Critical Failure Point Start Phenylthiourea Step1 S-Bromination (Activation) Start->Step1 + Br2 / - HBr Step2 Electrophilic Cyclization Step1->Step2 Intramolecular Attack Step3 Deprotonation & Aromatization Step2->Step3 - HBr Product 2-Aminobenzothiazole Step3->Product Final Product

Figure 1: Mechanism of the Hugerschhoff reaction. The critical failure point is the cyclization step, which is sensitive to steric hindrance and electronic deactivation on the phenyl ring.

Part 3: Detailed Experimental Protocols

Protocol A: Classical Hugerschhoff Reaction (Benchmark)

Best for: Low-cost synthesis where waste disposal is not a primary constraint.

Reagents:

  • Substituted Phenylthiourea (10 mmol)

  • Liquid Bromine (10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Chloroform (Optional co-solvent for solubility)

Step-by-Step Workflow:

  • Suspension: Suspend 10 mmol of phenylthiourea in 20 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a drying tube (CaCl2).

  • Bromination: Cool the solution to <10°C using an ice bath. Add 10 mmol of liquid bromine (dissolved in 5 mL acetic acid) dropwise over 30 minutes.

    • Expert Note: Controlling temperature is vital. Exotherms can lead to over-bromination of the aromatic ring.

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to 70–80°C for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

  • Workup: Pour the reaction mixture into 100 g of crushed ice. The hydrobromide salt of the product may precipitate.

  • Neutralization: Basify the slurry to pH 9–10 using Ammonium Hydroxide (25%). This liberates the free base.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Protocol B: Iodine-Catalyzed Oxidative Cyclization (Recommended)

Best for: High yield, diverse functional group tolerance, and metal-free conditions.

Reagents:

  • Substituted Phenylthiourea (1.0 mmol)

  • Molecular Iodine (

    
    ) (0.1 mmol, 10 mol%)
    
  • Hydrogen Peroxide (30% aq) (2.0 mmol) OR DMSO (as solvent/oxidant)

  • Solvent: Water or Ethanol

Step-by-Step Workflow:

  • Charge: In a reaction tube, combine phenylthiourea (1.0 mmol) and Iodine (25 mg) in Ethanol (5 mL).

  • Activation: Add Hydrogen Peroxide (0.2 mL) dropwise.

    • Self-Validating Step: The reaction mixture should change color (transient iodine color) indicating the catalytic cycle is active.

  • Stirring: Stir at room temperature for 1–3 hours. For deactivated anilines, heat to 50°C.

  • Quenching: Add saturated sodium thiosulfate (

    
    ) solution to quench unreacted iodine (color disappears).
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over

    
     and concentrate.
    
  • Yield Check: Expect yields >90%. This method typically requires minimal purification (often just a wash).

Part 4: Method Selection Decision Tree

Use this logic flow to determine the optimal synthesis route for your specific substrate.

Method_Selection Start Select Synthesis Method Q1 Is the substrate electron-deficient? Start->Q1 Q2 Is Green Chemistry mandatory? Q1->Q2 No MethodC Method C: Ionic Liquid/MW Q1->MethodC Yes (e.g. -NO2) Q3 Is Scale > 1kg? Q2->Q3 No MethodB Method B: Iodine Catalysis Q2->MethodB Yes MethodA Method A: Hugerschhoff (Br2) Q3->MethodA Yes (Industrial) Q3->MethodB No (Lab Scale)

Figure 2: Decision tree for selecting the synthesis method based on substrate electronics and scale.

References

  • Jordan, A. D., et al. "Synthesis of 2-Aminobenzothiazoles via the Hugerschhoff Reaction." Journal of Organic Chemistry, 2003.

  • Castillo, J.-C., et al. "Green Synthesis of 2-Aminobenzothiazoles using Ionic Liquids." Green Chemistry, 2021.[1]

  • Wang, M., et al. "Metal-Free Iodine-Catalyzed Synthesis of 2-Aminobenzothiazoles." Advanced Synthesis & Catalysis, 2012.[1][2]

  • Gupta, R., et al. "Microwave Assisted Synthesis of 2-Aminobenzothiazoles." Indian Journal of Chemistry, 2010.

  • BenchChem Application Notes. "One-Pot Synthesis of 2-Aminobenzothiazole Derivatives." BenchChem Protocols, 2025.[3]

Sources

Structure-Activity Relationship (SAR) Studies of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 2-aminobenzothiazole (2-ABT) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Unlike single-target ligands, 2-ABT derivatives exhibit polypharmacology, modulating kinases (PI3K/Akt/mTOR), DNA topoisomerases, and microbial DNA gyrase.

This guide objectively compares the performance of specific 2-ABT derivatives against industry-standard controls (Doxorubicin, Ciprofloxacin), supported by experimental protocols and rigorous SAR analysis.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 2-ABT derivatives is governed by two primary vectors: the nucleophilic C2-amino group and the electrophilic C6-position on the benzene ring.

SAR Logic Map

The following diagram illustrates the critical modification points and their resulting biological impact.[1]

SAR_Map Core 2-Aminobenzothiazole Core Scaffold C2 C2-Amino Group (Nucleophilic Center) Core->C2 C6 C6-Position (Electronic Modulation) Core->C6 Ring Benzothiazole Ring (Pi-Pi Stacking) Core->Ring Amides Amide/Urea Linkages (H-Bond Donors) C2->Amides Acylation Schiff Schiff Bases (-N=CH-) (Metal Chelation/Stability) C2->Schiff Condensation EWG EWG (-NO2, -F, -Cl) (Increases Lipophilicity) C6->EWG Substitution EDG EDG (-CH3, -OCH3) (Reduces Potency) C6->EDG Substitution Activity1 Enhanced Anticancer (PI3K/Akt Inhibition) Ring->Activity1 DNA Intercalation Amides->Activity1 Improves Target Fit Activity2 Enhanced Antimicrobial (DNA Gyrase Binding) EWG->Activity2 Cell Wall Penetration

Figure 1: SAR map detailing the functional impact of structural modifications at C2 and C6 positions.

Key SAR Findings
  • C2-Amino Functionalization:

    • Acylation (Amides/Ureas): Converting the primary amine to an amide or urea often improves metabolic stability and target selectivity. For instance, incorporating a piperazine linker at this position significantly enhances anticancer activity by improving solubility and permeability (see OMS Series in Table 1).

    • Schiff Bases: Formation of azomethines (-N=CH-) creates a pharmacophore capable of metal chelation, which is critical for inhibiting metalloenzymes like urease or carbonic anhydrase.

  • Benzene Ring Substitution (C6):

    • Electronic Effects: Electron-withdrawing groups (EWG) like -NO2, -Cl, or -F at the C6 position consistently enhance antimicrobial potency. This is attributed to increased lipophilicity, facilitating penetration through bacterial cell walls.

    • Steric Hindrance: Bulky groups at C4 or C7 often diminish activity due to steric clashes within the binding pocket of enzymes like DNA gyrase.

Comparative Performance Data

Anticancer Efficacy

Benchmark: Doxorubicin (Standard Chemotherapeutic) Cell Lines: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma)

Compound IDStructural FeatureTarget MechanismIC50 (A549)IC50 (MCF-7)Relative Potency*
Doxorubicin Anthracycline antibioticDNA Intercalation/Topo II3.55 µM 3.17 µM 1.0 (Baseline)
OMS14 [1]Piperazine-4-nitroaniline linked 2-ABTPI3Kγ / PIK3CD inhibitor61.03 µM27.08 µMLow
Compound 7a [2]6-substituted benzothiazole-pyrazoleTopoisomerase IIα inhibitor3.17 µM N/AHigh (Equipotent)
Compound 232 [3]Thiazole-fused derivativePI3Kα inhibitorN/A1.03 nM Ultra-High

Note: "Relative Potency" compares the derivative to Doxorubicin. Compound 232 shows nanomolar potency, significantly outperforming the standard in specific kinase assays.

Antimicrobial Efficacy

Benchmark: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal)

Compound IDModificationOrganismMIC (µg/mL)Standard MICOutcome
Cmpd 5b [4]6-NO2 substitutionS. aureus (Gram+)4.00.5 (Cipro)Moderate
Cmpd 1n [5]6-F substituted ureaC. albicans (Fungal)4-8 8-16 (Fluco)Superior
MZ1 [6]Amide derivativeK. pneumoniae250<1 (Cipro)Weak

Insight: While many derivatives lag behind Ciprofloxacin in antibacterial potency, specific 6-fluoro and 6-nitro derivatives (e.g., Cmpd 1n) demonstrate superior antifungal activity compared to Fluconazole, highlighting their potential as niche antimycotics.

Mechanistic Pathways

Understanding how these molecules work is crucial for rational design. The diagram below details the dual-mechanism often observed in high-potency derivatives: Kinase inhibition and DNA interaction.

Mechanism Ligand 2-ABT Derivative (e.g., OMS14, Cmpd 232) PI3K PI3K (α/γ isoforms) Ligand->PI3K ATP Competitive Binding Topo Topoisomerase IIα Ligand->Topo Intercalation Akt Akt Phosphorylation (Inhibited) PI3K->Akt Downregulates DNA DNA Replication (Blocked) Topo->DNA Prevents Unwinding Apoptosis Apoptosis / Cell Cycle Arrest (G2/M Phase) Akt->Apoptosis Triggers Caspase-3/7 DNA->Apoptosis Accumulates DSBs

Figure 2: Dual mechanistic pathway of anticancer 2-ABT derivatives targeting PI3K signaling and nuclear DNA integrity.

Experimental Protocols

Synthesis of 2-(Chloroacetamido)benzothiazole Intermediate

This is the most versatile intermediate for generating C2-modified libraries (OMS series, Amide derivatives).

Reagents: 2-Aminobenzothiazole (1 eq), Monochloroacetyl chloride (1.2 eq), Triethylamine (TEA, 1.5 eq), Dry Acetone.

Protocol:

  • Dissolution: Dissolve 0.01 mol of 2-aminobenzothiazole in 20 mL of dry acetone in a round-bottom flask.

  • Cooling: Place the flask in an ice bath (0–5 °C).

  • Addition: Add TEA (0.015 mol) followed by the dropwise addition of monochloroacetyl chloride (0.012 mol) over 30 minutes. Critical: Maintain temperature <5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir overnight (12-18 hours).

  • Quenching: Pour the reaction mixture into 200 mL of crushed ice/water.

  • Isolation: Filter the resulting precipitate, wash with cold water (3x), and dry.

  • Recrystallization: Recrystallize from ethanol to yield the pure intermediate (Yield typically 75-85%).

Hugerschoff Synthesis (Cyclization)

Used to synthesize the core 2-ABT scaffold from substituted anilines.

Synthesis Aniline Substituted Aniline Thiourea Phenylthiourea Intermediate Aniline->Thiourea Reflux KSCN KSCN + Acid KSCN->Thiourea Product 2-Aminobenzothiazole Derivative Thiourea->Product Hugerschoff Reaction Br2 Br2 / CHCl3 (Oxidative Cyclization) Br2->Product

Figure 3: Hugerschoff synthesis workflow for generating the benzothiazole core.

Validation Step: The formation of the benzothiazole ring is confirmed by the disappearance of the thiourea N-H stretch (~3200-3400 cm⁻¹) and the appearance of the C=N stretch (~1600 cm⁻¹) in IR spectroscopy.

References

  • OMS Series Anticancer Study: Design, Synthesis, and Biological Evaluation of Novel 2-Aminobenzothiazole Derivatives as Anticancer Agents.[2] ACS Omega.

  • Topoisomerase Inhibition: Synthesis and anticancer activity of 2-aminobenzothiazole derivatives targeting Topoisomerase IIα. ResearchGate.[2][3][4]

  • PI3Kα Inhibitors: 2-Aminobenzothiazoles as potent PI3Kα inhibitors: structural advances and anticancer potential.[2][5] PubMed.

  • Antimicrobial SAR: Synthesis, SAR, In silico Appraisal and Anti-Microbial Study of Substituted 2-aminobenzothiazoles. ResearchGate.[2][3][4]

  • Antifungal Activity: 2-Aminobenzothiazole Derivatives: Search for New Antifungal Agents. ChemInform.[4]

  • Amide Derivatives: Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. Int. J. Drug Deliv. Tech.

Sources

Comparative In Silico Assessment: 2-Aminobenzothiazole Derivatives as Multi-Target Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its electronic similarity to the purine ring of ATP. This bio-isosterism allows it to act as a competitive inhibitor for a vast array of ATP-dependent enzymes, most notably receptor tyrosine kinases (RTKs) like EGFR and antimicrobial targets like DNA Gyrase.

This guide provides a technical comparison of in silico docking strategies for this scaffold, contrasting open-source high-throughput methods (AutoDock Vina) with high-precision commercial algorithms (Schrödinger Glide). It aims to move beyond basic protocol listing to explain the why behind specific parameter choices, validated by literature data.

Computational Engine Comparison: Choosing the Right Tool

Not all docking algorithms handle the planar, aromatic nature of benzothiazoles equally. Below is a critical comparison of the two dominant standards in the field.

FeatureAutoDock Vina (Open Source) Schrödinger Glide (Commercial) Application for Benzothiazoles
Scoring Function Empirical + Knowledge-basedSP (Standard Precision) & XP (Extra Precision)Vina is superior for initial Virtual Screening (VS) of >1,000 derivatives due to speed.
Solvation Effects Implicit (Basic)Explicit water displacement (XP Visualizer)Glide is essential if targeting the Thr790M mutant where water networks bridge the inhibitor.
Pose Accuracy Good for rigid backbonesExcellent for flexible loopsUse Glide if the benzothiazole tail (e.g., C6 substitution) extends into the solvent-exposed region.
H-Bond Handling Directionality is less strictStrict geometric constraintsGlide better predicts the critical Met793 hinge interaction.

Expert Insight: For academic exploration of 2-aminobenzothiazole derivatives, AutoDock Vina provides sufficient accuracy (RMSD < 2.0 Å) if the receptor grid box is tightly defined around the ATP-binding cleft.

Target Architecture: The EGFR Case Study

To ensure scientific integrity, we focus on the Epidermal Growth Factor Receptor (EGFR), a validated target where 2-aminobenzothiazoles compete with ATP.

Mechanistic Anchoring

The efficacy of a 2-aminobenzothiazole derivative depends on its ability to mimic the adenine ring of ATP.

  • The Hinge Region (Met793): The N3 nitrogen of the benzothiazole ring acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide of Met793.

  • The Gatekeeper (Thr790): Substituents at the C6 position of the benzothiazole ring often interact with the gatekeeper residue. Bulky groups here can overcome the T790M resistance mutation.

  • Hydrophobic Pocket (Val726, Leu844): The aromatic core participates in

    
    -alkyl interactions with these residues.
    
Visualization: EGFR Signaling & Inhibition Pathway

The following diagram illustrates the downstream cascade blocked by successful docking.

EGFR_Pathway EGF EGF Ligand EGFR_Ext EGFR (Extracellular) EGF->EGFR_Ext Binding EGFR_Int EGFR Tyrosine Kinase (Intracellular Domain) EGFR_Ext->EGFR_Int Dimerization Phos Auto-Phosphorylation EGFR_Int->Phos ATP ATP ATP->EGFR_Int Activates Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->EGFR_Int Competitive Inhibition (Met793 Binding) RAS RAS-RAF-MEK-ERK Pathway Phos->RAS PI3K PI3K-AKT-mTOR Pathway Phos->PI3K Result Cell Proliferation & Survival RAS->Result PI3K->Result

Figure 1: EGFR Signal Transduction Pathway. The 2-aminobenzothiazole inhibitor competes with ATP at the intracellular kinase domain, preventing auto-phosphorylation and halting downstream proliferation signals.

Comparative Performance Data

The following table synthesizes representative binding affinity data. This data compares a standard clinical inhibitor (Gefitinib) against hypothetical 2-aminobenzothiazole derivatives to illustrate the Structure-Activity Relationship (SAR).

Experimental Context:

  • Target: EGFR Wild Type (PDB: 2ITY)

  • Software: AutoDock Vina 1.1.2

  • Grid Center: x=22.5, y=18.2, z=52.1 (Active Site)

Compound IDStructure DescriptionBinding Affinity (kcal/mol)Est.[1][2] Ki (µM)Interaction Profile (Key Residues)
Gefitinib Quinazoline (Positive Control)-9.2 0.018H-bond: Met793;

-cation: Lys745
ABT-01 Unsubstituted 2-aminobenzothiazole-6.134.5Weak H-bond: Met793; Hydrophobic: Leu718
ABT-06 6-Nitro-2-aminobenzothiazole-7.81.9H-bond: Met793, Cys775;

-stacking: Phe723
ABT-12 2-(4-sulfamoylphenyl)amino-benzothiazole-8.9 0.29Dual H-bond: Met793 & Asp855; Deep pocket fit

Analysis:

  • ABT-01 lacks the steric bulk to displace water molecules effectively, resulting in low affinity.

  • ABT-12 approaches the efficacy of Gefitinib. The addition of the sulfonamide tail facilitates an extra hydrogen bond with Asp855, stabilizing the complex.

Validated Experimental Protocol

To ensure reproducibility and trustworthiness, follow this self-validating workflow.

Phase 1: Preparation (The "Garbage In, Garbage Out" Check)
  • Ligand Prep:

    • Draw structures in ChemDraw/MarvinSketch.

    • Convert to 3D and minimize energy (MMFF94 force field) using Avogadro.

    • Critical Step: Verify protonation states at pH 7.4. The 2-amino group can exist as an imine tautomer; docking both tautomers is recommended.

  • Receptor Prep:

    • Download PDB ID: 2ITY (EGFR with Gefitinib).[3]

    • Strip Water: Remove all water molecules except those bridging the ligand (if using Glide). For Vina, remove all waters.

    • Add Hydrogens: Use Polar Hydrogen function to ensure correct H-bond orientation for Met793.

Phase 2: The Docking Workflow

The following diagram details the technical execution path.

Docking_Workflow PDB PDB Structure (2ITY) Clean Clean Protein (Remove H2O, Add H) PDB->Clean Grid Grid Box Generation (Center: Ligand) Clean->Grid Ligand Ligand Library (2-Aminobenzothiazoles) Dock Molecular Docking (Vina/Glide) Ligand->Dock Grid->Dock RMSD Validation: Re-dock Native Ligand (RMSD < 2.0 Å) Dock->RMSD Score Binding Energy Analysis RMSD->Score Passed Vis Interaction Visualization (PyMOL) Score->Vis

Figure 2: Validated In Silico Workflow. Note the RMSD validation step (Red) which serves as the "Go/No-Go" checkpoint before analyzing new derivatives.

Phase 3: Validation Criteria
  • RMSD Check: Extract the co-crystallized ligand (Gefitinib) from 2ITY, prepare it as a new ligand, and dock it back into the protein. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose must be < 2.0 Å .[4] If it is > 2.0 Å, your Grid Box parameters are incorrect.

  • Negative Control: Dock a molecule known not to bind to EGFR. It should return a significantly lower affinity (e.g., > -5.0 kcal/mol).

References

  • Gabr, M. T., et al. (2014).[1][5] EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole derivatives.[1][5] EXCLI Journal, 13, 573–585.[5] Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Gnana, R. P. M., et al. (2023).[3] Synthesis, Characterisation, Molecular Docking Studies and Biological Evaluation of Novel Benzothiazole Derivatives as EGFR Inhibitors.[1][3][6] International Journal of Pharmaceutical Quality Assurance, 14(3), 475-480.[3] Link

  • Jain, A. N. (2008). Bias, reporting, and sharing: computational evaluations of docking methods. Journal of Computer-Aided Molecular Design, 22(3-4), 201-212. (Context: RMSD Validation Standards). Link

Sources

Comparative Efficacy Guide: Novel Benzothiazoles vs. Standard-of-Care Oncology Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Advantage

The benzothiazole scaffold (benzene fused to a thiazole ring) has evolved from a simple DNA-intercalating moiety into a privileged structure capable of overcoming Multidrug Resistance (MDR). Unlike taxanes (e.g., Paclitaxel) which are bulky substrates for P-glycoprotein (P-gp) efflux pumps, novel benzothiazoles often exhibit favorable lipophilicity and compact topology, allowing them to evade efflux mechanisms.

This guide focuses on two emerging classes of benzothiazoles:

  • Tubulin Destabilizers (e.g., Compound K18, KX2-391): These bind to the colchicine site, inhibiting polymerization, unlike taxanes which stabilize microtubules.

  • Dual-Action Inhibitors: Compounds targeting both kinase signaling (Src/PI3K) and cytoskeletal dynamics.

Comparative Efficacy Data

The following data synthesizes head-to-head comparisons of novel benzothiazole derivatives against Standard-of-Care (SoC) agents in specific carcinoma lines.

Table 1: Cytotoxicity Profile (IC50 in µM)

Note: Lower IC50 indicates higher potency.

Compound ClassSpecific AgentTarget MechanismHeLa (Cervical)MCF-7 (Breast)A549 (Lung)SoC Comparator Performance
Novel Benzothiazole Compound K18 (1,2,3-triazole hybrid)Tubulin Destabilizer0.042 0.0580.12Superior to Cisplatin (IC50 ~5.0 µM) in esophageal lines [1].
Novel Benzothiazole Compound 53 (Oxothiazolidine derivative)DNA/Apoptosis9.76 N/AN/AComparable to Cisplatin (IC50 ~9-12 µM) [2].
SoC Control Cisplatin DNA Crosslinker12.015.48.9Standard baseline; high toxicity profile.
SoC Control Paclitaxel Tubulin Stabilizer0.0040.0060.005Highly potent but susceptible to MDR efflux.
Novel Benzothiazole KX2-391 (Tirbanibulin) Src + TubulinN/A0.013 0.023Superior profile in MDR+ cell lines due to lack of P-gp recognition [3].
Table 2: Selectivity & Resistance Profiles
MetricNovel Benzothiazoles (Avg.)Paclitaxel (SoC)Clinical Implication
Selectivity Index (SI) > 10 (Tumor vs. Normal Fibroblasts)~5-8Benzothiazoles often show reduced systemic toxicity.
MDR Resistance Factor < 2.0 (Retains potency in resistant cells)> 100 (Loses potency)Critical for refractory tumors.
Solubility Moderate to High (Salt formation possible)Low (Requires Cremophor EL)Reduced need for toxic solvents in formulation.

Mechanistic Differentiation[1]

To understand the efficacy delta, we must visualize the mechanism. While Paclitaxel freezes microtubules (stabilization), novel benzothiazoles like K18 and KX2-391 prevent their formation (destabilization) and often carry a secondary kinase inhibitory payload.

Diagram 1: Dual Mechanism of Action (Src Inhibition + Tubulin Destabilization)

Benzothiazole_MOA cluster_0 Cytoskeletal Pathway cluster_1 Kinase Signaling Pathway Drug Novel Benzothiazole (e.g., KX2-391) ColchicineSite Colchicine Binding Site Drug->ColchicineSite Binds SrcKinase Src Kinase (Peptide Substrate Site) Drug->SrcKinase Inhibits Tubulin Free Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits ColchicineSite->Tubulin Prevents Assembly Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Checkpoint G2/M Cell Cycle Arrest Spindle->Checkpoint Triggers FocalAdhesion Focal Adhesion Turnover SrcKinase->FocalAdhesion Blocks Metastasis Metastasis/Migration FocalAdhesion->Metastasis Reduces Apoptosis Apoptosis (Cell Death) Checkpoint->Apoptosis Induces

Caption: Dual-targeting mechanism of advanced benzothiazoles disrupting mitosis via tubulin destabilization while simultaneously blocking Src-mediated metastasis.

Experimental Validation Protocols

As a scientist validating these claims, you must establish a self-validating workflow. The following protocols are optimized for benzothiazole evaluation.

Workflow A: Tubulin Polymerization Assay (In Vitro)

Objective: Verify if the benzothiazole acts as a stabilizer (Taxol-like) or destabilizer (Colchicine-like).

  • Reagent Prep: Use >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Baseline Control: Prepare a blank with DMSO (solvent control) only.

  • Positive Controls:

    • Paclitaxel (10 µM): Expect rapid increase in optical density (OD) or fluorescence (stabilization).

    • Nocodazole (10 µM): Expect flatline or decreased OD (destabilization).

  • Experimental Condition: Add Benzothiazole derivative at 5, 10, and 20 µM.

  • Measurement: Monitor absorbance at 340 nm (turbidimetry) or fluorescence (DAPI-tubulin binding) every 30 seconds for 60 minutes at 37°C.

  • Causality Check: If the curve remains flat (inhibition of assembly) similar to Nocodazole, the compound is a destabilizer. If it spikes faster than DMSO, it is a stabilizer.

Workflow B: MTT Cytotoxicity Screen (Critical Parameters)

Objective: Determine IC50 with high reproducibility.

  • Seeding: Seed cells (HeLa/A549) at 3,000–5,000 cells/well in 96-well plates. Expert Tip: Avoid edge wells to prevent evaporation artifacts (edge effect). Fill edge wells with PBS.

  • Treatment: After 24h, treat with serial dilutions of benzothiazole. Ensure final DMSO concentration is <0.1% to prevent solvent toxicity.

  • Incubation: 48h to 72h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Validation: Calculate % Viability =

    
    .
    
Diagram 2: Screening Decision Tree

Screening_Workflow Start Compound Library MTT MTT Assay (Primary Screen) Start->MTT IC50_Check IC50 < 10 µM? MTT->IC50_Check TubulinAssay Tubulin Polymerization Assay IC50_Check->TubulinAssay Yes Discard Discard / Refine SAR IC50_Check->Discard No FlowCyto Flow Cytometry (Cell Cycle) TubulinAssay->FlowCyto Confirmed Target Lead Lead Candidate FlowCyto->Lead G2/M Arrest

Caption: Logical screening funnel to filter benzothiazole candidates from cytotoxicity to mechanistic validation.

ADME & Toxicity Considerations

Efficacy is irrelevant without bioavailability. Novel benzothiazoles address the poor solubility often seen in planar aromatic drugs.

  • Lipophilicity (LogP): Most active benzothiazoles (e.g., K18) maintain a LogP between 2.5 and 4.0, ideal for membrane permeability without sequestration in adipose tissue.

  • Metabolic Stability: Substitution at the C-2 position (e.g., with a triazole or urea moiety) protects the scaffold from rapid oxidative metabolism by CYP450 enzymes.

  • Safety Signal: Unlike Doxorubicin (cardiotoxic), benzothiazoles generally lack the quinone moiety responsible for generating reactive oxygen species (ROS) in cardiomyocytes, offering a safer therapeutic window.

References

  • Zhang, S., et al. (2024).[1] "Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities." European Journal of Medicinal Chemistry.

  • Prabhu, A., et al. (2017). "Benzothiazole derivatives as anticancer agents."[2][3][4][5][6][7][8][9][10] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Sarmiento, R., et al. (2018).[11] "Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391)." Journal of Medicinal Chemistry.

  • BenchChem Protocols. (2025). "In Vitro Cytotoxicity Assay of Benzothiazole Derivatives." BenchChem Application Notes.

Sources

Validation of Anti-Inflammatory Efficacy: Benzothiazole Derivatives vs. Standard NSAIDs

[1][2]

Executive Summary: The Benzothiazole Advantage

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the benzothiazole scaffold has emerged as a superior alternative to traditional carboxylic acid-based NSAIDs (e.g., Indomethacin, Diclofenac). While traditional NSAIDs often suffer from non-selective Cyclooxygenase (COX) inhibition leading to gastric ulceration, 2-substituted benzothiazole derivatives demonstrate a unique capacity for COX-2 selectivity and dual-pathway modulation (COX/LOX and NF-

This guide provides a rigorous validation framework for assessing the in vivo anti-inflammatory potency of benzothiazole derivatives, specifically focusing on the gold-standard Carrageenan-Induced Paw Edema model. We compare the pharmacodynamic profile of a representative lead candidate, BTZ-Lead , against the industry standard, Indomethacin.

Mechanistic Rationale: Dual-Target Inhibition

To validate efficacy, one must first understand the causality. Unlike simple COX inhibitors, optimized benzothiazole derivatives function through a multi-modal mechanism.

The Signaling Cascade

Inflammation induced by carrageenan triggers a biphasic release of mediators.[1] The initial phase (0-1h) is histamine/serotonin-driven, while the late phase (2.5-5h) is sustained by prostaglandin release via COX-2 induction. Benzothiazole derivatives specifically target this late phase by inhibiting the nuclear translocation of NF-

InflammationPathwayStimulusCarrageenan InjectionROSROS Generation(Oxidative Stress)Stimulus->ROSNFkB_InactiveNF-κB (Cytosol)InactiveROS->NFkB_InactiveActivatesNFkB_Activep-NF-κB (Nucleus)TranslocationNFkB_Inactive->NFkB_ActivePhosphorylationGenesTarget Gene Expression(COX-2, iNOS, TNF-α)NFkB_Active->GenesTranscriptionMediatorsProstaglandins (PGE2)Nitric Oxide (NO)Genes->MediatorsEnzymatic SynthesisEdemaPaw Edema(Inflammation)Mediators->EdemaBTZBenzothiazole Derivative(BTZ-Lead)BTZ->NFkB_ActiveBLOCKSBTZ->GenesInhibits COX-2

Figure 1: Mechanistic pathway showing Benzothiazole-mediated inhibition of the NF-

Comparative Analysis: BTZ-Lead vs. Indomethacin

The following data synthesizes results from validated in vivo trials comparing 2-substituted benzothiazole derivatives against Indomethacin (10 mg/kg).

Table 1: Potency Comparison (Carrageenan-Induced Edema)

Data represents mean paw volume inhibition (%) at 3 hours post-induction.[2][3]

ParameterIndomethacin (Standard)BTZ-Lead (Candidate)Performance Delta
Dose 10 mg/kg (i.p.)10 mg/kg (i.p.)Equal Dosage
Onset of Action Rapid (30 min)Moderate (60 min)Slower onset due to lipophilicity
Peak Inhibition (3h) 65.4% ± 3.2%72.1% ± 2.8% +6.7% Efficacy
Duration < 6 hours> 8 hoursExtended half-life
Ulcer Index 2.20 ± 0.89 (High)0.82 ± 0.15 (Low) Significant Safety Improvement
COX-2 Selectivity Low (Non-selective)High (SI > 50)Reduced gastric toxicity

Key Insight: While Indomethacin provides rapid relief, the BTZ-Lead demonstrates superior peak efficacy and a significantly improved safety profile (Ulcer Index) due to its selective COX-2 inhibition, minimizing the suppression of gastroprotective COX-1 prostaglandins.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this step-by-step protocol. This workflow includes "Checkpoints" to validate the system before proceeding.

Phase 1: Preparation & Randomization
  • Animals: Male Wistar rats (180–220 g).[1]

  • Acclimatization: 7 days under standard laboratory conditions (25±2°C, 12h light/dark cycle).

  • Grouping (n=6 per group):

    • Vehicle Control: Saline/CMC (0.5%).

    • Positive Control: Indomethacin (10 mg/kg).

    • Test Group: BTZ-Lead (10 mg/kg).

Phase 2: Induction & Treatment
  • Baseline Measurement: Measure initial paw volume (

    
    ) using a digital plethysmometer (Ugo Basile).
    
    • Checkpoint: Ensure baseline variance is <5% across groups.

  • Drug Administration: Administer Vehicle, Indomethacin, or BTZ-Lead intraperitoneally (i.p.) 30 minutes prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (Lambda type) into the subplantar region of the right hind paw.

Phase 3: Quantification & Histopathology
  • Time-Course Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    
    
  • Tissue Harvesting: At 5h, sacrifice animals and harvest paw tissue for H&E staining and cytokine ELISA (TNF-

    
    , IL-6).
    

ExperimentalWorkflowStartAcclimatization(7 Days)BaselineBaseline (V0)PlethysmometryStart->BaselineTreatDrug Admin (i.p.)(-30 min)Baseline->TreatInduceCarrageenan Inj.(0 min)Treat->InduceMeasureMeasure Edema (Vt)(1h, 3h, 5h)Induce->MeasureAnalysisData Analysis(% Inhibition)Measure->AnalysisHistoHistopathology(H&E Staining)Measure->HistoEnd PointAnalysis->BaselineReproducibility Check

Figure 2: Validated experimental workflow for Carrageenan-Induced Paw Edema assay.

References

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities Source: PLOS ONE (2026) URL:[Link][4]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies Source: PubMed Central (PMC) URL:[Link](Note: Generalized PMC link for context; specific study details synthesized from search results)

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS Source: Turkish Journal of Pharmaceutical Sciences URL:[Link]

  • Carrageenan-Induced Paw Edema Model in Rats Source: Creative Biolabs / Brieflands URL:[Link]

  • Benzothiazole Moiety and Its Derivatives as Antiviral and Anti-inflammatory Agents Source: MDPI URL:[Link]

A Comparative Guide to Benzothiazole Synthesis: Benchmarking a Novel Green Chemistry Approach Against Published Procedures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals, agrochemicals, and industrial compounds.[1][2][3][4] The continuous pursuit of more efficient, cost-effective, and environmentally benign synthetic routes to these valuable heterocycles is a critical endeavor in modern organic chemistry. This guide provides an in-depth comparison of a novel, microwave-assisted green synthesis of 2-substituted benzothiazoles against established, published procedures. We will delve into the mechanistic underpinnings, compare key performance indicators, and provide detailed, validated protocols to empower researchers in their synthetic strategy decisions.

The Enduring Importance of Benzothiazoles

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[3] This privileged structure imparts a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5] The versatility of the benzothiazole core allows for extensive functionalization, making it a prime target for the development of new therapeutic agents and advanced materials.[2][6]

Conventional Synthesis of Benzothiazoles: The Workhorse Methods

A predominant and well-established method for synthesizing 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol and an appropriate aldehyde.[3][7] This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final benzothiazole product.[5] While effective, many traditional protocols rely on prolonged reaction times, high temperatures, and often employ catalysts that can be toxic or difficult to remove from the final product.

Traditional Method 1: Acid-Catalyzed Condensation

A frequently cited method involves the use of a Brønsted or Lewis acid catalyst to promote the condensation reaction. For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol at room temperature has been effectively used.[7][8]

Reaction Mechanism: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the 2-aminothiophenol. The subsequent dehydration to form the Schiff base is also acid-catalyzed. The final oxidative cyclization is often promoted by an oxidizing agent or atmospheric oxygen.

A New Paradigm: Microwave-Assisted Green Synthesis

In recent years, green chemistry principles have driven the development of more sustainable synthetic methodologies.[6][9] Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages in terms of reduced reaction times, increased yields, and often obviating the need for harsh catalysts and solvents.[5][10][11]

Novel Method: Catalyst-Free, Microwave-Assisted Synthesis

This guide will benchmark a recently reported microwave-assisted synthesis of benzothiazoles that proceeds efficiently without the need for a catalyst. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.[5][9]

Reaction Mechanism: Under microwave irradiation, the polar reactants (2-aminothiophenol and aldehyde) absorb microwave energy directly, leading to rapid and uniform heating.[11] This localized superheating accelerates the rate of Schiff base formation and subsequent intramolecular cyclization. The oxidation of the intermediate benzothiazoline to the final benzothiazole can occur via atmospheric oxygen, which is often sufficient under these energized conditions.[5]

Head-to-Head Comparison: Performance Metrics

To provide a clear and objective comparison, we will evaluate the traditional acid-catalyzed method against the novel microwave-assisted synthesis based on several key performance indicators.

Parameter Traditional Method (H₂O₂/HCl in Ethanol) Novel Method (Microwave-Assisted, Catalyst-Free) Reference
Reaction Time 1 hour8-35 minutes[7][9]
Typical Yield Excellent87-95%[7][9]
Catalyst H₂O₂/HClNone[5][9]
Solvent EthanolOften solvent-free or green solvents like glycerol[5][9]
Energy Input Conventional heating (room temperature)Microwave irradiation[5]
Environmental Impact Use of acid catalyst and organic solventReduced energy consumption, catalyst-free, potential for solvent-free conditions[5][9]

Experimental Workflows

To ensure reproducibility and facilitate adoption, detailed experimental protocols for both the traditional and novel synthesis methods are provided below.

Diagram of the General Synthetic Workflow

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product R1 2-Aminothiophenol TM Traditional Method (e.g., H₂O₂/HCl, Ethanol, RT) R1->TM NM Novel Method (Microwave, Catalyst-Free) R1->NM R2 Aldehyde R2->TM R2->NM WU Reaction Quenching Extraction Solvent Removal TM->WU NM->WU P Column Chromatography or Recrystallization WU->P FP 2-Substituted Benzothiazole P->FP C Characterization (NMR, MS, etc.) FP->C G 2-Aminothiophenol 2-Aminothiophenol Schiff Base Schiff Base 2-Aminothiophenol->Schiff Base + Aldehyde - H₂O Benzothiazoline\n(Intermediate) Benzothiazoline (Intermediate) Schiff Base->Benzothiazoline\n(Intermediate) Intramolecular Cyclization 2-Substituted\nBenzothiazole 2-Substituted Benzothiazole Benzothiazoline\n(Intermediate)->2-Substituted\nBenzothiazole Oxidation (-2H)

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Aminobenzo[d]thiazol-6-ol Hydrochloride

[1][2]

Executive Summary & Chemical Profile

Effective waste management of 2-Aminobenzo[d]thiazol-6-ol hydrochloride requires understanding its dual nature: it is both a corrosive acid salt and a bioactive benzothiazole derivative .

Unlike generic organic waste, this compound presents specific environmental risks. Benzothiazoles are persistent in aqueous environments and toxic to aquatic life. Furthermore, the hydrochloride moiety renders solutions acidic, posing immediate corrosion hazards to plumbing and incompatibility with strong alkaline waste streams without prior neutralization.

Chemical Identity & Hazard Matrix
PropertyDetailOperational Implication
CAS Number Specific derivative often unlisted; refer to parent/similar structures (e.g., 2-Aminobenzothiazole: 136-95-8)Treat as "Hazardous Substance - Not Otherwise Specified" (N.O.S.) if specific CAS is absent from facility lists.[1][2][3][4]
Molecular Formula C₇H₆N₂OS[1][2][4] · HClContains Sulfur and Nitrogen (NOx/SOx precursors upon incineration) and Chloride (acidic).[2]
Solubility High (Water/Methanol)Do NOT discharge to sewer. High mobility in water systems increases environmental impact.[1][2]
Acidity pH < 3 (in aqueous solution)Incompatible with Cyanides/Sulfides (risk of HCN/H₂S gas evolution).[1][2] Segregate from strong bases.
Toxicity Irritant (Skin/Eye), Aquatic ChronicRequires "Zero-Discharge" protocol (Incineration).[1][2]

Pre-Disposal Assessment & Segregation

Before handling, you must characterize the waste state. The presence of the phenolic hydroxyl group (6-ol) makes this compound susceptible to oxidation; old samples may appear dark brown or black.

Segregation Logic (The "Why")[2]
  • Do Not Mix with Oxidizers: The amine and phenol groups are electron-rich and can react violently with strong oxidizers (e.g., Nitric Acid, Peroxides).

  • Chloride Content: While this is an ionic chloride (salt), not an organic chloride (like Chloroform), some high-temperature incinerators have strict "Total Halogen" limits. Action: Label clearly as "Organic Solid with Inorganic Chloride."

Decision Workflow (Visualization)

The following diagram illustrates the critical decision pathways for disposing of this specific compound.

DisposalWorkflowcluster_legendProtocol LegendStartWaste Generation:2-Aminobenzo[d]thiazol-6-ol HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Mother Liquor/Washings)StateCheck->LiquidPackSolidPack in HDPE/Glass JarLabel: Toxic/IrritantSolid->PackSolidSolventCheckSolvent Type?Liquid->SolventCheckAqueousAqueous SolutionSolventCheck->AqueousWater/BufferOrganicOrganic SolventSolventCheck->OrganicDMSO/MeOH/EtOHNeutralizeNeutralization Step:Adjust to pH 6-8 with NaHCO3Aqueous->NeutralizeCombineOrgCombine with Non-HalogenatedOrganic SolventsOrganic->CombineOrgPrecipitateCheck for Precipitation(Free base may crash out)Neutralize->PrecipitatePrecipitate->CombineOrgSlurry/SuspensionPackLiqPack in Solvent Waste ContainerLabel: Organic Waste + Trace AcidCombineOrg->PackLiqIncinerateFINAL DISPOSAL:High-Temp IncinerationPackSolid->IncineratePackLiq->IncineratekeyBlue: Decision Point | Yellow: Waste State | Red: Critical Safety Step | Green: Safe Stream

Caption: Operational decision tree for segregating 2-Aminobenzo[d]thiazol-6-ol HCl waste streams. Note the critical neutralization step for aqueous waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Primary Stream)

Application: Expired reagents, reaction solids, contaminated weighing boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to the corrosive nature of the hydrochloride salt.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-Aminobenzo[d]thiazol-6-ol HCl"[1][2]

    • Hazards: "Irritant," "Toxic," "Acidic Solid."

  • Secondary Containment: Place the sealed jar into a clear polyethylene bag (zip-lock) to prevent surface contamination of the outer container.

  • Disposal Path: Route to High-Temperature Incineration .

    • Scientific Rationale: The thiazole ring is thermally stable; standard landfilling allows for leaching. Incineration ensures destruction of the heterocycle.

Protocol B: Aqueous/Liquid Waste (e.g., Glassware Cleaning)

Application: Rinsate from flasks or HPLC effluent. Warning: The free base (2-aminobenzo[d]thiazol-6-ol) is significantly less soluble in water than the HCl salt.[2] Neutralization may cause precipitation.

  • Initial Collection: Collect rinsate in a dedicated beaker. Do not pour directly into the main waste carboy.

  • Neutralization (The "Buffer" Step):

    • Slowly add Saturated Sodium Bicarbonate (

      
      ) to the rinsate.
      
    • Observation: Watch for bubbling (

      
       release). Continue until effervescence ceases (pH ~7).
      
    • Precipitation Check: If the solution turns cloudy, the free base has precipitated. Do not filter. Treat the entire slurry as liquid waste.

  • Consolidation: Pour the neutralized slurry into the Non-Halogenated Organic Solvent waste stream.

    • Why Non-Halogenated? Although it contains a chloride ion, it does not contain Carbon-Chlorine bonds. However, verify this classification with your facility's specific vendor rules. If in doubt, use the Halogenated stream to be conservative.

Spill Management Response

Scenario: A 5g bottle drops and shatters on the benchtop.

  • PPE Upgrade: Standard lab coat/gloves are insufficient for direct powder handling. Wear double nitrile gloves and an N95/P100 particulate respirator to avoid inhaling dust (benzothiazoles are respiratory irritants).

  • Dry Containment:

    • Do not wet the spill initially (this creates a corrosive acid paste).

    • Cover the spill with a dry absorbent pad or scoop carefully with a dustpan.

  • Surface Decontamination:

    • Once the bulk solid is removed, wipe the area with a 10% Sodium Carbonate solution. This neutralizes the residual acid and helps solubilize the organic residue.

    • Follow with a water rinse, then an ethanol wipe.

  • Disposal: Place all broken glass, gloves, and wipes into a rigid container labeled "Debris contaminated with Acidic Organic Solids."

Regulatory Compliance & Documentation

When filling out waste manifests (e.g., EPA Form 8700-22 in the USA), precise coding prevents regulatory fines.

  • RCRA Status: This specific compound is generally not P-listed or U-listed .[4]

  • Characteristic Waste Codes:

    • If the waste pH is < 2 (unlikely for the solid, but possible for concentrated solutions), apply D002 (Corrosivity).

    • Otherwise, it is typically classified as Non-Regulated Chemical Waste (federal level) but Hazardous (state/local level) due to aquatic toxicity.

  • DOT Shipping Name (if transporting):

    • Use: UN 3077, Environmentally hazardous substance, solid, n.o.s. (2-Aminobenzo[d]thiazol-6-ol hydrochloride), 9, III.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 319954 (Related Benzothiazole Structure). PubChem. Accessed October 26, 2023.[5] [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzo[d]thiazol-6-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Aminobenzo[d]thiazol-6-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.